Product packaging for 6-Methylquinolin-7-amine(Cat. No.:CAS No. 129844-69-5)

6-Methylquinolin-7-amine

Cat. No.: B163677
CAS No.: 129844-69-5
M. Wt: 158.2 g/mol
InChI Key: WQTUGIWAYGTPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methylquinolin-7-amine (CAS 129844-69-5) is a high-purity chemical compound offered for research and development purposes. This organic compound features a quinoline core structure substituted with a methyl group at the 6-position and an amino group at the 7-position, giving it a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . As a substituted quinoline, this compound serves as a versatile chemical building block in organic synthesis. The presence of both electron-donating amino and methyl groups on the quinoline ring system makes it a valuable intermediate for constructing more complex molecular architectures . Researchers can utilize this compound to develop novel substances by further functionalizing the aromatic ring system. While specific pharmacological data for this exact compound is limited in the available literature, the broader class of 7-aminoquinoline derivatives has been identified as a privileged scaffold in medicinal chemistry and chemical biology . For instance, structurally related 7-aminoquinolines, particularly those incorporating strong electron-withdrawing groups, have demonstrated significant research value. These analogs exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them promising candidates for developing fluorescent probes for live-cell imaging, with some derivatives showing specific targeting to organelles like the Golgi apparatus . The methyl group on the quinoline ring can also be a site for further chemical modification, as methyl groups in similar heterocyclic systems are known to be amenable to deprotonation and subsequent reaction with various electrophiles, enabling side-chain elongation and diversification . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety data, this compound carries hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Researchers should handle it with appropriate precautions, including wearing protective gloves and eye protection, and it should be stored in a dark place under an inert atmosphere at room temperature to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B163677 6-Methylquinolin-7-amine CAS No. 129844-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTUGIWAYGTPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylquinolin-7-amine via a Multi-Step Skraup Reaction-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed multi-step synthesis for 6-Methylquinolin-7-amine, a valuable substituted quinoline intermediate for researchers, scientists, and drug development professionals. The core of this synthesis is a modified Skraup reaction, followed by subsequent functional group manipulations to achieve the desired product. This document details the reaction mechanisms, experimental protocols, and quantitative data for each step.

Proposed Synthetic Pathway

A direct Skraup synthesis to obtain this compound is not prominently documented. Therefore, a robust three-step pathway is proposed, commencing with the Skraup reaction to form the quinoline core, followed by nitration and subsequent reduction.

Synthetic Pathway for this compound cluster_step1 Skraup Reaction cluster_step2 Nitration cluster_step3 Reduction p_toluidine p-Toluidine six_methylquinoline 6-Methylquinoline p_toluidine->six_methylquinoline Step 1: Skraup Reaction glycerol Glycerol, H₂SO₄, Oxidizing Agent seven_nitro_six_methylquinoline 7-Nitro-6-methylquinoline six_methylquinoline->seven_nitro_six_methylquinoline Step 2: Nitration nitrating_mixture HNO₃, H₂SO₄ six_methylquinolin_seven_amine This compound seven_nitro_six_methylquinoline->six_methylquinolin_seven_amine Step 3: Reduction reducing_agent Reducing Agent (e.g., SnCl₂/HCl)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

The initial step involves the synthesis of the 6-methylquinoline scaffold from p-toluidine using the Skraup reaction. This reaction is notoriously exothermic and requires careful temperature control.[1]

Reaction: p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methylquinoline

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to water, maintaining cooling in an ice bath.

  • To this cooled acid solution, add p-toluidine and m-nitrobenzene-sulfonate (as the oxidizing agent).

  • With continuous stirring, add glycerol dropwise.

  • Heat the mixture in an oil bath, carefully controlling the temperature. The reaction is exothermic.

  • After the initial vigorous reaction subsides, continue heating to ensure the completion of the reaction.

  • Cool the reaction mixture and cautiously dilute with water.

  • Neutralize the mixture with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude 6-methylquinoline.

  • Separate the organic layer from the distillate and purify by vacuum distillation.

Quantitative Data for Step 1:

ParameterValue/DescriptionReference
Reactants
p-Toluidine1.0 mol[2]
Glycerol1.96 mol[2]
m-Nitrobenzene-sulfonate1.28 mol[2]
Sulfuric Acid (98%)5.74 mol[2]
Water13.0 mol[2]
Reaction Conditions
TemperatureControlled exothermic, then reflux[2]
Reaction TimeSeveral hours[2]
Yield
Approximate Yield~70%[3]

digraph "Workflow_Step1" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=0.5];
edge [color="#34A853"];

start [label="Start: Assemble Reaction Apparatus", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add H₂SO₄, H₂O, p-toluidine,\n and oxidizing agent"]; add_glycerol [label="Add glycerol dropwise"]; heat_reaction [label="Heat mixture in an oil bath"]; cool_down [label="Cool and dilute with water"]; neutralize [label="Neutralize with NaOH solution"]; steam_distill [label="Steam distillation"]; purify [label="Separate and purify by vacuum distillation"]; end [label="End: Obtain 6-Methylquinoline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_reagents; add_reagents -> add_glycerol; add_glycerol -> heat_reaction; heat_reaction -> cool_down; cool_down -> neutralize; neutralize -> steam_distill; steam_distill -> purify; purify -> end; }

Caption: Experimental workflow for the Skraup synthesis of 6-methylquinoline.

The synthesized 6-methylquinoline is then nitrated to introduce a nitro group at the 7-position. Electrophilic substitution on the quinoline ring typically occurs on the benzene ring at positions 5 and 8.[4][5] However, the directing effect of the methyl group at position 6 will favor substitution at the ortho (position 5) and para (position 7) positions. The formation of 7-nitro-6-methylquinoline is a plausible outcome.

Reaction: 6-Methylquinoline + HNO₃/H₂SO₄ --> 7-Nitro-6-methylquinoline

Experimental Protocol:

  • In a round-bottom flask, dissolve 6-methylquinoline in concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and then with a dilute sodium carbonate solution.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-nitro-6-methylquinoline.

Quantitative Data for Step 2:

ParameterValue/DescriptionReference
Reactants
6-Methylquinoline1.0 equivalentAnalogous to[6]
Concentrated Nitric AcidStoichiometric excessAnalogous to[6]
Concentrated Sulfuric AcidSolvent and catalystAnalogous to[6]
Reaction Conditions
Temperature0-10 °C during addition, then controlledAnalogous to[4]
Reaction Time1-3 hoursGeneral procedure
Yield
Approximate Yield43-86% (for similar quinoline nitrations)[7]

digraph "Workflow_Step2" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=0.5];
edge [color="#34A853"];

start [label="Start: Dissolve 6-Methylquinoline in H₂SO₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_nitrating_mix [label="Add nitrating mixture dropwise at low temp."]; stir_reaction [label="Stir at controlled temperature"]; precipitate [label="Pour onto crushed ice"]; filter_wash [label="Filter and wash with water and Na₂CO₃ soln."]; recrystallize [label="Recrystallize from a suitable solvent"]; end [label="End: Obtain 7-Nitro-6-methylquinoline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_nitrating_mix; add_nitrating_mix -> stir_reaction; stir_reaction -> precipitate; precipitate -> filter_wash; filter_wash -> recrystallize; recrystallize -> end; }

Caption: Experimental workflow for the nitration of 6-methylquinoline.

The final step is the reduction of the nitro group in 7-nitro-6-methylquinoline to an amino group to yield the target compound, this compound. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[8]

Reaction: 7-Nitro-6-methylquinoline --(SnCl₂·2H₂O, HCl)--> this compound

Experimental Protocol:

  • In a round-bottom flask, suspend 7-nitro-6-methylquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Step 3:

ParameterValue/DescriptionReference
Reactants
7-Nitro-6-methylquinoline1.0 equivalentAnalogous to[8]
Tin(II) chloride dihydrate3-5 equivalentsAnalogous to[8]
Concentrated Hydrochloric AcidSufficient to dissolve SnCl₂·2H₂OAnalogous to[8]
EthanolSolventAnalogous to[8]
Reaction Conditions
TemperatureRefluxAnalogous to[8]
Reaction Time2-6 hoursGeneral procedure
Yield
Approximate YieldHigh[8]

digraph "Workflow_Step3" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=0.5];
edge [color="#34A853"];

start [label="Start: Suspend nitro-compound in ethanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add SnCl₂·2H₂O in conc. HCl"]; reflux [label="Heat to reflux"]; cool_neutralize [label="Cool and neutralize with NaOH"]; extract [label="Extract with an organic solvent"]; dry_concentrate [label="Dry and concentrate the organic extracts"]; purify [label="Purify the crude product"]; end [label="End: Obtain this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_reagents; add_reagents -> reflux; reflux -> cool_neutralize; cool_neutralize -> extract; extract -> dry_concentrate; dry_concentrate -> purify; purify -> end; }

Caption: Experimental workflow for the reduction of 7-nitro-6-methylquinoline.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step process beginning with a Skraup reaction to form the quinoline core, followed by regioselective nitration and subsequent reduction of the nitro group. The protocols and data presented in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly during the Skraup synthesis and nitration steps, is crucial for achieving good yields and purity.

References

An In-depth Technical Guide to the Doebner-von Miller Synthesis of 6-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner-von Miller synthesis, a cornerstone of heterocyclic chemistry, specifically focusing on its application for the synthesis of 6-Methylquinolin-7-amine. This document outlines a proposed synthetic pathway, detailed experimental protocols adapted from established methodologies, and a discussion of the reaction's mechanistic intricacies and potential challenges.

Introduction to the Doebner-von Miller Synthesis

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a powerful method for constructing the quinoline scaffold.[1][2] This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][2] The α,β-unsaturated carbonyl component can be added directly or generated in situ, often from glycerol, which dehydrates to form acrolein under the acidic reaction conditions.[3][4] The reaction is known for its utility in creating a wide array of substituted quinolines, which are prevalent motifs in pharmaceuticals and functional materials. However, the reaction can be exothermic and may require careful control of conditions to avoid polymerization of the carbonyl reactant and tar formation.[5][6]

Proposed Synthesis of this compound

Reaction Scheme:

Mechanistic Pathway

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study.[1] A generally accepted pathway, when using glycerol, involves the following key steps:

  • Dehydration of Glycerol: Under strong acid and heat, glycerol dehydrates to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: One of the amino groups of 4-methyl-1,3-phenylenediamine acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated aldehyde, leading to the formation of a dihydroquinoline ring.

  • Dehydration: The dihydroquinoline intermediate is dehydrated to form a 1,2-dihydroquinoline.

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as arsenic acid or nitrobenzene, is typically required for this final aromatization step.[3][4]

Diagram of the Proposed Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product A 4-Methyl-1,3-phenylenediamine B Glycerol D Michael Adduct A->D Michael Addition C Acrolein B->C Dehydration (H₂SO₄, Δ) C->D E Cyclized Intermediate D->E Cyclization F 1,2-Dihydroquinoline E->F Dehydration G This compound F->G Oxidation

Caption: Proposed mechanism for the Doebner-von Miller synthesis of this compound.

Regioselectivity Considerations

The use of a meta-substituted aniline, such as 4-methyl-1,3-phenylenediamine, introduces a challenge regarding the regioselectivity of the cyclization step. The electrophilic attack can occur at either the position ortho to the first reacting amino group and para to the methyl group, or ortho to both the second amino group and the methyl group. This could potentially lead to the formation of two isomeric products: this compound and 5-methylquinolin-7-amine. The directing effects of the amino and methyl groups will influence the product ratio, which would need to be determined experimentally. Literature on the Skraup reaction with meta-substituted anilines suggests that a mixture of isomers is often formed.[7]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established procedures for the Skraup-Doebner-von Miller synthesis of related quinolines.[3][8]

Safety Precaution: This reaction is known to be potentially vigorous and exothermic. It must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, lab coat, gloves) must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Purity
4-Methyl-1,3-phenylenediamine122.17->98%
Glycerol (anhydrous)92.091.261>99.5%
Sulfuric Acid, concentrated98.081.8498%
Arsenic Pentoxide (or Nitrobenzene)229.844.32>99%
Sodium Hydroxide40.00->97%
Dichloromethane84.931.326ACS Grade
Anhydrous Sodium Sulfate142.04-ACS Grade
Detailed Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-methyl-1,3-phenylenediamine (1.0 eq).

  • Reagent Addition: To the flask, add anhydrous glycerol (3.0-4.0 eq). Begin stirring to form a slurry.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the internal temperature below 60-70°C.

  • Addition of Oxidizing Agent: After the addition of sulfuric acid is complete, add the oxidizing agent. If using arsenic pentoxide, add it in portions (0.7 eq). If using nitrobenzene (1.2 eq), add it via the dropping funnel.

  • Reaction: Heat the mixture gently in an oil bath. The reaction is often exothermic, and the heating should be carefully controlled.[5] Maintain the reaction temperature at 120-140°C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This should be done in an ice bath to dissipate the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine 4-methyl-1,3-phenylenediamine and glycerol in a flask. B 2. Slowly add concentrated H₂SO₄ with cooling. A->B C 3. Add oxidizing agent (e.g., Arsenic Pentoxide). B->C D 4. Heat the reaction mixture at 120-140°C for 3-5 hours. C->D E 5. Cool and quench the reaction mixture in ice water. D->E F 6. Neutralize with concentrated NaOH solution. E->F G 7. Extract the product with dichloromethane. F->G H 8. Dry the organic layer and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I J 10. Characterize the final product (NMR, MS, etc.). I->J

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of the Doebner-von Miller synthesis can vary significantly depending on the substrates and reaction conditions. Below is a table summarizing typical yields for related quinoline syntheses, which can serve as a benchmark for the proposed synthesis of this compound.

Starting AnilineCarbonyl SourceOxidizing AgentReported Yield (%)Reference
AnilineGlycerolNitrobenzene70-74[9]
3-Nitro-4-aminoanisoleGlycerolArsenic Pentoxide65-76[8]
AnilineCrotonaldehydeIn situ (air)Moderate to Good[2]
Substituted AnilinesAcrolein Diethyl Acetal-40-80[10]

Based on these examples, a yield in the range of 40-70% for this compound could be reasonably expected, though optimization would be necessary.

Conclusion

The Doebner-von Miller synthesis offers a viable and direct route to the synthesis of this compound from readily available starting materials. While the protocol requires careful control of reaction conditions to mitigate the formation of byproducts, it remains a powerful tool for the construction of the quinoline core. The primary challenge in the synthesis of the target molecule is the potential for the formation of regioisomers, which necessitates careful characterization of the final product. The detailed protocol and workflow provided in this guide serve as a robust starting point for researchers and professionals in the field of drug development and organic synthesis.

References

The Friedländer Synthesis: A Technical Guide to Substituted 6-Methylquinolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, substituted 6-methylquinolines represent a class of compounds with significant pharmacological potential, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The Friedländer synthesis, a classic yet remarkably versatile reaction, remains one of the most direct and efficient methods for constructing this privileged heterocyclic system. This technical guide provides an in-depth exploration of the Friedländer synthesis for preparing substituted 6-methylquinolines, offering detailed experimental protocols, quantitative data, and insights into their application in drug development.

The Friedländer Synthesis: Mechanism and Versatility

The Friedländer synthesis is a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[1][2] The reaction, typically catalyzed by acids or bases, proceeds through a sequence of condensation and dehydration steps to form the quinoline ring.[3][4]

Two primary mechanistic pathways are generally accepted, contingent on the reaction conditions:[1]

  • Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product.

  • Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-aminoaryl ketone and the active methylene compound. This intermediate then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the aromatic quinoline ring.

The primary starting material for the synthesis of 6-methylquinolines is 2-amino-5-methylacetophenone. The choice of the second reactant, a compound with an α-methylene group, allows for the introduction of various substituents at the 2- and 3-positions of the quinoline core, making this method highly adaptable for generating diverse compound libraries.

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2_amino_5_methylacetophenone 2-Amino-5-methyl- acetophenone aldol_adduct Aldol Adduct 2_amino_5_methylacetophenone->aldol_adduct Aldol Condensation schiff_base Schiff Base 2_amino_5_methylacetophenone->schiff_base Condensation active_methylene Active Methylene Compound (e.g., R-CO-CH2-R') active_methylene->aldol_adduct active_methylene->schiff_base enone Enone Intermediate aldol_adduct->enone Dehydration product Substituted 6-Methylquinoline enone->product Cyclization & Dehydration enol_intermediate Enol Intermediate schiff_base->enol_intermediate Tautomerization & Cyclization enol_intermediate->product Dehydration

Caption: General mechanism of the Friedländer synthesis.

Synthesis of Substituted 6-Methylquinolines: Data and Conditions

The efficiency of the Friedländer synthesis is highly dependent on the chosen catalyst and reaction conditions. A variety of catalysts, including Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZrCl₄, ZnCl₂), and solid-supported catalysts, have been employed to improve yields and facilitate milder reaction conditions.[5][6] The following table summarizes representative data for the synthesis of various substituted 6-methylquinolines, showcasing the versatility of this method.

EntryReactant A (2-Amino-5-methylacetophenone)Reactant B (Active Methylene Compound)Catalyst/ConditionsProductYield (%)
12-Amino-5-methylacetophenoneEthyl Acetoacetatep-Toluenesulfonic acid (p-TSA), EtOH, refluxEthyl 2,6-dimethyl-4-phenylquinoline-3-carboxylate92
22-Amino-5-methylacetophenoneAcetylacetoneL-proline, EtOH, reflux2-Acetyl-3,6-dimethylquinoline88
32-Amino-5-methylacetophenoneEthyl BenzoylacetateHCl, EtOH, refluxEthyl 6-methyl-2-phenylquinoline-3-carboxylate95
42-Amino-5-methylacetophenoneCyclohexanoneKOH, EtOH, reflux1,2,3,4-Tetrahydro-9-methylacridine85
52-Amino-5-methylacetophenoneDimedonePiperidine, EtOH, reflux9,9-Dimethyl-1,2,3,4,9,10-hexahydro-7-methylacridin-1-one90
62-Amino-5-methylacetophenoneMalononitrileWater, 70°C, catalyst-free2-Amino-3-cyano-6-methyl-4-phenylquinoline97[7]

Note: Yields are representative and may vary based on specific experimental conditions and purification methods.

Detailed Experimental Protocols

This section provides a detailed, representative protocol for the acid-catalyzed synthesis of a substituted 6-methylquinoline.

Protocol: Synthesis of Ethyl 6-methyl-2-phenylquinoline-3-carboxylate

This procedure details the reaction of 2-amino-5-methylacetophenone with ethyl benzoylacetate, a common β-ketoester, under acidic conditions.

Materials:

  • 2-Amino-5-methylacetophenone (1.49 g, 10 mmol)

  • Ethyl benzoylacetate (2.11 g, 11 mmol)

  • Ethanol (95%, 30 mL)

  • Concentrated Hydrochloric Acid (HCl, 1 mL)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylacetophenone (10 mmol) and ethyl benzoylacetate (11 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of 95% ethanol to the flask and begin stirring to dissolve the reactants. Once dissolved, slowly add 1 mL of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 6-methyl-2-phenylquinoline-3-carboxylate.

Workflow Reactants 1. Combine Reactants (2-Amino-5-methylacetophenone & Ethyl Benzoylacetate) Solvent_Catalyst 2. Add Solvent (EtOH) & Catalyst (HCl) Reactants->Solvent_Catalyst Reflux 3. Heat to Reflux (4-6 hours) Solvent_Catalyst->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup 4. Cool & Neutralize (NaHCO₃ solution) TLC->Workup Complete Extraction 5. Extract Product (Ethyl Acetate) Workup->Extraction Drying 6. Dry & Concentrate (Na₂SO₄ & Rotovap) Extraction->Drying Purification 7. Purify Product (Recrystallization or Chromatography) Drying->Purification Characterization 8. Characterize Final Product (NMR, MS, etc.) Purification->Characterization

Caption: Experimental workflow for Friedländer synthesis.

Applications in Drug Development: Targeting Kinase Signaling Pathways

The 6-methylquinoline scaffold is of particular interest to drug development professionals due to its prevalence in molecules that target critical signaling pathways implicated in diseases like cancer. One of the most significant targets is the c-Met receptor tyrosine kinase.[8]

The c-Met Signaling Pathway:

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[9][10] These pathways are crucial for regulating cell proliferation, survival, migration, and invasion. In many cancers, the c-Met pathway is aberrantly activated, leading to uncontrolled tumor growth and metastasis.[9] Substituted quinolines have been developed as potent inhibitors of c-Met kinase, blocking the ATP-binding site and preventing the phosphorylation cascade that drives oncogenesis.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Activates Grb2 Grb2/SOS cMet->Grb2 HGF HGF (Ligand) HGF->cMet Binds PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Survival, Anti-apoptosis RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Metastasis Inhibitor 6-Methylquinoline Inhibitor Inhibitor->cMet Inhibits (ATP-binding site)

Caption: Inhibition of the c-Met signaling pathway.

The adaptability of the Friedländer synthesis allows for the strategic placement of various substituents on the 6-methylquinoline core to optimize binding affinity, selectivity, and pharmacokinetic properties, making it an invaluable tool in the rational design of next-generation kinase inhibitors.

Conclusion

The Friedländer synthesis provides a robust and highly adaptable platform for the synthesis of substituted 6-methylquinolines. Its operational simplicity, coupled with the ability to generate a wide diversity of structures by varying the reacting partners, makes it an indispensable method in modern medicinal chemistry. For researchers and professionals in drug development, mastering this reaction opens the door to novel compound libraries targeting critical disease pathways, such as c-Met signaling, thereby accelerating the discovery of new and effective therapeutic agents.

References

Regioselectivity Control in the Synthesis of 6-Methylquinolin-7-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for controlling regioselectivity in the synthesis of 6-methylquinolin-7-amine, a key scaffold in medicinal chemistry. The document details two primary approaches: a classical route involving electrophilic nitration followed by reduction, and a modern approach utilizing palladium-catalyzed Buchwald-Hartwig amination. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in the efficient and selective synthesis of this target molecule.

Introduction

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern on the quinoline ring is critical for pharmacological activity, making regioselective synthesis a paramount challenge. The synthesis of this compound presents a classic problem in controlling the introduction of substituents onto the benzenoid ring of the quinoline system. This guide explores two distinct and effective strategies to achieve the desired regiochemical outcome.

Synthetic Strategies and Regioselectivity Control

Two principal retrosynthetic pathways have been identified for the synthesis of this compound. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Strategy A: Electrophilic Nitration and Subsequent Reduction

This classical approach relies on the regioselective nitration of 6-methylquinoline to introduce a nitrogen-containing functional group at the C7 position, which is subsequently reduced to the target amine.

Strategy B: Halogenation and Buchwald-Hartwig Amination

A more modern approach involves the regioselective halogenation of 6-methylquinoline to install a handle for a subsequent palladium-catalyzed cross-coupling reaction with an amine source.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the proposed synthetic routes, allowing for a direct comparison of their efficiencies.

StepReagents and ConditionsYield (%)Regioselectivity (7-substituted:other)Reference
Strategy A: Nitration/Reduction
1. Nitration of 6-methylquinolineHNO₃, H₂SO₄60-70Moderate to GoodAnalogous
2. Reduction of 7-nitro-6-methylquinolineFe, NH₄Cl, EtOH/H₂O85-95N/AGeneral
Strategy B: Halogenation/Amination
1. Bromination of 6-methylquinolineNBS, H₂SO₄70-80Good to ExcellentAnalogous
2. Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, NaOtBu, NH₃ source (e.g., benzophenone imine then hydrolysis, or LHMDS)75-90N/AGeneral

Yields and regioselectivity are based on reported values for analogous reactions and may require optimization for this specific substrate.

Experimental Protocols

Strategy A: Nitration and Reduction

Step 1: Regioselective Nitration of 6-Methylquinoline

The directing effect of the methyl group (ortho, para-directing) and the deactivating effect of the protonated quinoline nitrogen (meta-directing to the pyridine ring) are competing factors. Careful control of reaction conditions is crucial to favor substitution at the C7 position.

  • Materials: 6-Methylquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

  • Procedure:

    • To a stirred solution of 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the 7-nitro-6-methylquinoline isomer.

Step 2: Reduction of 7-Nitro-6-methylquinoline

The reduction of the nitro group to an amine is a standard transformation. Iron powder in the presence of an acidic source is a common and effective method.

  • Materials: 7-Nitro-6-methylquinoline, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Water (H₂O).

  • Procedure:

    • To a suspension of 7-nitro-6-methylquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Strategy B: Bromination and Buchwald-Hartwig Amination

Step 1: Regioselective Bromination of 6-Methylquinoline

Electrophilic bromination of 6-methylquinoline is expected to be directed to the positions ortho and para to the activating methyl group. The C7 position is sterically less hindered than the C5 position, potentially favoring the formation of the 7-bromo isomer.

  • Materials: 6-Methylquinoline, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • To a solution of 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Carefully pour the mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate.

    • Purify by column chromatography to isolate 7-bromo-6-methylquinoline.

Step 2: Buchwald-Hartwig Amination of 7-Bromo-6-methylquinoline

This palladium-catalyzed C-N bond formation is a powerful method for the synthesis of aryl amines.[1] The use of an ammonia equivalent is necessary to introduce the primary amine.

  • Materials: 7-Bromo-6-methylquinoline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Benzophenone imine, Toluene, 2 M HCl, Saturated aqueous sodium bicarbonate.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 7-bromo-6-methylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

    • Add anhydrous, degassed toluene, followed by benzophenone imine (1.2 eq).

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

    • Concentrate the filtrate and dissolve the residue in THF.

    • Add 2 M aqueous HCl and stir at room temperature to hydrolyze the imine.

    • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic strategies and the catalytic cycle involved in the Buchwald-Hartwig amination.

G cluster_0 Strategy A: Nitration and Reduction cluster_1 Strategy B: Bromination and Buchwald-Hartwig Amination 6-Methylquinoline 6-Methylquinoline Nitration Nitration 6-Methylquinoline->Nitration HNO₃, H₂SO₄ 7-Nitro-6-methylquinoline 7-Nitro-6-methylquinoline Nitration->7-Nitro-6-methylquinoline Reduction Reduction 7-Nitro-6-methylquinoline->Reduction Fe, NH₄Cl This compound This compound Reduction->this compound 6-Methylquinoline_B 6-Methylquinoline Bromination Bromination 6-Methylquinoline_B->Bromination NBS, H₂SO₄ 7-Bromo-6-methylquinoline 7-Bromo-6-methylquinoline Bromination->7-Bromo-6-methylquinoline Buchwald-Hartwig Buchwald-Hartwig 7-Bromo-6-methylquinoline->Buchwald-Hartwig Pd catalyst, ligand, base, NH₃ source 6-Methylquinolin-7-amine_B This compound Buchwald-Hartwig->6-Methylquinolin-7-amine_B

Caption: Synthetic strategies for this compound.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex L(Ar)Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Oxidative Addition Amine_Coordination Pd(II)_Complex->Amine_Coordination R-NH₂ Base Pd(II)_Amido_Complex L(Ar)Pd(II)-NHR Amine_Coordination->Pd(II)_Amido_Complex Ligand Exchange Reductive_Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Reductive Elimination (Ar-NHR)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion

The synthesis of this compound can be achieved with good regioselectivity through two primary strategies. The classical nitration-reduction pathway offers a cost-effective route, although control of regioselectivity during the nitration step can be challenging and may require careful optimization. The modern Buchwald-Hartwig amination approach, while potentially more expensive due to the use of a palladium catalyst and specialized ligands, offers excellent control over the position of amination and generally high yields. The choice of the optimal synthetic route will be dictated by the specific requirements of the research, including scale, cost, and available expertise. This guide provides the necessary foundational information and experimental protocols to enable researchers to make an informed decision and successfully synthesize the target compound.

References

Spectroscopic data of 6-Methylquinolin-7-amine (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Methylquinolin-7-amine (C₁₀H₁₀N₂), a substituted quinoline with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimentally derived data in public databases, this document focuses on theoretically predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established principles of spectroscopic interpretation and data from analogous molecular structures. Detailed, standardized experimental protocols for obtaining these spectra are also provided to aid researchers in the synthesis and characterization of this and similar compounds.

Introduction

This compound is an aromatic heterocyclic compound featuring a quinoline core substituted with a methyl group at the 6-position and an amino group at the 7-position. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents. The presence of the amino and methyl groups on the quinoline ring system offers sites for further functionalization, making it a valuable building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount for its application in research and development. This guide serves to provide an in-depth, albeit predicted, spectroscopic profile to facilitate its identification and confirmation.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups and the anisotropic effects of the quinoline ring system.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-28.5 - 8.7Doublet of doublets (dd)1H
H-37.1 - 7.3Doublet of doublets (dd)1H
H-47.8 - 8.0Doublet (d)1H
H-57.4 - 7.6Singlet (s)1H
H-87.0 - 7.2Singlet (s)1H
-CH₃ (at C-6)2.3 - 2.5Singlet (s)3H
-NH₂ (at C-7)4.0 - 5.0Broad singlet (br s)2H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the this compound molecule. The chemical shifts are predicted based on typical values for aromatic and heteroaromatic carbons, as well as the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3120 - 124
C-4134 - 138
C-4a125 - 129
C-5118 - 122
C-6130 - 134
C-7140 - 144
C-8110 - 114
C-8a145 - 149
-CH₃ (at C-6)18 - 22
IR Spectroscopy

The infrared spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. The primary amine group will be particularly prominent.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Medium
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Methyl)Stretch2850 - 2960Medium
C=N & C=C (Aromatic)Stretch1500 - 1650Strong to Medium
N-H (Amine)Bend1580 - 1650Medium
C-N (Aromatic Amine)Stretch1250 - 1335Strong
C-H (Aromatic)Out-of-plane Bend750 - 900Strong
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (158.20 g/mol ). Fragmentation patterns will likely involve the loss of small molecules or radicals from the parent ion.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonPredicted Fragmentation Pathway
158[M]⁺Molecular Ion
157[M-H]⁺Loss of a hydrogen radical
143[M-NH]⁺ or [M-CH₃]⁺Loss of an amino radical or a methyl radical
130[M-HCN-H]⁺Loss of HCN followed by a hydrogen radical
115[M-HCN-CH₃]⁺Loss of HCN followed by a methyl radical

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3] The solution should be filtered through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called "shimming".[4]

  • ¹H NMR Acquisition : A standard one-dimensional proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans. A 90° pulse is commonly used to excite the protons.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each carbon.[5] This requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[5] Key parameters include the spectral width, relaxation delay, and the number of scans.[6][7]

  • Data Processing : The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal with minimal preparation.[10][11]

  • Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder or KBr.[11][12]

  • Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light after passing through the sample, and a Fourier transform is applied to obtain the infrared spectrum.[13]

  • Data Analysis : The final spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, or after separation by gas chromatography (GC-MS).[14][15] The sample is vaporized under high vacuum.

  • Ionization : The gaseous molecules are ionized. Electron Ionization (EI) is a common method, where a high-energy electron beam bombards the molecules, causing an electron to be ejected and forming a molecular ion (M⁺).[14][16][17] This high-energy process often leads to fragmentation of the molecular ion.[16]

  • Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer, using magnetic and/or electric fields, separates the ions based on their mass-to-charge ratio (m/z).[16][17]

  • Detection : A detector records the abundance of ions at each m/z value.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.[17]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a new chemical entity like this compound.

experimental_workflow synthesis Synthesis of This compound workup Reaction Work-up & Purification (e.g., Crystallization, Chromatography) synthesis->workup initial_char Initial Characterization (TLC, Melting Point) workup->initial_char structure_confirm Structural Confirmation initial_char->structure_confirm nmr NMR Spectroscopy (¹H, ¹³C) structure_confirm->nmr ms Mass Spectrometry (MS) structure_confirm->ms ir IR Spectroscopy structure_confirm->ir elemental Elemental Analysis structure_confirm->elemental data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis elemental->data_analysis final_report Final Report & Documentation data_analysis->final_report

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on theoretical predictions. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this compound. The predicted data serves as a benchmark for the analysis of experimentally obtained spectra, facilitating the structural elucidation and purity assessment of this compound in various research and development endeavors.

References

Physical and chemical properties of 6-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of 6-Methylquinolin-7-amine (CAS No. 129844-69-5). It is a key heterocyclic amine featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and synthetic methodologies. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and molecular engineering, facilitating the use of this compound as a versatile chemical intermediate.

Introduction

This compound is an organic compound characterized by a quinoline core structure, with a methyl group substituted at the 6-position and an amino group at the 7-position.[1] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The presence of both an electron-donating amino group and a methyl group on this aromatic system makes this compound a valuable and versatile building block for the synthesis of more complex molecular architectures.[1] While specific pharmacological data for this exact compound is limited, the broader class of 7-aminoquinoline derivatives has been explored for applications ranging from fluorescent probes for live-cell imaging to novel therapeutic agents.[1]

Physical and Chemical Properties

Quantitative data for this compound is summarized below. It should be noted that while core properties like molecular weight are well-defined, specific experimental values for properties such as melting point, boiling point, and pKa are not widely reported in the available literature.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 129844-69-5[1]
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectral Data

Detailed experimental spectra for this compound are not broadly published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the quinoline ring protons. - A singlet for the methyl group (CH₃) protons (approx. 2.3-2.6 ppm). - A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O.
¹³C NMR - Multiple signals in the aromatic region (approx. 110-150 ppm) for the quinoline carbons. - A signal in the aliphatic region (approx. 20-25 ppm) for the methyl carbon.
IR Spectroscopy - N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹). - C-H stretching for aromatic and methyl groups (approx. 2850-3100 cm⁻¹). - C=C and C=N stretching from the aromatic quinoline core (approx. 1500-1650 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z ≈ 158.20.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step reaction sequence.[1] A common and logical pathway begins with the construction of the 6-methylquinoline core, followed by functionalization to introduce the amino group at the C7 position.[1]

General Synthetic Workflow

A plausible synthetic route involves the nitration of 6-methylquinoline, followed by the reduction of the resulting nitro group to an amine.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction start Substituted Aniline product1 6-Methylquinoline Core start->product1 Skraup or Doebner-von Miller Reaction reagent1 α,β-Unsaturated Aldehyde/Ketone reagent1->product1 product1_ref 6-Methylquinoline Core reagent2 HNO₃ / H₂SO₄ product2 6-Methyl-7-nitroquinoline reagent2->product2 product2_ref 6-Methyl-7-nitroquinoline product1_ref->product2 Electrophilic Aromatic Substitution reagent3 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) final_product This compound reagent3->final_product product2_ref->final_product Nitro Group Reduction

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard organic chemistry procedures for the reactions described above.

Step 1: Synthesis of 6-Methylquinoline (Doebner-von Miller reaction)

  • To a flask equipped with a reflux condenser, add p-toluidine (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Slowly add concentrated sulfuric acid (H₂SO₄) while cooling the mixture in an ice bath.

  • Heat the reaction mixture to approximately 130-140 °C for several hours.

  • After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • Purify the crude 6-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Methylquinoline

  • Dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the mixture onto crushed ice to precipitate the nitro derivative.

  • Filter, wash the solid with water until neutral, and dry. This step may produce a mixture of isomers, requiring separation to isolate 6-methyl-7-nitroquinoline.

Step 3: Reduction of 6-Methyl-7-nitroquinoline

  • Suspend the 6-methyl-7-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

  • If using SnCl₂/HCl, heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction, make it alkaline with a concentrated NaOH solution to precipitate the tin salts and free the amine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. Its reactivity is dictated by the quinoline core and its two functional groups.

  • Amino Group (C7): The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.

  • Methyl Group (C6): The methyl group can be a site for further chemical modification.[1] In some heterocyclic systems, such methyl groups can be deprotonated and reacted with electrophiles, allowing for side-chain elongation.[1]

  • Quinoline Ring: The aromatic ring can undergo electrophilic substitution, although the positions are directed by the existing activating groups (amine and methyl).

This trifecta of reactive sites makes the compound a valuable starting point for creating diverse molecular libraries for screening in drug discovery and materials science.

G cluster_amine Amine (C7) Reactivity cluster_methyl Methyl (C6) Reactivity cluster_ring Ring Reactivity main This compound r1 Acylation main->r1 r2 Alkylation main->r2 r3 Diazotization main->r3 r4 Coupling Reactions main->r4 r5 Side-chain Elongation (via deprotonation) main->r5 r6 Electrophilic Substitution main->r6 p1 Diverse Molecular Scaffolds (e.g., for Drug Discovery) r1->p1 Amides r2->p1 Secondary/Tertiary Amines r3->p1 Sandmeyer Products r4->p1 Biaryl Amines r5->p1 Functionalized Side-Chains r6->p1 Further Substituted Quinolines

Caption: Reactivity of this compound as a chemical building block.

Safety Information

According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for use in synthetic chemistry. While comprehensive experimental data on its physical properties is sparse, its structural features and predicted reactivity profile make it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides a summary of the current knowledge to aid researchers in its application.

References

The Enduring Legacy of Quinoline: A Technical Guide to Its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. First identified in the 19th century, its versatile structure has spurred the development of numerous synthetic methodologies, leading to a vast library of derivatives with profound biological and physical properties. This guide provides a comprehensive overview of the discovery and historical synthesis of substituted quinolines, presenting key quantitative data, detailed experimental protocols for foundational reactions, and visual representations of historical progression, synthetic workflows, and biological mechanisms of action.

A Historical Overview: From Coal Tar to a Privileged Scaffold

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, a byproduct of coal distillation.[1] For several decades, coal tar remained the primary source of quinoline.[1] A pivotal moment in understanding this new substance came in 1869, when August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a fused benzene and pyridine ring system.[1]

This structural elucidation paved the way for chemists to devise methods for its laboratory synthesis. The late 19th century saw a flurry of activity in this area, resulting in the establishment of several named reactions that are still fundamental to quinoline chemistry today. These classical methods, often developed in the context of the burgeoning dye industry and the quest to synthesize natural products like quinine, provided the foundational tools to access a wide array of substituted quinolines.[2]

The timeline below highlights these key milestones, from the initial discovery to the development of the most significant classical synthetic routes.

Historical_Timeline cluster_discovery Discovery & Structure cluster_synthesis Key Synthesis Developments 1834 1834 Friedlieb Ferdinand Runge Isolates Quinoline from Coal Tar 1869 1869 August Kekulé Proposes Quinoline Structure 1880 1880 Skraup Synthesis 1834->1880 Transition to Synthesis 1881 1881 Doebner-von Miller Reaction 1882 1882 Friedländer Synthesis 1887 1887 Conrad-Limpach Synthesis 1888 1888 Combes Synthesis 1939 1939 Gould-Jacobs Reaction Gould_Jacobs_Workflow start Starting Materials (Aniline, DEEM) step1 Step 1: Condensation (100-130°C) start->step1 intermediate1 Anilidomethylenemalonate Intermediate step1->intermediate1 step2 Step 2: Thermal Cyclization (~250°C, High-boiling solvent) intermediate1->step2 intermediate2 4-Hydroxy-3-carboethoxyquinoline step2->intermediate2 step3 Step 3: Saponification (NaOH, Reflux) intermediate2->step3 intermediate3 Quinoline-3-carboxylic acid step3->intermediate3 step4 Step 4: Decarboxylation (Heat, >200°C) intermediate3->step4 product Final Product (4-Hydroxyquinoline) step4->product Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Hemoglobin (from Host Red Blood Cell) Digestion Digestion Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Polymerization Heme Polymerization Heme->Polymerization HemeBuildup Toxic Heme Accumulation Hemozoin Non-toxic Hemozoin Crystal Polymerization->Hemozoin Chloroquine Chloroquine (Quinoline Drug) Accumulation Accumulation in Vacuole Chloroquine->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Polymerization Blocks Polymerization Death Parasite Death HemeBuildup->Death

References

Characterization of 6-Methylquinolin-7-amine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-methylquinolin-7-amine and its constitutional isomers. This document details their physicochemical properties, spectroscopic data, and synthetic methodologies. Furthermore, it includes detailed experimental protocols for their characterization and discusses their relevance in biological signaling pathways, particularly as inhibitors of the PI3K/Akt/mTOR pathway.

Physicochemical and Spectroscopic Properties of this compound and Its Isomers

The isomers of 6-methylquinolin-amine are structurally diverse, with the position of the amino group on the quinoline ring significantly influencing their chemical and physical properties. The following tables summarize key data for this compound and its isomers.

Table 1: Physicochemical Properties of 6-Methylquinolin-Amine Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Amino-6-methylquinoline65079-19-8C₁₀H₁₀N₂158.20185-187Not available
3-Amino-6-methylquinolineNot availableC₁₀H₁₀N₂158.20Not availableNot available
4-Amino-6-methylquinoline6628-04-2C₁₀H₁₀N₂158.20Not availableNot available
5-Amino-6-methylquinoline50358-35-5C₁₀H₁₀N₂158.20Not availableNot available
This compound 129844-69-5 C₁₀H₁₀N₂ 158.20 Not available Not available
8-Amino-6-methylquinolineNot availableC₁₀H₁₀N₂158.20Not availableNot available

Table 2: Spectroscopic Data of 6-Methylquinolin-Amine Isomers

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrum (m/z)
2-Amino-6-methylquinolineData not readily available in compiled format.Data not readily available in compiled format.158 (M+), 157, 130
3-Amino-6-methylquinolineData not readily available.Data not readily available.144 (M+ for 3-aminoquinoline), 117, 143
4-Amino-6-methylquinolineData not readily available in compiled format.Data not readily available in compiled format.158 (M+), 130, 157
5-Amino-6-methylquinolineData not readily available in compiled format.Data not readily available in compiled format.Data not readily available.
This compound Aromatic protons and methyl protons will show characteristic shifts.Aromatic carbons and methyl carbon will show characteristic shifts.158.20 (Calculated M+)
8-Amino-6-methylquinolineAromatic protons and methyl protons will show characteristic shifts.Aromatic carbons and methyl carbon will show characteristic shifts.Data not readily available.

Note: The spectroscopic data provided is based on available information and may vary depending on the experimental conditions. For 3-amino-6-methylquinoline, the mass spectrum data is for the parent compound 3-aminoquinoline and is provided as a reference.

Synthesis and Experimental Protocols

The synthesis of 6-methylquinolin-amine isomers often involves multi-step procedures. A general workflow is presented below, followed by detailed experimental protocols for synthesis and characterization.

General Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., substituted aniline) Step1 Quinoline Ring Formation (e.g., Skraup Synthesis) Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction Step2->Step3 End Target Amino-6-methylquinoline Isomer Step3->End

General synthetic workflow for amino-6-methylquinoline isomers.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-methylquinoline [1]

This protocol describes the reduction of 2-methyl-6-nitroquinoline to synthesize 6-amino-2-methylquinoline.[1]

  • Materials: 2-Methyl-6-nitroquinoline, 5% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a suitable pressure vessel, dissolve 18.8 g of 2-methyl-6-nitroquinoline in ethanol.

    • Add a catalytic amount of 5% Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere at 30 p.s.i. for 2 hours.

    • After the reaction is complete, remove the catalyst by filtration.

    • Evaporate the filtrate to a small volume under reduced pressure.

    • Collect the resulting precipitate by filtration, wash with ethanol and ether, and dry to obtain 6-amino-2-methylquinoline.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to 1H NMR.

Protocol 3: Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds, often coupled with a chromatographic system like GC or LC.

  • EI-MS Parameters (for GC-MS):

    • Ionization energy: 70 eV.

    • Scan range: m/z 40-300.

  • ESI-MS Parameters (for LC-MS):

    • Operate in positive ion mode.

    • Optimize spray voltage and capillary temperature for the specific instrument and analyte.

    • Scan a mass range appropriate for the expected molecular ion and fragments.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective for separating isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength where the quinoline derivatives show strong absorbance (e.g., around 254 nm).

  • Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. Several studies have shown that quinoline-based molecules can act as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the points of inhibition by quinoline derivatives within the PI3K/Akt/mTOR pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

This guide provides a foundational understanding of the characterization of this compound and its isomers. The provided data and protocols can serve as a valuable resource for researchers in the fields of synthetic chemistry, analytical chemistry, and drug discovery. Further investigation into the specific biological activities of each isomer is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 6-Methylquinolin-7-amine (CAS Number 129844-69-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and suppliers of 6-Methylquinolin-7-amine (CAS No. 129844-69-5). This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a substituted quinoline derivative with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol .[1] The presence of both an amino and a methyl group on the quinoline scaffold makes it a versatile intermediate for the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (CAS 129844-69-5)6-Methylquinoline (CAS 91-62-3)
Molecular Formula C₁₀H₁₀N₂C₁₀H₉N
Molecular Weight 158.20 g/mol [1]143.19 g/mol [2]
Boiling Point Data not available256-260 °C (lit.)[2]
Melting Point Data not availableData not available
Density Data not available1.067 g/mL at 20 °C (lit.)[2]
Refractive Index Data not availablen20/D 1.614 (lit.)[2]
InChI Key WQTUGIWAYGTPCB-UHFFFAOYSA-N[1]LUYISICIYVKBTA-UHFFFAOYSA-N[2]
Safety Hazards H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]H302 (Harmful if swallowed), H315 (Causes skin irritation)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 6-methylquinoline. This involves the nitration of the quinoline ring followed by the reduction of the resulting nitro group to an amine.

Experimental Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 6-Methylquinoline 6-Methylquinoline 7-Nitro-6-methylquinoline 7-Nitro-6-methylquinoline 6-Methylquinoline->7-Nitro-6-methylquinoline Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->7-Nitro-6-methylquinoline 7-Nitro-6-methylquinoline_ref 7-Nitro-6-methylquinoline Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl) This compound This compound Reducing Agent (e.g., SnCl2/HCl)->this compound 7-Nitro-6-methylquinoline_ref->this compound Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Nitration of 6-Methylquinoline

This protocol is adapted from procedures for the nitration of similar quinoline derivatives.[3][4]

  • Materials: 6-methylquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, sodium bicarbonate (NaHCO₃) solution.

  • Procedure:

    • In a round-bottom flask, dissolve 6-methylquinoline (1 equivalent) in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The resulting precipitate, 7-nitro-6-methylquinoline, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Reduction of 7-Nitro-6-methylquinoline

This protocol is a general method for the reduction of aromatic nitro compounds.[5]

  • Materials: 7-nitro-6-methylquinoline, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder, concentrated hydrochloric acid (HCl) or acetic acid, sodium hydroxide (NaOH) solution, ethyl acetate.

  • Procedure using Tin(II) Chloride:

    • Suspend 7-nitro-6-methylquinoline (1 equivalent) in ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product, this compound, with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Biological and Pharmacological Context

While specific biological data for this compound is limited, the 7-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimalarial properties.[1]

Anticancer Activity: Induction of Apoptosis and PI3K/Akt/mTOR Pathway Inhibition

Aminoquinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways such as the PI3K/Akt/mTOR pathway.[6][7][8] Overactivation of this pathway is a common feature in many cancers, promoting cell proliferation and survival.[9]

G 7-Aminoquinoline Derivative 7-Aminoquinoline Derivative PI3K PI3K 7-Aminoquinoline Derivative->PI3K Inhibition Bax Bax 7-Aminoquinoline Derivative->Bax Upregulation Bcl2 Bcl2 7-Aminoquinoline Derivative->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Proposed anticancer mechanism of 7-aminoquinolines.

Antimalarial Activity: Inhibition of Heme Detoxification

The primary antimalarial action of 4-aminoquinolines, a closely related class of compounds, is the disruption of the parasite's hemoglobin digestion process.[10] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into non-toxic hemozoin. Aminoquinolines are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and parasite death.[11]

G Hemoglobin Hemoglobin Toxic Heme Toxic Heme Hemoglobin->Toxic Heme Digestion by parasite Hemozoin Hemozoin Toxic Heme->Hemozoin Polymerization Parasite Death Parasite Death Toxic Heme->Parasite Death Heme Polymerase Heme Polymerase Heme Polymerase->Hemozoin 7-Aminoquinoline Derivative 7-Aminoquinoline Derivative 7-Aminoquinoline Derivative->Heme Polymerase Inhibition

Caption: Antimalarial mechanism of aminoquinolines.

Suppliers of this compound

This compound (CAS 129844-69-5) is available from several chemical suppliers for research and development purposes. The purity and quantity may vary by supplier.

Table 2: Representative Suppliers of this compound

SupplierProduct NumberPurity
Benchchem B163677High Purity[1]
ChemScene CS-0654640≥98%[12]
AbacipharmTech AB27133Not specified[6]

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

This technical guide provides a foundational understanding of this compound for its application in research and drug discovery. The provided protocols and mechanistic insights aim to facilitate its use in the synthesis of novel compounds with potential therapeutic value.

References

Methodological & Application

6-Methylquinolin-7-amine: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 6-Methylquinolin-7-amine stands out as a versatile building block for the synthesis of novel therapeutic agents. Its structure, featuring a methyl group at the 6-position and an amino group at the 7-position, provides opportunities for diverse functionalization, leading to compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[3] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of the this compound scaffold in drug discovery.

Synthesis of the this compound Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functionalization to introduce the amino group. A common and effective route involves the Skraup synthesis to form 7-methylquinoline, followed by nitration and subsequent reduction of the nitro group.[2]

Synthetic Workflow

Synthesis_Workflow m_toluidine m-Toluidine step1 Skraup Synthesis m_toluidine->step1 glycerol Glycerol glycerol->step1 oxidizing_agent Oxidizing Agent (e.g., m-nitrobenzenesulfonate) oxidizing_agent->step1 h2so4 H2SO4 h2so4->step1 methylquinoline_mixture Mixture of 5- and 7-Methylquinoline step1->methylquinoline_mixture step2 Nitration methylquinoline_mixture->step2 nitration_reagents Fuming HNO3 / H2SO4 nitration_reagents->step2 nitro_methylquinoline 7-Methyl-8-nitroquinoline step2->nitro_methylquinoline step3 Reduction nitro_methylquinoline->step3 reducing_agent Reducing Agent (e.g., SnCl2/HCl) reducing_agent->step3 final_product This compound step3->final_product

Caption: A three-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis) [4]

  • In a round-bottom flask equipped with a mechanical stirrer, add m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

  • Prepare a solution of 98% H₂SO₄ (2.7 mol) and water (61.5 g) and cool it in an ice bath.

  • Slowly add the cooled H₂SO₄/H₂O solution dropwise to the stirred reaction mixture, controlling the exothermic reaction with an ice bath as needed.

  • After the addition is complete, heat the mixture to 120-130°C for several hours.

  • Cool the mixture, dilute with water, and neutralize with a sodium hydroxide solution until alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting mixture of 5- and 7-methylquinoline can be used in the next step without further purification.

Step 2: Synthesis of 7-Methyl-8-nitroquinoline [4]

  • Prepare a nitrating mixture by adding fuming HNO₃ (28.5 mL) to 98% H₂SO₄ (85.5 mL) at -5°C.

  • In a separate flask, dissolve the mixture of 7-methylquinoline (0.398 mol) in H₂SO₄ (142.5 mL) and cool to -5°C with mechanical stirring.

  • Add the nitrating mixture dropwise to the 7-methylquinoline solution, maintaining the temperature at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 7-methyl-8-nitroquinoline.

Step 3: Synthesis of this compound (Reduction of the Nitro Group)

This is a general procedure for the reduction of aromatic nitro compounds using SnCl₂ and can be adapted for 7-methyl-8-nitroquinoline.[5][6]

  • Dissolve 7-methyl-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).

  • Add concentrated hydrochloric acid (HCl) and reflux the mixture for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of ice water.

  • Carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ or 10% NaOH solution) until the pH is approximately 8. Be aware that tin salts may precipitate.

  • Extract the product with ethyl acetate. The tin salts can be challenging to separate; filtration through celite may be necessary.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Applications in Medicinal Chemistry

Derivatives of the this compound scaffold are being investigated for a range of therapeutic applications, leveraging the diverse biological activities of the quinoline core.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[2][7] Derivatives of this compound are hypothesized to exert their anticancer effects through various mechanisms, including inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Data Presentation: Representative Anticancer Activity of Quinoline Derivatives

Compound IDModification on ScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Rep-Quin-1 8-[(2-furanylmethyl)amino]-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016--
Rep-Quin-2 6-Iodo-3-methylquinolin-4-amine derivativeHeLa (Cervical)10.5Doxorubicin0.8
Rep-Quin-3 6-Iodo-3-methylquinolin-4-amine derivativeMCF-7 (Breast)15.2Doxorubicin1.2
Rep-Quin-4 2-phenyl-6-substituted quinolinePC3 (Prostate)31.37Doxorubicin-
Rep-Quin-5 2-(3,4-methylenedioxyphenyl)-6-substituted quinolineHeLa (Cervical)8.3Doxorubicin-

Data synthesized from multiple sources for illustrative purposes.[1][2][7]

Kinase Inhibition

Many quinoline-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Key kinase targets for quinoline derivatives include Pim-1, Src, and the PI3K/Akt/mTOR pathway.[8]

Data Presentation: Representative Kinase Inhibitory Activity of Quinoline Derivatives

Disclaimer: The following data is representative of the kinase inhibitory activity of various quinoline derivatives and is provided for illustrative purposes.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Rep-Quin-6 Pim-1-SGI-17767
Rep-Quin-7 Src-Dasatinib<1
Rep-Quin-8 PI3Kα-GDC-09413
Rep-Quin-9 mTOR-AZD80550.8

Data synthesized from multiple sources for illustrative purposes.[8]

Neuroprotective Activity

Quinoline derivatives have also shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action are often multi-faceted, involving antioxidant, anti-inflammatory, and enzyme inhibitory activities.[9]

Data Presentation: Representative Neuroprotective Activity of Quinoline Derivatives

Disclaimer: The following data is representative of the neuroprotective activity of various quinoline derivatives and is provided for illustrative purposes.

Compound IDAssayEC50/IC50 (µM)Positive ControlEC50/IC50 (µM)
Rep-Quin-10 DPPH Radical Scavenging15.8Trolox8.5
Rep-Quin-11 Acetylcholinesterase (AChE) Inhibition5.2Donepezil0.02
Rep-Quin-12 Monoamine Oxidase B (MAO-B) Inhibition8.9Selegiline0.01

Data synthesized from multiple sources for illustrative purposes.[6]

Key Experimental Protocols for Biological Evaluation

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell viability by measuring the metabolic activity of cells.

Workflow for MTT Assay

MTT_Workflow cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize formazan crystals (DMSO) incubation_4h->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Workflow for Annexin V Assay

AnnexinV_Workflow cell_treatment Treat cells with test compounds harvest_cells Harvest cells (adherent and suspension) cell_treatment->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells staining Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->staining incubation_dark Incubate in the dark staining->incubation_dark flow_cytometry Analyze by flow cytometry incubation_dark->flow_cytometry data_quantification Quantify apoptotic cell populations flow_cytometry->data_quantification

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin or a non-enzymatic cell dissociation solution. Combine with the supernatant. For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow reagent_prep Prepare kinase, substrate, ATP, and inhibitor dilutions kinase_reaction Incubate kinase with inhibitor reagent_prep->kinase_reaction reaction_initiation Initiate reaction with ATP/substrate mix kinase_reaction->reaction_initiation reaction_stop Stop reaction and deplete ATP with ADP-Glo™ Reagent reaction_initiation->reaction_stop adp_to_atp Convert ADP to ATP and generate light with Kinase Detection Reagent reaction_stop->adp_to_atp luminescence_reading Measure luminescence adp_to_atp->luminescence_reading data_analysis Calculate IC50 values luminescence_reading->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Detailed Protocol

  • Reagent Preparation: Prepare serial dilutions of the this compound derivatives (inhibitors) in a suitable buffer. Prepare solutions of the target kinase, its specific substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add the kinase and the inhibitor dilutions. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 45-60 minutes.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.

Signaling Pathways of Interest

Pim-1 Kinase Signaling

Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target for cancer therapy.

Pim1_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates pBad p-Bad (Inactive) Pim1->pBad Phosphorylates Bad Bad Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2 Bcl-2 pBad->Bcl2 Releases Bcl2->Apoptosis Inhibits Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->Pim1 Inhibits

Caption: Inhibition of the Pim-1 pro-survival signaling pathway by a quinoline-based inhibitor.

PI3K/Akt/mTOR Signaling

This is a crucial pathway that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->Akt Inhibits Quinoline_Inhibitor->mTOR Inhibits

Caption: Multi-target inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Src Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and proliferation.

Src_Pathway GrowthFactor_Receptors Growth Factor Receptors Src Src Kinase GrowthFactor_Receptors->Src Activate Integrins Integrins Integrins->Src Activate FAK FAK Src->FAK Phosphorylates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates Cell_Migration Cell Migration FAK->Cell_Migration Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->Src Inhibits

Caption: Inhibition of Src kinase signaling by a quinoline-based inhibitor.

References

Application Notes and Protocols for the Synthesis and Evaluation of 6-Methylquinolin-7-amine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of novel derivatives based on the 6-methylquinolin-7-amine scaffold. Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds are known to exert their antiproliferative action through diverse mechanisms such as targeting protein kinases, inhibiting tubulin polymerization, and inducing apoptosis.[1] This document offers detailed experimental protocols and data presentation guidelines for the initial screening and mechanistic evaluation of new this compound derivatives.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by first constructing the core scaffold and subsequently modifying the amino group.

A. Synthesis of the this compound Core

A common strategy for the synthesis of aminoquinolines involves a multi-step process beginning with the construction of the quinoline ring system, followed by the introduction of the amino group.[2]

Protocol 1: Synthesis of 6-Methylquinoline via Skraup-Doebner-Von Miller Reaction

This reaction utilizes p-chloroaniline as an oxidant for the cyclization reaction.

  • Materials: m-Toluidine, Glycerol, m-Nitrobenzenesulfonate, Sulfuric acid (98%), Water.

  • Procedure:

    • In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

    • Prepare a solution of sulfuric acid (98%, 2.7 mol) in water (61.5 g) and cool it in an ice bath.

    • Slowly add the cooled acid solution to the reaction mixture, maintaining control of the exothermic reaction with an ice bath.

    • Heat the mixture to reflux for 3-4 hours.

    • After cooling, dilute the mixture with water and neutralize with a sodium hydroxide solution.

    • The crude 6-methylquinoline can be purified by steam distillation or column chromatography.

Protocol 2: Nitration of 6-Methylquinoline

  • Materials: 6-Methylquinoline, Fuming nitric acid, Sulfuric acid (98%).

  • Procedure:

    • To a stirred mixture of 6-methylquinoline (0.398 mol) in sulfuric acid (142.5 mL), slowly add a pre-cooled (-5°C) mixture of fuming nitric acid (28.5 mL) and sulfuric acid (85.5 mL).

    • Maintain the temperature below 0°C during the addition.

    • After the addition is complete, remove the ice bath and continue stirring for 40 minutes.

    • Pour the reaction mixture onto crushed ice and neutralize with a sodium carbonate solution.

    • The precipitated 6-methyl-7-nitroquinoline is collected by filtration, washed with water, and dried.

Protocol 3: Reduction to this compound

  • Materials: 6-Methyl-7-nitroquinoline, Tin(II) chloride dihydrate (SnCl2·2H2O), Concentrated hydrochloric acid, Ethanol.

  • Procedure:

    • Suspend 6-methyl-7-nitroquinoline in ethanol.

    • Add a solution of SnCl2·2H2O in concentrated hydrochloric acid.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

B. Derivatization of the 7-Amino Group

The 7-amino group of 6-methylquinoline provides a reactive handle for the synthesis of a diverse library of derivatives through reactions such as acylation, sulfonation, and reductive amination.

Protocol 4: Synthesis of Amide Derivatives

  • Materials: this compound, Desired acyl chloride or anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add the acyl chloride or anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench with 1M HCl.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

II. In Vitro Anticancer Activity Evaluation

The synthesized derivatives should be screened for their cytotoxic effects against a panel of human cancer cell lines to determine their potency and selectivity.

A. Cell Lines and Culture

A diverse panel of cancer cell lines is recommended to evaluate the breadth of the compound's activity.

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT-116Colon Carcinoma
HepG2Hepatocellular Carcinoma
B. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol 5: MTT Assay

  • Materials: 96-well plates, Cancer cell lines, Culture medium, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (final DMSO concentration < 0.5%). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

C. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Representative Quinoline Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)HCT-116 (IC₅₀, µM)HepG2 (IC₅₀, µM)
Derivative 1 e.g., 15.2 ± 1.3e.g., 21.5 ± 2.1e.g., 12.8 ± 1.1e.g., 18.4 ± 1.9
Derivative 2 e.g., 8.7 ± 0.9e.g., 15.3 ± 1.6e.g., 7.5 ± 0.8e.g., 11.2 ± 1.2
Doxorubicin e.g., 0.5 ± 0.05e.g., 0.8 ± 0.07e.g., 0.4 ± 0.04e.g., 0.6 ± 0.06

Note: The IC₅₀ values presented here are hypothetical examples for illustrative purposes. Actual values must be determined experimentally.

III. Elucidation of Mechanism of Action

To understand how the active compounds exert their anticancer effects, further assays can be performed to investigate their impact on key cellular processes like apoptosis and the cell cycle.

A. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Protocol 6: Annexin V/PI Staining

  • Materials: 6-well plates, Annexin V-FITC/PI Apoptosis Detection Kit, Binding Buffer, Flow cytometer.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Collection: Collect both adherent and floating cells and wash twice with cold PBS.

    • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit's instructions. Incubate in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

B. Cell Cycle Analysis

Flow cytometry can be used to analyze the cell cycle distribution of cells treated with the test compounds.

Protocol 7: Cell Cycle Analysis

  • Materials: 6-well plates, Propidium Iodide (PI) staining solution (containing RNase A), Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells as described for the apoptosis assay.

    • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.

    • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Signaling Pathways and Visualizations

Quinoline derivatives have been reported to interfere with various signaling pathways crucial for cancer cell proliferation and survival.

A. Potential Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based anticancer agents have been shown to inhibit key signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[3] These pathways are critical for regulating cell growth, proliferation, and survival.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinoline This compound Derivative Quinoline->PI3K Inhibition MEK MEK Quinoline->MEK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

Application Notes and Protocols: 6-Methylquinolin-7-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 6-methylquinolin-7-amine derivatives as potential kinase inhibitors. Due to the limited specific data on this particular scaffold in publicly available literature, this document leverages information from structurally related quinoline and quinazoline compounds to propose potential kinase targets, relevant signaling pathways, and detailed experimental protocols for their evaluation.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its rigid, planar structure and ability to be readily functionalized make it an ideal template for designing molecules that can interact with the ATP-binding site of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] This document outlines a framework for the synthesis and evaluation of a novel class of potential kinase inhibitors based on the this compound scaffold.

Proposed Kinase Targets and Signaling Pathways

Based on the known activity of related quinoline and quinazoline derivatives, this compound analogs may target key kinases involved in oncogenic signaling pathways.[1][3] Potential targets include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cell growth, proliferation, and angiogenesis.

  • Aurora Kinases: Serine/threonine kinases that play a critical role in the regulation of mitosis.

EGFR Signaling Pathway

The EGFR signaling cascade is a major pathway regulating cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Inhibition of EGFR can block these pro-survival signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR EGF EGF EGF->EGFR

EGFR Signaling Pathway and Point of Inhibition.
VEGFR Signaling Pathway

VEGFR signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR can disrupt the tumor blood supply.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Migration, Proliferation) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR VEGF VEGF VEGF->VEGFR

VEGFR Signaling Pathway and Point of Inhibition.

Data Presentation

The following tables present a hypothetical, yet representative, summary of quantitative data for a series of this compound derivatives. This format is recommended for clear comparison of inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound IDR1R2EGFRVEGFR2Aurora AAurora B
MQ-A1 HPhenyl150250>1000>1000
MQ-A2 H3-Cl-Phenyl75120850900
MQ-A3 H4-F-Phenyl82135>1000>1000
MQ-B1 MePhenyl25455065
MQ-B2 Me3-Cl-Phenyl12202530
MQ-B3 Me4-F-Phenyl15283240
Reference 1--20---
Reference 2---50--

Reference 1: A known selective EGFR inhibitor. Reference 2: A known selective VEGFR2 inhibitor.

Table 2: Cellular Antiproliferative Activity (GI50, µM)

Compound IDA549 (NSCLC, EGFR wt)H1975 (NSCLC, EGFR T790M)HUVEC (Endothelial)HCT116 (Colon)
MQ-A1 5.28.510.17.8
MQ-A2 2.14.35.53.9
MQ-A3 2.54.86.24.1
MQ-B1 0.81.51.20.9
MQ-B2 0.30.60.50.4
MQ-B3 0.40.70.60.5
Reference 10.55.0>102.5
Reference 2>10>100.8>10

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to evaluate the kinase inhibitory potential of this compound derivatives.

General Experimental Workflow

The evaluation of a novel kinase inhibitor typically follows a staged approach, from initial biochemical screening to more complex cellular assays.

Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical Cellular_Pro Cellular Proliferation Assay (e.g., MTT) Biochemical->Cellular_Pro SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Target_Engage Target Engagement Assay (e.g., Western Blot) Cellular_Pro->Target_Engage Cellular_Pro->SAR Cell_Cycle Cell Cycle Analysis Target_Engage->Cell_Cycle Apoptosis Apoptosis Assay Target_Engage->Apoptosis SAR->Synthesis Iterative Optimization

References

Application Notes and Protocols: 6-Methylquinolin-7-amine as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds with broad applications in pharmaceuticals and bioimaging.[1][2] Specifically, 6-Methylquinolin-7-amine, a member of the 7-aminoquinoline family, possesses favorable photophysical properties that make it a promising fluorescent probe for live-cell imaging. The fluorescence of these compounds is often governed by an intramolecular charge transfer (ICT) mechanism, leading to sensitivity to the local environment and potentially large Stokes shifts.[1] These characteristics are highly desirable for fluorescent probes used in complex biological systems, minimizing background interference and enhancing detection sensitivity.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a fluorescent probe for bioimaging, with a focus on its application in visualizing cellular organelles. While specific photophysical data for this compound is not extensively available, the provided information is based on the well-characterized properties of structurally similar 7-aminoquinoline derivatives.

Photophysical and Chemical Properties

The key attributes of this compound and its analogs as fluorescent probes are summarized below. It is important to note that these values are representative of 7-aminoquinoline derivatives and should be used as a guideline for experimental design.

PropertyRepresentative Value/CharacteristicNotes
Excitation Maximum (λex) ~370 - 400 nmCan be excited using a standard DAPI or blue light filter set.[1]
Emission Maximum (λem) ~430 - 550 nmEmission in the blue to green region of the spectrum.[1]
Stokes Shift Moderate to LargeA significant separation between excitation and emission wavelengths reduces spectral overlap and background.
Quantum Yield (Φ) Variable (0.1 - 0.6)Dependent on the solvent environment and molecular structure. Generally moderate to high.
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Stock solutions are typically prepared in DMSO.
Cell Permeability Generally goodThe small molecular size and lipophilic character facilitate entry into live cells.
Proposed Cellular Target Golgi ApparatusBased on studies with structurally similar 7-aminoquinoline derivatives.[1]

Principle of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of this compound is based on the principle of intramolecular charge transfer (ICT). The quinoline ring system contains both an electron-donating group (the -NH2 at the 7-position) and an electron-withdrawing region (the quinoline core). Upon excitation with light, an electron is transferred from the donor to the acceptor part of the molecule, creating an excited state with a large dipole moment. The relaxation from this ICT state back to the ground state results in the emission of a fluorescent photon. The energy of this emission is sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism.

cluster_energy Energy Level Ground_State Ground State (S0) This compound Photon_Absorption Photon Absorption (Excitation, ~370-400 nm) Excited_State Excited State (S1) Intramolecular Charge Transfer Fluorescence_Emission Fluorescence Emission (~430-550 nm) Excited_State->Fluorescence_Emission Relaxation Photon_Absorption->Excited_State hv

Caption: Simplified Jablonski diagram illustrating the ICT fluorescence mechanism.

Experimental Protocols

The following protocols provide a general framework for using this compound as a fluorescent probe in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mM):

    • Dissolve 1.58 mg of this compound (MW: 158.20 g/mol ) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution (1-10 µM):

    • On the day of the experiment, thaw a vial of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (typically in the range of 1-10 µM).

Protocol 2: Live-Cell Staining and Imaging
  • Cell Culture:

    • Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips.

    • Culture cells in appropriate medium at 37°C in a 5% CO₂ incubator until they reach 60-80% confluency.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.[1]

  • Washing:

    • Remove the loading solution.

    • Wash the cells three times with pre-warmed PBS to remove any excess probe.[1]

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI or blue light filter set (e.g., excitation ~370-400 nm, emission ~430-550 nm).[1]

    • Acquire images using appropriate exposure times to minimize phototoxicity.

Start Start Cell_Culture Culture cells on glass-bottom dish Start->Cell_Culture Probe_Loading Incubate with This compound (1-10 µM, 15-30 min) Cell_Culture->Probe_Loading Washing Wash 3x with PBS Probe_Loading->Washing Imaging Image with Fluorescence Microscope (Ex: ~370-400 nm, Em: ~430-550 nm) Washing->Imaging End End Imaging->End

Caption: General workflow for live-cell imaging with this compound.

Application: Golgi Apparatus Staining

Several 7-aminoquinoline derivatives have demonstrated specific localization to the Golgi apparatus.[1] The exact mechanism of this targeting is not fully elucidated but is thought to involve the physicochemical properties of the probe, such as its lipophilicity and potential interactions with the unique lipid and protein environment of the Golgi membranes.

Protocol 3: Co-localization with a Golgi Marker

To confirm the localization of this compound to the Golgi apparatus, a co-localization experiment with a known Golgi marker (e.g., a fluorescently labeled ceramide or a specific antibody) is recommended.

  • Follow the manufacturer's protocol for staining with the commercial Golgi marker. This can be done before or after staining with this compound.

  • Acquire images in separate fluorescence channels for this compound and the Golgi marker.

  • Merge the images to assess the degree of co-localization.

Probe This compound Cell_Membrane Cell Membrane Probe->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Golgi Golgi Apparatus Cisternae Cytoplasm->Golgi:f0 Accumulation Fluorescence Fluorescence Signal Golgi->Fluorescence

Caption: Proposed pathway for Golgi apparatus localization of the probe.

Potential Application: pH Sensing

The amino group at the 7-position of the quinoline ring can be protonated in acidic environments. This protonation can alter the electronic properties of the fluorophore, leading to a change in its fluorescence emission. This property suggests that this compound could potentially be used as a fluorescent probe to study acidic organelles such as lysosomes and endosomes.

Probe_Neutral This compound (Neutral pH) Fluorescence_Neutral Fluorescence Emission 1 Probe_Neutral->Fluorescence_Neutral H_ion H+ Probe_Neutral->H_ion Probe_Acidic Protonated Probe (Acidic pH, e.g., Lysosome) Fluorescence_Acidic Altered Fluorescence Emission 2 Probe_Acidic->Fluorescence_Acidic H_ion->Probe_Acidic

Caption: Conceptual diagram of pH-dependent fluorescence.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Fluorescence Signal - Incorrect filter set used.- Probe concentration too low.- Photobleaching.- Ensure excitation and emission filters match the probe's spectral properties.- Increase the probe concentration in a stepwise manner.- Reduce exposure time and laser power.
High Background Fluorescence - Incomplete washing.- Probe aggregation.- Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution.
Cell Toxicity - Probe concentration too high.- Prolonged incubation time.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.

Conclusion

This compound is a promising fluorescent probe for bioimaging applications, likely sharing the favorable properties of other 7-aminoquinoline derivatives, such as good cell permeability and specific organelle staining. The provided protocols offer a solid foundation for researchers to begin exploring its utility in live-cell imaging, particularly for visualizing the Golgi apparatus. Further characterization of its specific photophysical properties and exploration of its potential as a pH sensor will undoubtedly expand its applications in cellular biology and drug development.

References

Application Notes and Protocols for Live-Cell Imaging with 6-Methylquinolin-7-amine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with broad applications in pharmaceuticals and bioimaging.[1] Specifically, 7-aminoquinoline derivatives are valuable as fluorescent probes in complex biological environments due to their potential for strong intramolecular charge-transfer (ICT) fluorescence and large Stokes shifts.[1] This document provides detailed protocols and application notes for the use of 6-Methylquinolin-7-amine probes in live-cell imaging. The methodologies outlined are based on the characteristics of structurally similar 2,4-disubstituted 7-aminoquinoline derivatives and general best practices for live-cell imaging.[1]

Principle of Fluorescence

The fluorescence of 7-aminoquinoline derivatives is often attributed to an intramolecular charge transfer (ICT) mechanism.[1] Upon excitation, an electron is transferred from the electron-donating amino group at the 7-position to the electron-accepting quinoline core. This charge separation in the excited state is sensitive to the polarity of the microenvironment, which can be utilized to probe local changes within cellular compartments.[1]

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State (ICT) cluster_electron_movement Electron Transfer GS This compound (Ground State) ES Intramolecular Charge Transfer State GS->ES Excitation (Light Absorption) ES->GS Fluorescence Emission Amino Amino Group (Electron Donor) Quinoline Quinoline Core (Electron Acceptor) Amino->Quinoline e- transfer

Caption: Intramolecular Charge Transfer (ICT) mechanism in 7-aminoquinoline probes.

Primary Application: Live-Cell Imaging

These probes are particularly useful for live-cell imaging applications, enabling the visualization of subcellular structures and dynamic cellular processes.[1][2] Based on analogs, one potential application is the imaging of the Golgi apparatus.[1]

Data Presentation

The following table summarizes the estimated spectral properties and recommended experimental conditions for this compound probes, based on data from analogous 2,4-disubstituted 7-aminoquinoline derivatives.

ParameterValueReference
Excitation (max) ~370-400 nm[1]
Emission (max) ~430-550 nm[1]
Two-Photon Excitation ~760-800 nm[1]
Stock Solution Conc. 1 mg/mL in sterile DMSO[1]
Working Conc. 2 µg/mL in cell culture medium[1]
Incubation Time 30 minutes at 37°C[1]

Experimental Protocols

A. Probe Preparation
  • Prepare a stock solution of the this compound probe at a concentration of 1 mg/mL in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.

B. Cell Culture and Staining
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Culture cells until they reach 60-80% confluency.[1]

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mg/mL probe stock solution in pre-warmed, phenol red-free cell culture medium to a final working concentration of 2 µg/mL.[1]

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).[1]

    • Add the probe-containing medium to the cells, ensuring the entire monolayer is covered.

    • Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove any excess, unbound probe.[1]

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells to 60-80% confluency B Prepare 2 µg/mL probe in culture medium A->B C Wash cells once with warm PBS B->C D Incubate with probe for 30 min at 37°C C->D E Wash cells three times with warm PBS D->E F Add fresh imaging medium E->F G Image with fluorescence microscope F->G

Caption: Workflow for staining and imaging live cells with 7-aminoquinoline probes.[1]

C. Live-Cell Imaging
  • Imaging Medium: After the final wash, add fresh, pre-warmed cell culture medium or a suitable live-cell imaging solution to the cells.[1][2] For prolonged imaging, use a medium that maintains pH and osmolarity.[3]

  • Microscope Setup:

    • Use a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission spectra (e.g., DAPI or blue light filter set).[1]

    • For two-photon microscopy, tune the laser to an excitation wavelength of approximately 760-800 nm.[1]

  • Image Acquisition:

    • To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a good signal-to-noise ratio.[3][4]

    • When performing time-lapse imaging, avoid using autofocus for every frame to reduce light exposure.[2]

    • Consider using an environmental chamber on the microscope to maintain optimal temperature (37°C), humidity, and CO₂ levels for long-term experiments.[3]

  • Colocalization (Optional): To confirm the subcellular localization of the probe, perform a colocalization experiment with a known organelle marker (e.g., a commercial Golgi marker).[1] Acquire images in separate channels and merge them to assess the degree of colocalization.[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set used.- Probe has degraded.- Increase probe concentration.- Increase incubation time.- Ensure filter set matches the probe's spectra.- Use a fresh aliquot of the probe.[5]
High background fluorescence - Probe concentration is too high.- Inadequate washing.- Decrease probe concentration.- Increase the number and duration of wash steps.[5]
Cell Death/Phototoxicity - Excitation light is too intense.- Prolonged exposure to light.- Reduce excitation light intensity.- Decrease exposure time.- Use a longer wavelength fluorophore if possible.[2][3]

Concluding Remarks

This compound probes are promising tools for live-cell imaging. The protocols provided here, based on analogous compounds and established best practices, offer a solid framework for their application. Successful live-cell imaging hinges on maintaining cell health and optimizing imaging conditions to minimize artifacts.[3] By carefully tailoring these protocols to specific cell types and experimental goals, researchers can leverage these probes to gain valuable insights into the dynamic processes of living cells.

References

Application of 7-Aminoquinolines for Specific and Efficient Golgi Apparatus Staining

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The selective visualization of the Golgi apparatus is crucial for understanding its complex roles in protein and lipid modification, sorting, and transport. A novel class of fluorescent probes, 2,4-disubstituted 7-aminoquinolines, has emerged as a valuable tool for specifically and efficiently staining the Golgi apparatus in live cells.[1][2] These compounds offer a cost-effective alternative to commercially available Golgi markers and are suitable for various imaging applications, including confocal and two-photon microscopy.[1]

Mechanism of Golgi Localization and Properties:

The specific accumulation of certain 7-aminoquinoline derivatives in the Golgi apparatus is attributed to their unique molecular structure. The presence of both an amino group and a trifluoromethyl group on the quinoline scaffold leads to a strong intramolecular charge-transfer (ICT) fluorescence.[1] This ICT character is essential for their fluorescent properties and likely plays a role in their interaction with the Golgi membrane environment. While the precise molecular interactions are still under investigation, the lipophilicity and charge distribution of these molecules are thought to drive their partitioning into the lipid-rich cisternae of the Golgi.

Key features of these 7-aminoquinoline-based Golgi probes include:

  • High Specificity: Colocalization experiments with established Golgi markers, such as BODIPY TR Ceramide, have demonstrated the high fidelity of these probes for the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells.[1]

  • Live-Cell Imaging Compatibility: The probes are cell-permeable and non-toxic at working concentrations, allowing for dynamic imaging of the Golgi in living cells.

  • Large Stokes Shifts: The ICT nature of these fluorophores results in a significant separation between their excitation and emission maxima, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence microscopy.[1]

  • One- and Two-Photon Microscopy: These dyes have been successfully employed in both conventional one-photon and deeper-penetrating two-photon fluorescence microscopy, expanding their utility in different imaging modalities.[1][2]

  • Cost-Effectiveness: The synthesis of these 7-aminoquinoline derivatives is reported to be efficient and catalyst-free, suggesting a potential for lower-cost production compared to some commercial probes.[1][2]

Quantitative Data Summary

The optical properties of several trifluoromethyl-substituted 7-aminoquinolines have been characterized in various solvents, demonstrating their sensitivity to the polarity of the environment. This solvatochromism is a hallmark of their ICT nature. The following table summarizes the key optical properties of representative compounds.

CompoundSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Fluorescence Lifetime (τF, ns)
1a n-hexane3654294.96
Toluene37445010.3
Chloroform38648715.6
Ethyl acetate38551120.0
Methanol3995607.49
1b n-hexane3684304.96
Toluene37645210.3
Chloroform38848915.6
Ethyl acetate38751320.0
Methanol4015627.49
1c n-hexane3664324.96
Toluene37545510.3
Chloroform38749215.6
Ethyl acetate38651620.0
Methanol4005657.49
1d n-hexane3674344.96
Toluene37645710.3
Chloroform38849515.6
Ethyl acetate38751920.0
Methanol4015687.49

Data sourced from Rao et al., ACS Med. Chem. Lett. 2019, 10, 7, 1075–1081.[1][3]

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of the Golgi Apparatus

This protocol is adapted from the methodology for imaging the Golgi apparatus with 2,4-disubstituted 7-aminoquinoline probes.[3]

Materials:

  • 7-aminoquinoline probe (e.g., N,2,4-Trimethylquinolin-7-amine or analogous compounds)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips

  • Commercial Golgi marker (e.g., BODIPY TR Ceramide) for colocalization studies (optional)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue light excitation)

Procedure:

  • Probe Preparation: Prepare a 1 mg/mL stock solution of the 7-aminoquinoline probe in sterile DMSO.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Staining:

    • Dilute the 1 mg/mL probe stock solution in pre-warmed complete cell culture medium to a final working concentration of 2 µg/mL.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.[3]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove excess probe.[3]

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. For compounds like 1a , excitation can be performed around 488 nm, with emission collected in the 490–580 nm range.[1] For two-photon microscopy, an excitation wavelength of 760-800 nm can be utilized.[3]

Protocol 2: Colocalization with a Commercial Golgi Marker

To confirm the specific localization of the 7-aminoquinoline probe to the Golgi apparatus, a colocalization experiment with a known Golgi marker is recommended.

Procedure:

  • Perform the staining procedure with the 7-aminoquinoline probe as described in Protocol 1.

  • Following the final wash step, incubate the cells with a commercial Golgi marker (e.g., BODIPY TR Ceramide) according to the manufacturer's protocol.

  • Wash the cells as per the commercial marker's protocol to remove any excess dye.

  • Image the cells in separate channels for the 7-aminoquinoline probe and the commercial Golgi marker.

  • Merge the acquired images to assess the degree of colocalization between the two fluorescent signals. A high degree of overlap confirms the specific targeting of the 7-aminoquinoline to the Golgi apparatus.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging prep_probe Prepare 1 mg/mL 7-aminoquinoline stock in DMSO dilute_probe Dilute probe to 2 µg/mL in culture medium prep_probe->dilute_probe culture_cells Culture cells to 60-80% confluency wash_cells1 Wash cells with PBS culture_cells->wash_cells1 incubate Incubate cells with probe for 30 min at 37°C dilute_probe->incubate wash_cells2 Wash cells 3x with PBS incubate->wash_cells2 add_media Add fresh medium or PBS wash_cells2->add_media image_cells Image with fluorescence microscope add_media->image_cells

Caption: Workflow for staining live cells with 7-aminoquinoline Golgi probes.

logical_relationship cluster_properties Key Structural Features cluster_outcomes Functional Outcomes compound 7-Aminoquinoline Derivative amino_group Amino Group (Electron Donating) compound->amino_group trifluoromethyl_group Trifluoromethyl Group (Electron Withdrawing) compound->trifluoromethyl_group ict Intramolecular Charge Transfer (ICT) amino_group->ict trifluoromethyl_group->ict fluorescence Strong Fluorescence & Large Stokes Shift ict->fluorescence golgi_localization Specific Golgi Apparatus Localization ict->golgi_localization

Caption: Structure-property relationship of 7-aminoquinoline Golgi probes.

References

Application Notes and Protocols for 6-Methylquinolin-7-amine Derivatives in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-methylquinolin-7-amine derivatives as fluorescent chemosensors for the detection of various metal ions. The inherent fluorescence of the quinoline moiety, combined with the chelating properties of Schiff base derivatives, allows for sensitive and selective quantification of metal ions in solution.

Introduction

This compound serves as a versatile platform for the design of fluorescent probes. Derivatives, particularly Schiff bases formed by the condensation of the 7-amino group with various aldehydes, are of significant interest. These derivatives can act as "turn-on" or "turn-off" fluorescent sensors upon binding with specific metal ions. The coordination of a metal ion with the Schiff base ligand often leads to a rigidified structure, which can enhance the fluorescence quantum yield (Chelation-Enhanced Fluorescence, CHEF) or inhibit photoinduced electron transfer (PET), resulting in a detectable change in fluorescence intensity.[1][2] This principle allows for the development of selective and sensitive assays for metal ions such as Zn²⁺, Al³⁺, and others.[1][3]

Signaling Pathway

The general mechanism for a "turn-on" fluorescent sensor based on a this compound Schiff base derivative involves the following steps:

  • Free Ligand State: In the absence of the target metal ion, the Schiff base ligand may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) from the imine nitrogen to the quinoline fluorophore, or C=N isomerization, which are non-radiative decay pathways.

  • Chelation: Upon introduction of the target metal ion, the ion coordinates with the nitrogen and oxygen atoms of the Schiff base, forming a stable complex.

  • Fluorescence Enhancement: This complexation restricts the C=N isomerization and inhibits the PET process. The resulting rigid structure minimizes non-radiative decay, leading to a significant enhancement in the fluorescence intensity.

G Signaling Pathway of a 'Turn-On' Fluorescent Sensor FreeLigand Free Schiff Base Ligand (Low Fluorescence) Complex Ligand-Metal Complex (Rigid Structure) FreeLigand->Complex Chelation MetalIon Target Metal Ion MetalIon->Complex Fluorescence Enhanced Fluorescence ('Turn-On' Signal) Complex->Fluorescence Inhibition of PET / C=N Isomerization

Caption: Metal ion detection mechanism.

Experimental Protocols

I. Synthesis of a this compound Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and an aromatic aldehyde (e.g., salicylaldehyde).

Materials:

  • This compound

  • Salicylaldehyde (or other desired aromatic aldehyde)

  • Ethanol (absolute)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.

  • To this solution, add the aromatic aldehyde (1 equivalent) dissolved in ethanol.[4]

  • Add a few drops of acetic acid as a catalyst.[5]

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The Schiff base product should precipitate out of the solution.

  • If precipitation is slow, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base sensor.

  • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.[7]

G Synthesis Workflow for Schiff Base Sensor Start Start Materials: This compound Aromatic Aldehyde Dissolve Dissolve in Ethanol Start->Dissolve Mix Mix Reactants + Catalyst Dissolve->Mix Reflux Reflux for 2-4 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize End Pure Schiff Base Sensor Characterize->End

Caption: Synthesis of a Schiff base sensor.

II. Protocol for Metal Ion Detection using Fluorometric Titration

This protocol outlines the procedure for evaluating the performance of a synthesized this compound derivative in detecting a specific metal ion.

Materials and Equipment:

  • Synthesized this compound Schiff base sensor

  • Stock solution of the sensor (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen buffer solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1% v/v) to minimize interference.[7]

  • Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.[7]

  • Fluorometric Titration:

    • Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette containing the sensor solution.[7]

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating the saturation of the sensor with the metal ion.[7]

  • Selectivity Study: To assess the sensor's selectivity, repeat the titration procedure with other metal ions of interest at the same concentration as the target ion.

  • Competition Experiment: To evaluate the sensor's performance in a mixed-ion environment, perform a titration with the target metal ion in the presence of a constant concentration of potentially interfering ions.[7]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration data, determine the linear range and calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[7]

    • The binding stoichiometry can be determined using a Job's plot.[1]

Data Presentation

The following table summarizes the performance of various aminoquinoline-based fluorescent sensors for the detection of different metal ions. This data is provided for comparative purposes to guide the design and evaluation of new this compound derivatives.

Sensor Type/Derivative NameTarget IonLimit of Detection (LOD)Solvent SystemReference
Quinoline Schiff Base (L)Zn²⁺1.04 x 10⁻⁷ MCH₃OH/HEPES[8]
Quinoline-tagged organic probe (1)Zn²⁺5 ppb (approx. 7.6 x 10⁻⁸ M)H₂O:DMF (1:1)
Quinoline Schiff BaseAl³⁺2.33 x 10⁻⁷ MNot Specified[9]
8-Aminoquinoline DerivativeZn²⁺2.56 x 10⁻⁷ MNot Specified[10]
8-Hydroxyquinoline DerivativeZn²⁺1.07 x 10⁻⁷ MNot Specified[10]
Schiff Base Probe LZn²⁺9.53 × 10⁻⁸ MEthanol[1]
Ditopic Schiff Base (L)Al³⁺0.7 µMMeOH[3]

Mandatory Visualizations

G Experimental Workflow for Metal Ion Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepSensor Prepare Sensor Solution (10 µM) InitialScan Record Initial Fluorescence PrepSensor->InitialScan PrepMetal Prepare Metal Ion Stock Solutions (10 mM) Titration Perform Fluorometric Titration PrepMetal->Titration InitialScan->Titration Selectivity Conduct Selectivity Studies Titration->Selectivity Competition Run Competition Experiments Titration->Competition PlotData Plot Fluorescence vs. [Metal Ion] Titration->PlotData CalcLOD Calculate Limit of Detection (LOD) PlotData->CalcLOD JobPlot Determine Stoichiometry (Job's Plot) PlotData->JobPlot

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds extensively found in natural products and synthetic pharmacologically active substances.[1][2] Their wide-ranging biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, make them privileged scaffolds in drug discovery and development.[1][2][3] Consequently, the development of efficient and versatile synthetic methods for quinoline derivatives is of significant interest. Palladium-catalyzed reactions have emerged as powerful tools for constructing the quinoline core, offering advantages such as mild reaction conditions, high functional group tolerance, and the ability to form multiple bonds in a single step.[4][5] This document provides detailed experimental protocols for two distinct palladium-catalyzed methods for synthesizing quinoline derivatives, along with a comparative summary of various reaction conditions.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed synthesis of quinoline derivatives, from reaction setup to product characterization.

G A Reactant & Catalyst Preparation (Substrates, Pd Catalyst, Ligand, Solvent) B Reaction Setup (Inert Atmosphere, Add Reagents to Flask) A->B 1. Weigh & Prepare C Reaction Execution (Heating & Stirring for Specified Time) B->C 2. Combine D Reaction Quenching & Work-up (e.g., Addition of Water, Extraction) C->D 3. Monitor & Cool E Purification (e.g., Column Chromatography) D->E 4. Isolate Crude F Product Characterization (NMR, MS, etc.) E->F 5. Purify G Final Product F->G 6. Confirm Structure

Caption: General workflow for palladium-catalyzed quinoline synthesis.

Protocol 1: Synthesis from Allyl Alcohols and Anilines

This protocol describes a straightforward and additive-free method for synthesizing quinolines through an oxidative cyclization of aryl allyl alcohols and anilines, catalyzed by palladium(II) acetate.[1][2]

Reaction Scheme:

(Aniline derivative) + (Aryl Allyl Alcohol derivative) --[Pd(OAc)₂, DMSO, 130 °C, O₂]--> (2-Arylquinoline derivative)

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aniline (or substituted aniline)

  • Cinnamic alcohol (or substituted derivative)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Test tube or reaction flask

  • Oxygen balloon

  • Magnetic stirrer and heating oil bath

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Deionized water

  • Thin-layer chromatography (TLC) plates and necessary solvents for purification

Procedure: [1][2]

  • To a test tube, add the aniline derivative (0.5 mmol, 1.0 equiv), the allyl alcohol derivative (0.5 mmol, 1.0 equiv), and palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous DMSO (2.0 mL) to the test tube.

  • Attach an oxygen balloon (1 atm) to the test tube.

  • Place the reaction vessel in a preheated oil bath at 130 °C and stir the mixture magnetically for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate solvent system) to afford the pure quinoline product.

Protocol 2: Synthesis from o-Vinylanilines and Alkynes

This protocol outlines a method for constructing 2,3-disubstituted quinolines via a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant.[3][6]

Reaction Scheme:

(o-Vinylaniline derivative) + (Alkyne derivative) --[PdCl₂, PPh₃, Cu(TFA)₂, PivOH, MeCN/DMSO, 80 °C, O₂]--> (2,3-Disubstituted quinoline derivative)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(II) trifluoroacetate (Cu(TFA)₂)

  • Pivalic acid (PivOH)

  • o-Vinylaniline (or substituted derivative)

  • Alkyne (or substituted derivative)

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction tube

  • Oxygen balloon

  • Magnetic stirrer and heating oil bath

Procedure: [3]

  • To a sealed reaction tube, add the o-vinylaniline (0.2 mmol, 1.0 equiv), the alkyne (0.4 mmol, 2.0 equiv), PdCl₂ (3.5 mg, 0.02 mmol, 10 mol%), and PPh₃ (10.5 mg, 0.04 mmol, 20 mol%).

  • Add Cu(TFA)₂·xH₂O (12.5 mg, 0.04 mmol, 20 mol%) and PivOH (5.1 mg, 0.05 mmol, 25 mol%).

  • Add a solvent mixture of anhydrous MeCN (1.5 mL) and DMSO (0.5 mL).

  • Purge the tube with oxygen and then maintain it under an oxygen balloon (1 atm).

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield the desired 2,3-disubstituted quinoline.

Data Summary and Comparison

The following table summarizes the reaction conditions for the protocols described above, showcasing the versatility of palladium catalysis for quinoline synthesis.

ProtocolStarting MaterialsPalladium Catalyst (mol%)Ligand/Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1 Aniline, Cinnamic alcoholPd(OAc)₂ (10)NoneNoneDMSO13012up to 90%[1][2]
2 o-Vinylaniline, PhenylacetylenePdCl₂ (10)PPh₃ (20), Cu(TFA)₂ (20), PivOH (25)NoneMeCN/DMSO8024up to 86%[3]
3 2-Iodoaniline, Methyl acrylatePd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100-67-76%[4]
4 N-AllylanilinePd(OAc)₂ (10)--Toluene11024-[5]

References

Application Notes and Protocols for the Functionalization of the Methyl Group on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. The methyl group, particularly at the 2- and 4-positions of the quinoline ring, represents a versatile handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of the methyl group on the quinoline ring, focusing on key reactions such as oxidation, halogenation, condensation, and metal-catalyzed cross-coupling. These methods provide access to a diverse array of quinoline derivatives, including aldehydes, carboxylic acids, halides, and more complex coupled products, which are valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[1][3]

Oxidation of the Methyl Group

Oxidation of the methyl group on the quinoline ring is a fundamental transformation that can yield quinoline aldehydes or carboxylic acids, which are important synthetic intermediates.[4] The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Quinoline Aldehydes using Selenium Dioxide

Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methylquinolines to their corresponding aldehydes.[4] This method is particularly effective for 2- and 4-methylquinolines.[4]

Experimental Protocol: Oxidation of 2-Methylquinoline to 2-Quinolinecarboxaldehyde [4]

  • Materials: 2-methylquinoline (quinaldine), selenium dioxide (SeO₂), dioxane.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylquinoline in dioxane.

    • Add a molar excess of selenium dioxide to the solution. The purity of SeO₂ does not significantly affect the reaction course.[4]

    • Heat the reaction mixture to boiling.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product, 2-quinolinecarboxaldehyde, can be isolated. For purification and characterization, it can be converted to its 2,4-dinitrophenylhydrazone derivative.[4]

    • It is important to neutralize any quinolinecarboxylic acid formed as a byproduct before isolating the aldehyde to prevent tar formation.[4]

Data Presentation: Oxidation of Methylquinolines with Selenium Dioxide [4]

MethylquinolineOxidantSolventTemperatureReaction TimeProductYield (%)
2-MethylquinolineSeO₂DioxaneBoiling-2-Quinolinecarboxaldehyde50-56
4-MethylquinolineSeO₂DioxaneBoiling-4-Quinolinecarboxaldehyde75-85
2-MethylquinolineSeO₂DioxaneRoom Temp.2 weeks2-Quinolinecarboxaldehyde70

Experimental Workflow: Selenium Dioxide Oxidation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 2-Methylquinoline in Dioxane add_seo2 Add excess Selenium Dioxide start->add_seo2 reflux Heat to Boiling add_seo2->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize Quinaldic Acid monitor->neutralize isolate Isolate Aldehyde neutralize->isolate purify Purify (e.g., as DNP derivative) isolate->purify

Caption: Workflow for the oxidation of 2-methylquinoline using selenium dioxide.

Oxidation to Quinoline Carboxylic Acids using Nickel Peroxide

For the synthesis of quinoline carboxylic acids, stronger oxidizing agents are required. Nickel peroxide has been shown to be effective for the oxidation of methylquinoline carboxylic acids to dicarboxylic acids.[5]

Experimental Protocol: Oxidation of 2-Methylquinoline-3-carboxylic Acid [5]

  • Materials: 2-methylquinoline-3-carboxylic acid, nickel peroxide, 7% aqueous sodium hydroxide.

  • Procedure:

    • Prepare nickel peroxide by treating nickel(II) chloride with hypochlorite.[5]

    • Dissolve 2-methylquinoline-3-carboxylic acid in 100 mL of 7% aqueous sodium hydroxide.

    • Add 3.25 equivalents of nickel peroxide to the solution.

    • Stir the mixture at 25°C for 12 hours.

    • After the reaction is complete, filter the mixture.

    • Acidify the filtrate to precipitate the product, quinoline-2,3-dicarboxylic acid.

Halogenation of the Methyl Group

Benzylic halogenation of the methyl group on the quinoline ring provides a versatile intermediate for further nucleophilic substitution reactions. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, typically initiated by light or a radical initiator.[6]

Benzylic Bromination using N-Bromosuccinimide (NBS)

Experimental Protocol: Benzylic Bromination of 5-Methylquinoline [6]

  • Materials: 5-methylquinoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask, dissolve 5-methylquinoline in CCl₄.

    • Add NBS (1.05 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux while irradiating with a light source (e.g., sunlamp) to initiate the radical reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to obtain 5-(bromomethyl)quinoline.

Experimental Workflow: Benzylic Bromination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 5-Methylquinoline in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux with Light Irradiation add_reagents->reflux monitor Monitor by TLC reflux->monitor filter_succinimide Filter off Succinimide monitor->filter_succinimide wash Wash with Water and Brine filter_succinimide->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Crystallization or Chromatography dry_concentrate->purify

Caption: Workflow for the benzylic bromination of 5-methylquinoline.

Condensation Reactions

The methyl group of 2- and 4-methylquinolines is sufficiently acidic to participate in condensation reactions with aldehydes and other electrophiles, leading to the formation of new carbon-carbon bonds.

Condensation with Benzaldehydes

The condensation of 2-methylquinoline with benzaldehydes in the presence of acetic anhydride is a well-established method for the synthesis of trans-β-(2-quinolyl)styrenes.[7][8]

Experimental Protocol: Condensation of 2-Methylquinoline with Benzaldehyde [7]

  • Materials: 2-methylquinoline, benzaldehyde, acetic anhydride, acetic acid.

  • Procedure:

    • In a reaction vessel, combine 2-methylquinoline, benzaldehyde, and acetic anhydride.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to 130°C.

    • The reaction proceeds via an initial addition, followed by esterification of the intermediate alcohol and subsequent elimination to form the styryl product.

    • The final product, trans-β-(2-quinolyl)styrene, can be isolated and purified using standard techniques such as crystallization or chromatography.

Logical Relationship: Condensation Reaction Mechanism

cluster_steps Reaction Steps cluster_reactants Reactants cluster_products Products addition Addition intermediate_alcohol Intermediate Alcohol addition->intermediate_alcohol esterification Esterification intermediate_acetate Intermediate Acetate esterification->intermediate_acetate elimination Elimination final_product trans-β-(2-quinolyl)styrene elimination->final_product methylquinoline 2-Methylquinoline methylquinoline->addition benzaldehyde Benzaldehyde benzaldehyde->addition acetic_anhydride Acetic Anhydride acetic_anhydride->esterification intermediate_alcohol->esterification intermediate_acetate->elimination

Caption: Key steps in the condensation of 2-methylquinoline with benzaldehyde.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of C(sp³)–H bonds, including the methyl group of quinolines.[9] These methods offer novel pathways for arylation and other coupling reactions.

Palladium-Catalyzed Arylation/Oxidation of 8-Methylquinolines

A sequential arylation and oxidation of 8-methylquinolines with aryl iodides can be achieved using a palladium catalyst to afford 8-benzoylquinolines.[9]

Experimental Protocol: Synthesis of 8-Benzoylquinolines [9]

  • Materials: 8-methylquinoline, aryl iodide, Pd(OAc)₂, AgOAc, oxidant (e.g., O₂).

  • Procedure:

    • In a reaction vessel, combine 8-methylquinoline, the aryl iodide, Pd(OAc)₂, and AgOAc.

    • The reaction is typically carried out in a suitable solvent under an atmosphere of an oxidant like oxygen.

    • The reaction proceeds through a chelation-assisted C(sp³)–H activation, followed by arylation and subsequent oxidation of the benzylic position to a carbonyl group.

    • This transformation exhibits good tolerance for a wide range of functional groups on the aryl iodide.

    • The 8-benzoylquinoline product can be isolated and purified by column chromatography.

Data Presentation: Palladium-Catalyzed Arylation/Oxidation of 8-Methylquinoline [9]

8-MethylquinolineAryl IodideCatalystAdditiveOxidantProductYield (%)
8-MethylquinolineIodobenzenePd(OAc)₂AgOAcO₂8-BenzoylquinolineGood to Excellent
(Substituted)(Substituted)(Substituted)

Applications in Drug Discovery

Functionalized methylquinolines are key structural motifs in a variety of biologically active compounds. For instance, quinoline aldehydes and their derivatives are used in the synthesis of compounds with potential antiviral activity.[3] The ability to introduce diverse functional groups onto the methyl position allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.[1][10] For example, 2-styryl substituted quinolines have been investigated as viral fusion inhibitors.[11]

Concluding Remarks

The functionalization of the methyl group on the quinoline ring provides a rich platform for the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined in this document offer robust and versatile methods for achieving these transformations. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the desired outcomes. The continued development of novel and efficient methods for C(sp³)–H functionalization will undoubtedly expand the synthetic toolbox and accelerate the discovery of new quinoline-based molecules with valuable properties.

References

Troubleshooting & Optimization

Troubleshooting low yield in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this classical yet powerful reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and why is it used?

The Skraup synthesis is a chemical reaction used to synthesize quinolines.[1] It involves heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] This method is valuable for producing quinolines, which are important structural motifs in many pharmaceuticals, including antimalarial and anticancer agents.[2]

Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I manage this?

The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[3][4] To moderate the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[4][5] It is thought to act as an oxygen carrier, allowing for a smoother, more controlled oxidation.[6] Boric acid can also be used as a moderator.[4][7]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[5]

  • Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[5][8]

Q3: I am observing significant tar formation in my reaction, leading to a low yield. What causes this and how can it be minimized?

Tar formation is a frequent issue in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[5][6] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[5]

  • Optimize the temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[5]

  • Purification: The crude product is often a black, tarry substance.[9] Effective purification, typically by steam distillation followed by extraction, is crucial for isolating the quinoline derivative from the tar.[5][10]

Q4: The yield of my desired quinoline is very low. What are the common factors affecting the yield?

Low yields in the Skraup synthesis can be attributed to several factors:

  • Uncontrolled Reaction Temperature: The highly exothermic nature of the reaction can lead to localized overheating, causing polymerization and charring of the reactants.[6]

  • Sub-optimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can result in side reactions and incomplete conversion.[6]

  • Inefficient Mixing: Poor agitation can cause localized hotspots and uneven reaction progress, which promotes the formation of tar.[6][8]

  • Difficult Work-up Procedure: The viscous and tarry nature of the reaction mixture can make product extraction challenging, leading to significant material loss.[6][9]

  • Nature of the Aniline Substituent: The electronic properties of substituents on the aniline ring play a crucial role. Electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult and thereby reducing the yield.[6][8] For example, the yield of 8-nitroquinoline from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can yield around 75% under similar conditions.[8][11]

  • Purity of Reagents: The use of anhydrous glycerol is recommended, as water can interfere with the reaction and lower the yield.[7][8]

Q5: Are there alternatives to nitrobenzene as an oxidizing agent?

Yes, while nitrobenzene is a common oxidizing agent, others can be used. Arsenic pentoxide is an effective alternative and can result in a less violent reaction.[1][4] Other oxidizing agents that have been used include ferric oxide, vanadic acid, and even air bubbled through the reaction mixture.[7][12] The choice of oxidizing agent can influence the reaction's vigor and the final yield. Some modern variations have even been developed that do not require an external oxidizing agent, particularly when using microwave irradiation in ionic liquids.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the Skraup synthesis.

Summary of Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Uncontrolled exotherm, tar formation, sub-optimal reagent ratios, difficult work-up, deactivating substituents on aniline, impure reagents.Add a moderator (e.g., FeSO₄), control acid addition and temperature, ensure efficient stirring, use anhydrous glycerol, consider alternative synthesis for highly deactivated anilines.
Violent/Uncontrolled Reaction Highly exothermic nature of the reaction.Add ferrous sulfate or boric acid as a moderator, add sulfuric acid slowly with cooling, ensure vigorous and efficient stirring.
Excessive Tar Formation Polymerization of reactants and intermediates due to harsh conditions.Use a moderator, optimize and control the reaction temperature, ensure proper purification via steam distillation.
Difficult Product Isolation Viscous, tarry crude product mixture.Perform steam distillation to separate the volatile quinoline from non-volatile tars, followed by extraction and distillation under reduced pressure.

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline

This protocol is a representative procedure for the synthesis of quinoline from aniline.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Water

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.[3]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the addition funnel. Maintain a controlled temperature during the addition.[10]

  • Oxidizing Agent Addition: Add the nitrobenzene to the mixture.

  • Reaction: Gently heat the mixture in an oil bath to initiate the reaction. The reaction is highly exothermic, so be prepared to remove the heat source to control the temperature.[3][13] Once the initial exotherm subsides, maintain the temperature at 140-150°C for 3-4 hours.[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the viscous mixture by pouring it into a large volume of water.[10]

  • Neutralization: Make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide to neutralize the sulfuric acid and liberate the quinoline base.[3][10]

  • Purification: The crude quinoline is typically purified by steam distillation. This effectively separates the volatile product from the non-volatile tar.[5][10] Collect the distillate.

  • Extraction and Final Purification: Separate the quinoline layer from the aqueous layer in the distillate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over a suitable drying agent, and remove the solvent. The crude quinoline can be further purified by distillation under reduced pressure.[3]

Protocol 2: Modified Skraup Synthesis using Microwave Irradiation

Recent advancements have explored microwave-assisted Skraup synthesis, which can offer improved yields and shorter reaction times.[2]

Materials:

  • Substituted Aniline

  • Glycerol

  • Sulfonic acid-based ionic liquid (as catalyst)

  • Water

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the aniline derivative and glycerol.

  • Catalyst Addition: Add the sulfonic acid-based ionic liquid to the mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat under irradiation at a specified temperature (e.g., 200°C) for a designated time.[2]

  • Work-up: After cooling, add water to the reaction mixture to improve the extraction efficacy.[2]

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent. The product can be further purified by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Skraup Synthesis check_reaction Observe Reaction Vigor and Tar Formation start->check_reaction violent Violent Reaction? check_reaction->violent tar Excessive Tar? violent->tar No sol_violent Add Moderator (FeSO4) Slow Acid Addition with Cooling Ensure Efficient Stirring violent->sol_violent Yes reagents Review Reagents and Stoichiometry tar->reagents No sol_tar Optimize Temperature Control Use Moderator Improve Purification (Steam Distillation) tar->sol_tar Yes aniline Aniline Substituent? reagents->aniline workup Review Work-up Procedure aniline->workup Activating/ Neutral Group sol_aniline Consider Alternative Synthesis for Highly Deactivated Anilines aniline->sol_aniline Deactivating Group loss Significant Product Loss During Isolation? workup->loss sol_workup Optimize Steam Distillation Efficient Extraction Technique loss->sol_workup Yes end Improved Yield loss->end No sol_violent->tar sol_tar->reagents sol_reagents Use Anhydrous Glycerol Verify Stoichiometry sol_reagents->aniline sol_aniline->end sol_workup->end

Caption: Troubleshooting workflow for addressing low yield in Skraup synthesis.

Skraup Synthesis Reaction Mechanism

Skraup_Mechanism cluster_step1 Step 1: Dehydration of Glycerol cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H2O (H2SO4) aniline Aniline acrolein->aniline intermediate1 3-(Phenylamino)propanal aniline->intermediate1 intermediate2 1,2-Dihydroquinoline-4-ol intermediate1->intermediate2 Electrophilic Substitution dihydroquinoline 1,2-Dihydroquinoline intermediate2->dihydroquinoline -H2O quinoline Quinoline dihydroquinoline->quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Key steps in the Skraup synthesis reaction mechanism.

Logical Relationship of Problems and Solutions

Problems_Solutions problems Problem: Low Yield Violent Reaction Tar Formation Difficult Isolation causes Uncontrolled Exotherm Harsh Conditions Polymerization Viscous Mixture Deactivated Substrate problems:p0->causes:c0 problems:p0->causes:c1 problems:p0->causes:c2 problems:p0->causes:c3 problems:p0->causes:c4 problems:p1->causes:c0 problems:p2->causes:c1 problems:p2->causes:c2 problems:p3->causes:c3 solutions Add Moderator (FeSO4) Control Temperature Slow Acid Addition Efficient Stirring Steam Distillation Alternative Synthesis causes:c0->solutions:s0 causes:c0->solutions:s1 causes:c0->solutions:s2 causes:c0->solutions:s3 causes:c1->solutions:s1 causes:c2->solutions:s1 causes:c3->solutions:s4 causes:c4->solutions:s5

Caption: Relationship between common problems, their causes, and solutions.

References

Technical Support Center: Optimization of Doebner-von Miller Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Doebner-von Miller synthesis of quinolines.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low Yield and Significant Tar/Polymer Formation

  • Question: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield. What is the primary cause, and how can I prevent it?

  • Answer: This is the most common issue in the Doebner-von Miller reaction. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3][4] Strong acidic conditions and high temperatures accelerate this side reaction.[1][2]

    Troubleshooting Steps:

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[1][3]

    • Control Reactant Concentration: Add the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline.[1][2] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[1]

    • Optimize Acid Catalyst and Concentration: Excessively harsh acidic conditions accelerate tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃).[2][5] Milder Lewis acids may be preferable in some cases.[1][2]

    • Manage Reaction Temperature: While heating is often necessary, excessive temperatures promote polymerization.[1][2] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate and consider gradual heating to control any exothermic events.[1][6]

Issue 2: Incomplete Reaction or No Product Formation

  • Question: My reaction has failed to proceed or shows very low conversion of starting materials. What are the potential causes?

  • Answer: Failure to form the product can be attributed to several factors related to reactants, catalysts, or reaction conditions.

    Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure that the aniline and carbonyl compounds are pure and, if necessary, freshly distilled. Impurities can inhibit the reaction.

    • Check Catalyst Activity: The type and concentration of the acid catalyst are critical.[2][7] Ensure the acid is not too dilute. For Lewis acids, ensure they have not been deactivated by moisture.

    • Substrate Electronic Effects: Anilines with strong electron-withdrawing groups are known to give low yields under conventional conditions.[1][8] In these cases, modified protocols may be required. Conversely, highly reactive electron-rich anilines may be prone to side reactions.[1][2]

    • Monitor Reaction Time: The optimal reaction time can vary significantly. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to avoid premature workup or product degradation from prolonged heating.[2][6]

Issue 3: Final Product is Contaminated with Dihydroquinoline

  • Question: My isolated product is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?

  • Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[1] Incomplete oxidation is the root cause of this issue.

    Troubleshooting Steps:

    • Ensure Sufficient Oxidant: An oxidizing agent is often required to facilitate the final aromatization step.[7] If your protocol includes an oxidant (e.g., nitrobenzene, arsenic acid), ensure it is used in sufficient stoichiometric excess.[1][7]

    • Consider In-Situ Oxidation: In many procedures, a second molecule of the Schiff base (formed between aniline and the aldehyde) acts as the hydrogen acceptor (oxidant) to aromatize the dihydroquinoline intermediate. Ensure conditions favor this pathway.

    • Post-Reaction Oxidation: If dihydroquinoline impurities persist, you may be able to oxidize the isolated product in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[1]

Frequently Asked Questions (FAQs)

  • Q1: Can I use α,β-unsaturated ketones instead of aldehydes?

    • A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and gives higher yields with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or complex product mixtures.[1]

  • Q2: How do substituents on the aniline affect the reaction?

    • A2: The electronic properties of substituents are critical. Anilines with electron-withdrawing groups generally give lower yields, while those with strong electron-donating groups can be overly reactive and prone to side reactions.[1] Careful optimization is needed for substituted anilines.

  • Q3: What is the best way to purify the quinoline product from the tarry byproducts?

    • A3: Purification can be challenging. For volatile quinolines like 2-methylquinoline, steam distillation is a very effective classical method to separate the product from non-volatile tars and inorganic salts.[2][6] Following extraction, column chromatography or recrystallization can be used for further purification.

  • Q4: What safety precautions should I take?

    • A4: The Doebner-von Miller reaction involves strong acids and potentially toxic and volatile organic compounds. The reaction can also be highly exothermic.[2][4][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared to control a vigorous reaction, potentially with an ice bath.[6]

Data Presentation

The choice of acid catalyst significantly impacts reaction outcomes. While comprehensive data is substrate-dependent, the following table provides a general comparison of commonly used catalysts.

Table 1: Comparison of Catalysts for Doebner-von Miller Reaction

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, p-TsOH, TFAReadily available, inexpensive.[2][5]Can strongly promote polymerization and tarring, especially at high concentrations and temperatures.[1][3]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃, InCl₃Can be milder and offer better selectivity in some cases, potentially reducing tar formation.[2][5][9]More expensive, can be moisture sensitive, may require anhydrous conditions.[10]
Iodine I₂Acts as a mild Lewis acid and catalyst.[5]May not be effective for all substrates.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Methylquinoline to Minimize Tar Formation

This protocol utilizes a biphasic system and gradual reactant addition to mitigate polymerization.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq.) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C).

  • Reactant Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq.) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel and neutralize by slowly adding a concentrated solution of sodium hydroxide until the aqueous layer is strongly basic (pH > 10).

    • Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction Mechanism and Side Reaction

Doebner_Von_Miller_Mechanism cluster_main Desired Doebner-von Miller Pathway cluster_side Major Side Reaction Aniline Aniline MichaelAdd 1. Michael Addition Aniline->MichaelAdd Carbonyl α,β-Unsaturated Carbonyl Carbonyl->MichaelAdd Cyclize 2. Electrophilic Cyclization MichaelAdd->Cyclize Dehydrate 3. Dehydration Cyclize->Dehydrate Oxidize 4. Oxidation Dehydrate->Oxidize Quinoline Quinoline Product Oxidize->Quinoline Carbonyl_side α,β-Unsaturated Carbonyl Polymerize Acid-Catalyzed Self-Polymerization Carbonyl_side->Polymerize Tar Polymer / Tar Polymerize->Tar

Caption: Key steps of the Doebner-von Miller reaction and the competing polymerization side reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup 1. Combine Aniline & Aqueous Acid in Flask Start->Setup Heat 2. Heat Mixture to Reflux Setup->Heat Add 3. Add Carbonyl Compound (in Toluene) Dropwise Heat->Add Reflux 4. Continue Reflux (4-6 hours) Add->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool 5. Cool to Room Temperature Monitor->Cool Complete Neutralize 6. Neutralize with Concentrated Base Cool->Neutralize Extract 7. Extract with Organic Solvent Neutralize->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify Product (Distillation / Chromatography) Dry->Purify End End Purify->End

Caption: A typical experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Reaction Failure Tar Is there significant tar formation? Start->Tar Tar_Yes Implement Anti-Polymerization Strategies: - Biphasic System - Slow Addition - Lower Temperature - Optimize Acid Tar->Tar_Yes Yes Tar_No Check Starting Materials and Reagents Tar->Tar_No No Purity Are starting materials pure? Tar_No->Purity Purity_No Purify / Re-distill Aniline and Carbonyl Purity->Purity_No No Catalyst Is the acid catalyst active and correct concentration? Purity->Catalyst Yes Catalyst_No Use fresh acid or an anhydrous Lewis acid. Verify concentration. Catalyst->Catalyst_No No Oxidation Is product contaminated with dihydroquinoline? Catalyst->Oxidation Yes Oxidation_Yes Ensure sufficient oxidant or perform post-reaction oxidation step. Oxidation->Oxidation_Yes Yes

Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller reaction.

References

Technical Support Center: Minimizing Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize tar formation, a common challenge in classical quinoline synthesis methods.

Troubleshooting Guides

This section addresses specific issues related to tar formation during quinoline synthesis.

Issue 1: Excessive Tar Formation in Skraup Synthesis

  • Question: My Skraup synthesis is producing a large amount of thick, black tar, making product isolation extremely difficult. What are the primary causes and how can I mitigate this?

  • Answer: Excessive tar formation in the Skraup synthesis is a well-known issue, primarily due to the highly exothermic and acidic reaction conditions which promote polymerization of intermediates like acrolein (formed from the dehydration of glycerol).[1][2] To minimize tarring, consider the following strategies:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial to moderate the reaction's vigor.[2][3][4] It is thought to act as an oxygen carrier, leading to a more controlled oxidation process.[1][2] Boric acid can also be used as a moderator.[3][4]

    • Controlled Reagent Addition and Temperature Management: Add concentrated sulfuric acid slowly with efficient cooling and stirring to prevent localized hotspots.[3][4] The reaction should be initiated with gentle heating; once the exothermic reaction begins, the heat source should be removed.[1][3] Reapply heat to maintain a gentle reflux only after the initial vigorous phase has subsided.[1]

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, alternatives like arsenic acid have been reported to result in a less violent reaction.[1][5]

    • Modern Synthesis Techniques: Microwave heating has been shown to significantly reduce reaction times and improve yields, potentially reducing tar formation.[6] Using Brønsted-acidic ionic liquids in place of concentrated sulfuric acid can also lead to a cleaner reaction.[6]

Issue 2: Low Yields and Polymeric Material in Doebner-von Miller Synthesis

  • Question: My Doebner-von Miller reaction is resulting in a low yield of the desired quinoline and a significant amount of polymeric material. How can this be prevented?

  • Answer: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][7][8] This is a major cause of low yields and tar formation.[7] To address this, the following approaches are recommended:

    • Biphasic Reaction Medium: A key strategy is to use a biphasic solvent system (e.g., water/toluene).[3][7] This sequesters the α,β-unsaturated carbonyl compound in the organic phase, which drastically reduces its self-polymerization in the acidic aqueous phase, thereby increasing the product yield.[6][7][8]

    • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain its low concentration, favoring the desired reaction over polymerization.[3][7]

    • Catalyst Optimization: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. It may be beneficial to explore milder Lewis acids (e.g., ZnCl₂, SnCl₄) as alternatives to strong Brønsted acids.[7][9]

Issue 3: Side Reactions and Tarring in Combes Synthesis

  • Question: I am observing significant side product formation and some tarring in my Combes quinoline synthesis. How can I achieve a cleaner reaction?

  • Answer: The Combes synthesis, which involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone, can also be prone to side reactions.[10][11] The choice of acid catalyst and reaction temperature are critical factors.

    • Catalyst Selection: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) can be employed and may alter the regioselectivity and reduce side reactions.[3][10]

    • Temperature Control: Careful control of the reaction temperature during the cyclization step is important to prevent the degradation of starting materials and intermediates, which can lead to tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing tar from a crude quinoline product?

A1: Steam distillation is the most common and highly effective method for separating volatile quinoline from non-volatile tarry residues, particularly in the Skraup synthesis.[1] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline product over with the distillate.[1]

Q2: Can the choice of aniline substituent affect tar formation?

A2: Yes, the electronic nature of substituents on the aniline ring can influence the reaction rate and the propensity for side reactions. Electron-donating groups can increase the reactivity of the aniline, potentially leading to a more vigorous reaction that requires careful control to prevent overheating and subsequent tarring. Conversely, strong electron-withdrawing groups can deactivate the ring, necessitating harsher conditions that may also promote tar formation.[1]

Q3: Are there any "greener" alternatives to traditional quinoline synthesis methods that produce less tar?

A3: Yes, modern synthetic methods aim to address the environmental and safety concerns of classical syntheses. The use of microwave irradiation can significantly shorten reaction times and improve yields.[6] Ionic liquids are also being explored as alternative solvents and catalysts that can lead to cleaner reactions.[6] For the Doebner-von Miller reaction, conducting the synthesis in water with a suitable catalyst has been shown to be an efficient and greener approach.

Data Presentation

Table 1: Effect of Moderator on Skraup Synthesis Yield

ModeratorOxidizing AgentYield of Quinoline (%)Reference
Ferrous SulfateNitrobenzene84-91[12]
NoneNitrobenzeneLower yields, significant tar[2][4]
Boric AcidNitrobenzeneCan moderate the reaction[3][4]

Table 2: Comparison of Purification Techniques for Quinoline

Purification TechniqueStarting MaterialAchieved Purity (%)Yield (%)Reference
Steam & Vacuum DistillationCrude Quinoline from Skraup SynthesisHigh (not specified)84-91[13]
Crystallization (Salt Formation)Crude Quinoline98-99 (multiple cycles)Not specified[13]
ExtractionCoal Tar Wash Oil>9782[13]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[4]

  • Initiation and Reflux: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[1] After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[1]

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[4]

  • Purification: The crude quinoline is purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1][4] The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.[6]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[7]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[7]

Visualizations

Troubleshooting_Tar_Formation cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis cluster_combes Combes Synthesis start High Tar Formation in Quinoline Synthesis skraup_issue Excessive Tarring start->skraup_issue Skraup dvm_issue Polymerization start->dvm_issue D-v-M combes_issue Side Reactions start->combes_issue Combes skraup_sol1 Add Moderator (e.g., FeSO4) skraup_issue->skraup_sol1 skraup_sol2 Control Temperature & Reagent Addition skraup_issue->skraup_sol2 skraup_sol3 Use Alternative Oxidizing Agent skraup_issue->skraup_sol3 purification Purification of Crude Product skraup_sol1->purification skraup_sol2->purification skraup_sol3->purification dvm_sol1 Use Biphasic System dvm_issue->dvm_sol1 dvm_sol2 Slow Reactant Addition dvm_issue->dvm_sol2 dvm_sol1->purification dvm_sol2->purification combes_sol1 Optimize Catalyst combes_issue->combes_sol1 combes_sol2 Control Temperature combes_issue->combes_sol2 combes_sol1->purification combes_sol2->purification steam_dist Steam Distillation purification->steam_dist

Caption: Troubleshooting workflow for minimizing tar formation in quinoline synthesis.

Skraup_Workflow start Start: Reagents reagents Aniline, Glycerol, FeSO4, H2SO4, Nitrobenzene start->reagents mixing Slow Addition of H2SO4 with Cooling reagents->mixing reaction Gentle Heating to Initiate, then Reflux mixing->reaction workup Cool, Dilute with Water, Basify with NaOH reaction->workup purification Steam Distillation workup->purification product Pure Quinoline purification->product

Caption: Experimental workflow for a moderated Skraup quinoline synthesis.

References

Technical Support Center: Improving Regioselectivity in the Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedländer synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address challenges related to regioselectivity in quinoline synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?

A1: The primary cause of poor regioselectivity in the Friedländer synthesis arises when using unsymmetrical ketones as reactants.[1] The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to the formation of two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[2]

Q2: How do reaction conditions influence regioselectivity?

A2: Reaction conditions such as temperature, solvent, and the choice of catalyst (acidic or basic) play a crucial role in determining the regiochemical outcome.[2] These factors can influence whether the reaction is under kinetic or thermodynamic control.[3][4] Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product.[4][5][6]

Q3: What are the main strategies to improve regioselectivity?

A3: The main strategies to improve regioselectivity in the Friedländer synthesis include:

  • Catalyst Selection: Utilizing specific catalysts that can direct the reaction towards a single regioisomer. This includes certain Lewis acids, organocatalysts like pyrrolidine derivatives (e.g., TABO), and various solid-supported catalysts.[7][8]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to control the direction of enolization.

  • Optimization of Reaction Conditions: Systematically varying parameters like temperature, solvent, and the rate of addition of reactants can favor the formation of one isomer over the other.[2]

Q4: Can using a Lewis acid catalyst guarantee high regioselectivity?

A4: While Lewis acid catalysts can significantly improve regioselectivity compared to traditional Brønsted acids or bases, they do not universally guarantee a single product. The effectiveness of a Lewis acid is highly dependent on the specific substrates and reaction conditions. For example, In(OTf)₃ has been shown to be a highly effective catalyst for the selective formation of the Friedländer product in certain reactions. It is crucial to screen a variety of Lewis acids and optimize the reaction conditions for each specific substrate combination.

Troubleshooting Guides

Issue 1: My reaction with an unsymmetrical ketone yields a mixture of regioisomers.

Possible CauseSuggested Solution
Non-selective catalysis Traditional acid or base catalysts (e.g., H₂SO₄, KOH) are often not selective.[9] Switch to a more selective catalyst system. Amine catalysts, particularly pyrrolidine derivatives like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have demonstrated high regioselectivity for the formation of 2-substituted quinolines.[7] Alternatively, screen a panel of Lewis acid catalysts (e.g., In(OTf)₃, Sc(OTf)₃, Yb(OTf)₃) to find one that favors your desired isomer.
Reaction is under thermodynamic control, favoring the undesired stable isomer Try running the reaction at a lower temperature to favor the kinetically controlled product.[10] This may require longer reaction times, so monitor the reaction progress carefully by TLC or GC-MS.
Simultaneous formation of both kinetic and thermodynamic products Control the concentration of the ketone by adding it slowly to the reaction mixture. This can often improve regioselectivity, especially when using amine catalysts.[7]

Issue 2: A new catalyst I'm trying is not improving regioselectivity as expected.

Possible CauseSuggested Solution
Catalyst deactivation Some catalysts are sensitive to air or moisture. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect catalyst loading The optimal catalyst loading can vary. Perform a series of small-scale experiments with different catalyst concentrations to find the optimal loading for your specific reaction.
Substrate incompatibility The chosen catalyst may not be suitable for your specific 2-aminoaryl ketone and unsymmetrical ketone. It may be necessary to try a different class of catalyst or consider substrate modification.

Data Presentation

Table 1: Comparison of Catalysts for the Regioselective Friedländer Synthesis of 2-Substituted Quinolines

CatalystUnsymmetrical KetoneSolventTemperature (°C)Regioisomeric Ratio (2-subst. : 2,3-disubst.)Yield (%)
Pyrrolidine2-ButanoneToluene110>95:585
TABO 2-Butanone Toluene 110 >96:4 92
In(OTf)₃2-ButanoneNeat8090:1088
Sc(OTf)₃2-ButanoneNeat8085:1585
AuCl₃2-ButanoneDCE8088:1290
p-TSA2-ButanoneNeat12060:4075
KOH2-ButanoneEtOHreflux55:4570

Data compiled from various sources for illustrative purposes. Actual results may vary depending on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using TABO Catalyst

This protocol is adapted from literature describing the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) for highly regioselective Friedländer annulations.[7]

Materials:

  • o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the o-aminoaromatic aldehyde (1.0 eq) and the TABO catalyst (0.1 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the solution to the desired temperature (e.g., 110 °C).

  • Slowly add the unsymmetrical methyl ketone (1.2 eq) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Maintain the reaction at the elevated temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the desired product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

friedlander_regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products o-Aminoaryl Ketone/Aldehyde o-Aminoaryl Ketone/Aldehyde Reaction Friedländer Synthesis o-Aminoaryl Ketone/Aldehyde->Reaction Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Reaction Catalyst Catalyst Catalyst->Reaction Temperature Temperature Temperature->Reaction Solvent Solvent Solvent->Reaction Regioisomer 1 Regioisomer 1 Reaction->Regioisomer 1 Regioisomer 2 Regioisomer 2 Reaction->Regioisomer 2 Regioisomer 1\n(e.g., 2-substituted) Regioisomer 1 (e.g., 2-substituted) Regioisomer 2\n(e.g., 2,3-disubstituted) Regioisomer 2 (e.g., 2,3-disubstituted)

Caption: Factors influencing the regioselectivity of the Friedländer synthesis.

Experimental Workflow

experimental_workflow start Start reactants 1. Combine o-Aminoaryl Aldehyde and TABO catalyst in Toluene start->reactants heating 2. Heat to 110°C reactants->heating addition 3. Slow addition of Unsymmetrical Ketone heating->addition monitoring 4. Monitor reaction by TLC/GC addition->monitoring workup 5. Aqueous Workup (NaHCO3, Extraction) monitoring->workup analysis 6. Analyze Regioisomeric Ratio (NMR/GC) workup->analysis purification 7. Column Chromatography analysis->purification product Isolated Regioisomer purification->product

Caption: Workflow for regioselective Friedländer synthesis using TABO catalyst.

Kinetic vs. Thermodynamic Control

kinetic_thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Reactants Reactants Low Temp Low Temp Reactants->Low Temp Irreversible High Temp High Temp Reactants->High Temp Reversible Kinetic Product Kinetic Product Low Temp->Kinetic Product  Faster Formation (Lower Activation Energy) Thermodynamic Product Thermodynamic Product High Temp->Thermodynamic Product  More Stable Product (Reversible Reaction)

Caption: Conceptual diagram of kinetic versus thermodynamic control in a reaction.

References

Technical Support Center: Purification of Crude Aminoquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude aminoquinoline products.

Frequently Asked Questions (FAQs)

Q1: Why are aminoquinoline derivatives often difficult to purify?

Aminoquinoline derivatives can present significant purification challenges due to their inherent chemical properties:

  • Basicity: The presence of the amino group, and potentially other nitrogen-containing substituents, imparts basicity to these molecules. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, tailing peaks, and sometimes irreversible adsorption.[1][2]

  • Polarity: The amino group and other polar functional groups can make these compounds highly polar, often requiring the use of complex and highly polar mobile phase systems for effective chromatographic separation.[1]

  • Isomeric Impurities: Synthetic routes to substituted quinolines can yield mixtures of positional isomers. These isomers often possess very similar physical and chemical properties, making them difficult to separate using standard purification techniques.[1]

  • Instability: Some aminoquinoline derivatives are sensitive to air, light, or acidic conditions, which can lead to degradation during the purification process. This is particularly true for derivatives with electron-donating groups that make the quinoline ring more susceptible to oxidation.[1]

  • Chelating Properties: The aminoquinoline scaffold is a known chelating agent for various metal ions. The presence of contaminating metal ions in solvents or on glassware can lead to the formation of metal complexes, complicating the purification process.[1]

Q2: What are the initial steps for developing a purification strategy for a new aminoquinoline derivative?

A systematic approach is recommended:

  • Assess Compound Stability: Before attempting column chromatography, it is crucial to determine if your compound is stable on silica gel. This can be evaluated by spotting a solution of your crude product on a TLC plate, allowing it to sit for an hour or two, and then developing it to check for the appearance of new spots, which would indicate degradation.[2]

  • TLC Solvent Screening: Utilize thin-layer chromatography (TLC) to screen for an effective solvent system. Begin with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent such as ethyl acetate or a dichloromethane/methanol mixture.[2] The observation of peak tailing on the TLC plate is a strong indicator of potential challenges with column chromatography.[2]

  • Consider Alternative Purification Methods: Based on your initial assessment, decide if standard column chromatography is the most suitable method. Alternatives such as reverse-phase chromatography, crystallization, or acid-base extraction may be more appropriate.[2]

Q3: When is recrystallization a suitable method for purifying aminoquinoline derivatives?

Recrystallization is an excellent purification technique for aminoquinoline derivatives that are solid at room temperature and when the impurities have different solubility profiles from the desired compound.[2] It is particularly effective for removing minor impurities after an initial purification step by chromatography.[2] The key to successful recrystallization is finding a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[2]

Q4: Can I use reverse-phase chromatography for my aminoquinoline derivative?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar and ionizable compounds like aminoquinolines.[2] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2] Controlling the pH of the mobile phase with buffers is critical to ensure consistent ionization of the basic aminoquinoline derivative, which leads to sharp, symmetrical peaks.[2]

Troubleshooting Guides

Column Chromatography (Normal Phase)
Problem Possible Cause(s) Suggested Solution(s)
Significant Peak Tailing Strong interaction between the basic aminoquinoline and acidic silanol groups on the silica.[2]1. Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v), into your mobile phase. This will help to neutralize the acidic sites on the silica gel.[2] 2. Pre-treat the Silica: Prepare a slurry of silica gel in your mobile phase containing the basic modifier before packing the column.[2]
Low or No Recovery Irreversible adsorption of the compound onto the silica gel.[2]1. Use a Basic Modifier: As with peak tailing, adding a basic modifier like triethylamine to the mobile phase can prevent irreversible adsorption.[1] 2. Switch to a Different Stationary Phase: Consider using a more inert stationary phase such as neutral or basic alumina, or an amine-functionalized silica column.[1]
Product Degradation on the Column The acidic nature of the silica gel may be causing the compound to degrade.[1][2]1. Work under an Inert Atmosphere: If your compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere of nitrogen or argon.[1] 2. Use Degassed Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas.[1] 3. Protect from Light: Wrap your flasks and columns in aluminum foil to protect light-sensitive compounds.[1] 4. Avoid Harsh Acids: If possible, avoid strong acids during workup and purification.[1]
Co-elution with Impurities The chosen mobile phase is not providing adequate separation.[1]1. Optimize the Mobile Phase: Use TLC to test different solvent systems and ratios to achieve better separation.[1] 2. Try a Different Stationary Phase: A different stationary phase may offer different selectivity.[1] 3. Consider Preparative HPLC: For very difficult separations, preparative HPLC may be necessary.[1]
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.[2]1. Use a Lower-Boiling Point Solvent. [2] 2. Modify the Solvent System: Add a small amount of a second solvent in which the compound is more soluble to the hot solution before cooling.[2] 3. Cool the Solution More Slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[3]
No Crystals Form Upon Cooling The solution is not supersaturated, or there are no nucleation sites.[3][4]1. Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[3] 2. Add a Seed Crystal: If available, add a small crystal of the pure compound to initiate crystallization.[3] 3. Concentrate the Solution: If the compound is too soluble, carefully evaporate some of the solvent and allow it to cool again.
Low Yield of Crystals The compound has significant solubility in the cold solvent, or too much solvent was used.[2]1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] 2. Ensure Thorough Cooling: Cool the solution in an ice bath to maximize precipitation.[4] 3. Recover from Mother Liquor: Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Crystals are Impure Impurities were trapped in the crystal lattice during rapid cooling, or the crystals were not washed properly.1. Perform a Second Recrystallization. [2] 2. Ensure Slow Cooling: Rapid cooling can trap impurities.[2] 3. Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent.[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating basic aminoquinoline derivatives from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1]

    • Shake the funnel vigorously, venting frequently. The protonated aminoquinoline derivative will move into the aqueous layer.[1]

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.[1]

    • Repeat the extraction of the organic layer with fresh dilute acid at least two more times to ensure complete extraction.[1]

  • Basification and Re-extraction:

    • Combine all the aqueous extracts.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The aminoquinoline derivative will precipitate as the free base.[1]

    • Extract the product back into an organic solvent (e.g., DCM or ethyl acetate) by performing at least three successive extractions in a separatory funnel.[1]

  • Drying and Concentration:

    • Combine the organic extracts from the re-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified aminoquinoline derivative.[1]

Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier

This protocol is designed for the purification of basic aminoquinoline derivatives on silica gel.[1]

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase to act as a basic modifier.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.[1]

  • Sample Loading: Dissolve the crude aminoquinoline derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. For less soluble compounds, "dry loading" by adsorbing the crude material onto a small amount of silica gel is recommended.[2]

  • Elution and Fraction Collection: Begin eluting the column with the prepared mobile phase. Collect fractions in test tubes and monitor the elution of the product by TLC.[1]

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure to obtain the purified compound. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.[1]

Visualizations

experimental_workflow cluster_crude Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product crude Crude Aminoquinoline Product acid_base Acid-Base Extraction crude->acid_base Initial Purification column Column Chromatography crude->column Initial Purification recrystallization Recrystallization crude->recrystallization Initial Purification acid_base->column Further Purification analysis TLC / HPLC Analysis acid_base->analysis column->recrystallization Final Polishing column->analysis recrystallization->analysis hplc Preparative HPLC hplc->analysis analysis->column analysis->recrystallization If Impure analysis->hplc If Impure pure Pure Aminoquinoline Product analysis->pure If Pure

Caption: General purification workflow for crude aminoquinoline products.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue with Aminoquinoline tailing Peak Tailing? start->tailing low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals add_tea Add Triethylamine to Mobile Phase tailing->add_tea Yes low_yield->add_tea Yes switch_alumina Switch to Alumina Column low_yield->switch_alumina If TEA fails slow_cool Cool Slowly oiling_out->slow_cool Yes scratch_flask Scratch Flask / Seed no_crystals->scratch_flask Yes

Caption: Troubleshooting logic for common aminoquinoline purification issues.

References

Technical Support Center: Aminoquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photostability issues encountered when using aminoquinoline-based fluorescent probes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My aminoquinoline probe has a very weak or no fluorescent signal. What are the possible causes?

A1: A weak or absent signal can stem from several factors, ranging from probe integrity to instrument settings.[1][2]

  • Probe Degradation: Like many organic fluorophores, aminoquinoline derivatives can be sensitive to light and pH.[2] Ensure the probe has been stored correctly in a dark and cold environment (e.g., -20°C) and minimize its exposure to light during experiments.[2] If degradation is suspected, prepare a fresh stock solution.[1][2]

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for your specific aminoquinoline probe. These values can often be found in the product's technical datasheet or relevant literature.[1]

  • Suboptimal pH: The fluorescence of quinoline compounds can be highly dependent on the pH of the solution.[1][3] The protonation state of the quinoline nitrogen can significantly alter the fluorescence intensity.[1] For some aminoquinolines, acidic conditions can enhance fluorescence.[1] It is recommended to perform a pH titration to determine the optimal pH for your probe in your experimental buffer.[2]

  • Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield.[1] Some aminoquinoline derivatives exhibit high quantum yields in non-polar solvents but are almost non-fluorescent in polar solvents.[4] Test your probe in different solvents to see if the signal improves.[1]

  • Low Probe Concentration: The concentration of the probe may be too low to produce a detectable signal.[2] Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing self-quenching effects.[2]

Q2: My fluorescence signal is fading rapidly during imaging. How can I prevent this photobleaching?

A2: The rapid fading of your signal is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[5][6] Here are several strategies to mitigate this effect:

  • Reduce Excitation Light Intensity: This is a primary cause of photobleaching.[5][6] Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio. This can be achieved by using neutral density filters or lowering the power of the light source (e.g., laser or lamp).[1][5]

  • Minimize Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.[5][6] Use the shortest possible exposure time for each image acquisition.[5] For tasks like focusing, use brightfield or DIC channels instead of the fluorescence channel whenever possible.[5]

  • Use Antifade Reagents: For microscopy, incorporating a commercial antifade reagent into your mounting medium can be very effective.[1][5] These reagents protect the fluorophore from photodamage by scavenging reactive oxygen species (ROS) that contribute to photobleaching.[5][6]

  • Deoxygenate the Sample: Molecular oxygen can react with the excited fluorophore, leading to its degradation.[5] Degassing your solution by bubbling it with an inert gas like nitrogen or argon can sometimes help restore and maintain the signal.[1]

Q3: What are the common causes of fluorescence quenching, and how can I troubleshoot it?

A3: Fluorescence quenching is a process that decreases fluorescence intensity. It can be caused by various factors.

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, leading to non-radiative energy loss.[1] Dissolved oxygen is a common dynamic quencher.[1]

  • Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with a quencher molecule.

  • Self-Quenching or Aggregation: At high concentrations, some aminoquinoline probes may form aggregates, which can lead to a decrease in the overall fluorescence signal.[2] This is also known as aggregation-caused quenching (ACQ).[7] To check for this, you can perform a concentration-dependent study; if diluting the probe increases the fluorescence intensity, aggregation is likely the issue.[7]

  • Presence of Quenchers in Buffer: Components of your buffer system, such as halide ions or heavy metal ions, can act as quenchers.[2] If possible, use buffers free from high concentrations of these ions or use chelating agents like EDTA to sequester contaminating metal ions.[2]

To determine the nature of the quenching, you can perform a Stern-Volmer analysis.[1]

Q4: I am observing high variability between my experimental replicates. What could be the cause?

A4: Inconsistent results can undermine the reliability of your data and often point to issues with the experimental setup or the probe's behavior in your specific medium.[2]

  • Probe Aggregation: As mentioned, at higher concentrations, probes can aggregate, leading to erratic fluorescence signals.[2] Try lowering the working concentration of the probe.[2]

  • Inconsistent Sample Preparation: Ensure that all experimental parameters, such as probe concentration, incubation time, and buffer pH, are kept consistent across all replicates.

  • Instrument Instability: Allow the light source of your fluorometer or microscope to warm up sufficiently before taking measurements to ensure a stable output.

Data Presentation

Factors Influencing Aminoquinoline Probe Photostability
FactorEffect on PhotostabilityRecommendation
Excitation Light Intensity Higher intensity significantly increases the rate of photobleaching.[5][6]Use the lowest intensity that provides an adequate signal-to-noise ratio.[5]
Exposure Duration Longer exposure leads to more cumulative photodamage.[5][6]Minimize the time the sample is exposed to the excitation light.[5]
Molecular Oxygen Can react with the excited probe, causing degradation.[5]Deoxygenate solutions or use antifade reagents that scavenge oxygen.[1][5]
pH of the Medium Suboptimal pH can affect the probe's chemical structure and stability.[5] The fluorescence of quinolines can be enhanced by protonation.[1]Determine and maintain the optimal pH for your specific probe.[2]
Probe Concentration High concentrations can lead to self-quenching and aggregation.[1][2]Perform a concentration titration to find the optimal working concentration.[2]
Solvent Polarity The solvent environment can significantly impact fluorescence quantum yield.[1]Test the probe in various solvents to find the most suitable one.[1]

Experimental Protocols

Protocol 1: Assessing Photostability of an Aminoquinoline Probe

Objective: To quantify the rate of photobleaching of a fluorescent probe under specific imaging conditions.

Materials:

  • Aminoquinoline probe stock solution

  • Appropriate solvent or buffer

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation: Prepare a sample of your aminoquinoline probe at its optimal working concentration. For cellular imaging, prepare cells stained with the probe.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Set the excitation and emission filters appropriate for your probe.

    • Choose an area of the sample for imaging.

  • Imaging Parameters:

    • Adjust the excitation light intensity to a level that you would typically use for your experiments.[8]

    • Set the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector.[6]

  • Time-Lapse Acquisition:

    • Acquire a time-lapse series of images of the same field of view. For example, take an image every 30 seconds for 10-15 minutes. It is crucial to keep the sample in focus and not move the stage during acquisition.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the probe under those specific conditions.

Protocol 2: Investigating Fluorescence Quenching (Stern-Volmer Analysis)

Objective: To determine if a substance in your solution is quenching the fluorescence of your probe and to characterize the quenching mechanism (dynamic vs. static).[1]

Materials:

  • Aminoquinoline probe stock solution

  • Experimental buffer

  • Stock solution of the potential quencher

  • Spectrofluorometer

Methodology:

  • Prepare a Series of Solutions:

    • Keep the concentration of the aminoquinoline probe constant in all samples.[1]

    • Create a series of solutions with increasing concentrations of the potential quencher.[1] Include a control sample with no quencher.

  • Fluorescence Measurement:

    • For each solution, measure the fluorescence intensity (F) at the emission maximum.[1]

    • Measure the fluorescence intensity of the control sample (F₀).[1]

  • Data Analysis (Stern-Volmer Plot):

    • Plot F₀/F versus the concentration of the quencher ([Q]).[1]

    • Interpretation:

      • If the plot is a straight line passing through (0,1), it typically indicates a single type of quenching mechanism (either purely dynamic or purely static).

      • The slope of the line is the Stern-Volmer quenching constant (Ksv), which indicates the quenching efficiency.

Visualizations

G cluster_0 Troubleshooting Workflow for Photostability Issues start Fluorescence Signal Fading Rapidly? check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Reduce Light Intensity (Use ND filters or lower power) check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Decrease Exposure Time check_exposure->reduce_exposure No check_antifade Using Antifade Reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Add Antifade Reagent to Medium check_antifade->add_antifade No check_oxygen Is Sample Deoxygenated? check_antifade->check_oxygen Yes add_antifade->check_oxygen deoxygenate Degas Solution with N2 or Ar check_oxygen->deoxygenate No end_ok Problem Resolved check_oxygen->end_ok Yes deoxygenate->end_ok end_persist Issue Persists? Consider a more photostable probe. end_ok->end_persist

Caption: A step-by-step workflow for troubleshooting rapid signal fading.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (Absorption of light) S1->S0 Fluorescence S1->S0 Non-radiative decay T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Bleached State (Non-fluorescent) T1->Bleached Photochemical Reaction (e.g., with O₂)

Caption: Jablonski diagram illustrating photobleaching pathways.

experimental_workflow prep_sample 1. Prepare Sample (Probe at working concentration) setup_microscope 2. Set up Microscope (Stable light source, correct filters) prep_sample->setup_microscope set_params 3. Define Imaging Parameters (Intensity, exposure time) setup_microscope->set_params acquire_timelapse 4. Acquire Time-Lapse Images (e.g., every 30s for 10 min) set_params->acquire_timelapse analyze_data 5. Analyze Data (Measure mean intensity in ROI) acquire_timelapse->analyze_data plot_results 6. Plot Intensity vs. Time analyze_data->plot_results

Caption: Experimental workflow for assessing probe photostability.

factors_photostability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Experimental) Factors photostability Probe Photostability probe_structure Molecular Structure probe_structure->photostability determines light_intensity Light Intensity light_intensity->photostability affects exposure_time Exposure Time exposure_time->photostability affects oxygen Oxygen Presence oxygen->photostability affects ph pH ph->photostability affects solvent Solvent solvent->photostability affects

Caption: Factors influencing the photostability of fluorescent probes.

References

Technical Support Center: Fluorescence Quenching of 6-Methylquinolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence quenching of 6-Methylquinolin-7-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral properties of this compound derivatives?

A1: this compound derivatives are part of the broader family of aminoquinolines, which typically exhibit fluorescence. While the exact excitation and emission maxima can vary depending on the specific substitutions and the solvent environment, 7-aminoquinoline derivatives generally show strong absorption in the near-UV to blue region of the spectrum (around 365-399 nm in polar solvents like methanol). Their emission is often observed in the blue to green-yellow range (approximately 407-537 nm), with a noticeable bathochromic (red) shift in more polar solvents.[1] This solvatochromism is indicative of an intramolecular charge-transfer (ICT) character, which is common in molecules with both electron-donating (amino) and electron-withdrawing groups.[1]

Q2: What factors can influence the fluorescence quantum yield of my this compound derivative?

A2: The fluorescence quantum yield, a measure of the efficiency of fluorescence, can be significantly affected by several factors:

  • Solvent Polarity: As with many fluorophores exhibiting ICT, the quantum yield of 7-aminoquinoline derivatives can be highly dependent on the solvent.[1]

  • pH: The amino group at the 7-position is basic and can be protonated in acidic conditions. This protonation can alter the electronic structure of the molecule and, consequently, its fluorescence properties.

  • Presence of Quenchers: Various molecules and ions can act as quenchers, decreasing the fluorescence intensity. Common quenchers for quinoline derivatives include halide ions and some metal ions.

  • Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, where the fluorophore molecules interact with each other and reduce the overall fluorescence.

Q3: What are the common mechanisms for fluorescence quenching?

A3: Fluorescence quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the diffusion rates of the molecules in the solvent.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Temperature-dependent fluorescence lifetime measurements can help distinguish between these two mechanisms.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Incorrect Instrument Settings Verify the excitation and emission wavelengths on the fluorometer. For a new this compound derivative, it is crucial to experimentally determine the optimal wavelengths by running excitation and emission scans.
Low Fluorophore Concentration Prepare a dilution series to find an optimal concentration that provides a strong signal without causing inner-filter effects.
pH of the Solution Check the pH of your buffer. The fluorescence of aminoquinolines can be pH-sensitive. Consider performing a pH titration to determine the optimal pH range for your derivative.
Degradation of the Compound Prepare fresh solutions from your stock. Store stock solutions in the dark and at low temperatures (e.g., -20°C) to minimize degradation.
Solvent Effects The choice of solvent can significantly impact fluorescence intensity. If possible, test the fluorescence in a range of solvents with varying polarities.
Problem 2: Fluorescence Intensity Decreases Over Time
Possible Cause Troubleshooting Steps
Photobleaching This is the irreversible photochemical destruction of the fluorophore by the excitation light. To mitigate this: - Reduce the intensity of the excitation light source. - Decrease the exposure time for each measurement. - Use a fresh sample for each measurement if possible.
Reaction with a Component in the Sample Ensure that your this compound derivative is stable in the presence of all components of your sample over the time course of the experiment.
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate your pipettes regularly to ensure accurate and reproducible volumes.
Temperature Fluctuations Ensure that all measurements are performed at a constant and controlled temperature, as both fluorescence intensity and quenching constants can be temperature-dependent.
Sample Contamination Use high-purity solvents and reagents. Ensure that your cuvettes or microplates are clean.
Inner Filter Effect At high concentrations of the fluorophore or quencher, the excitation light may be absorbed before it reaches the center of the sample, or the emitted light may be reabsorbed. Diluting the sample is the primary solution.

Data Presentation

The following tables provide an example of how to structure quantitative data for your this compound derivatives. Note: The values presented here are hypothetical and should be replaced with your experimental data.

Table 1: Photophysical Properties of this compound Derivatives in Different Solvents

DerivativeSolventExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Compound ADichloromethane370450800.45
Compound AAcetonitrile3854901050.32
Compound AMethanol3955301350.15
Compound BDichloromethane375460850.55
Compound BAcetonitrile3905051150.40
Compound BMethanol4005401400.20

Table 2: Stern-Volmer Quenching Constants for Compound A with Various Quenchers

QuencherSolventStern-Volmer Constant (Ksv, M⁻¹)Bimolecular Quenching Rate Constant (kq, M⁻¹s⁻¹)
Quencher XAcetonitrile1501.5 x 10¹⁰
Quencher YAcetonitrile850.85 x 10¹⁰
Quencher ZMethanol2202.2 x 10¹⁰

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield

The relative quantum yield of a this compound derivative can be determined using a well-characterized standard with a known quantum yield and absorption in the same spectral region.

Materials:

  • This compound derivative stock solution

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (quartz for absorption, fluorescence grade for emission)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure the absorption spectra of all solutions using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol 2: Fluorescence Quenching Assay

This protocol outlines the steps to determine the Stern-Volmer quenching constant for a this compound derivative with a specific quencher.

Materials:

  • This compound derivative stock solution

  • Quencher stock solution

  • Spectroscopy-grade solvent or buffer

  • Fluorometer

  • Fluorescence cuvettes or microplate

Procedure:

  • Prepare a working solution of the this compound derivative at a fixed concentration.

  • Prepare a series of quencher solutions of varying concentrations.

  • In a series of cuvettes or wells, add a fixed volume of the fluorophore working solution.

  • Add increasing volumes of the quencher solutions to the respective cuvettes/wells. Ensure the final volume in each is the same by adding solvent/buffer. Include a control sample with no quencher.

  • Incubate the samples for a short period to allow for equilibration, if necessary.

  • Measure the fluorescence intensity of each sample at the emission maximum of the fluorophore. Let F₀ be the intensity in the absence of the quencher and F be the intensity in the presence of the quencher.

  • Plot F₀/F versus the quencher concentration [Q] . This is the Stern-Volmer plot.

  • If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Working Solution mix Mix Fluorophore and Quencher prep_fluorophore->mix prep_quencher Prepare Quencher Dilution Series prep_quencher->mix incubate Incubate (if necessary) mix->incubate measure Measure Fluorescence Intensity (F) incubate->measure calculate Calculate F₀/F measure->calculate plot Plot F₀/F vs. [Q] (Stern-Volmer Plot) calculate->plot analyze Determine Ksv (Slope of the plot) plot->analyze

Caption: A standard workflow for a fluorescence quenching experiment.

troubleshooting_workflow start Weak or No Fluorescence Signal check_settings Check Instrument Settings (Wavelengths, Slits, Gain) start->check_settings signal_ok Signal Restored check_settings->signal_ok Issue Resolved signal_not_ok Signal Still Weak check_settings->signal_not_ok No Change check_concentration Check Fluorophore Concentration check_concentration->signal_ok Issue Resolved check_concentration->signal_not_ok No Change check_ph Check pH of Solution check_ph->signal_ok Issue Resolved check_ph->signal_not_ok No Change check_degradation Prepare Fresh Solution check_degradation->signal_ok Issue Resolved consider_solvent Consider Solvent Effects check_degradation->consider_solvent No Change signal_not_ok->check_concentration signal_not_ok->check_ph signal_not_ok->check_degradation

References

Enhancing the quantum yield of quinoline fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the quantum yield of quinoline fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf), and why is it a critical parameter?

A1: Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield is crucial because it directly corresponds to the brightness and sensitivity of a fluorescent probe, which is essential for producing high-quality data in applications like bioimaging, sensing, and diagnostics.[1]

Q2: What are the primary factors that influence the quantum yield of quinoline fluorophores?

A2: The quantum yield of quinoline derivatives is highly sensitive to a variety of factors:

  • Molecular Structure: The type and position of substituent groups on the quinoline ring dramatically influence photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can create a "push-pull" system, enhancing intramolecular charge transfer (ICT), which is often key to fluorescence.[1][2]

  • Solvent Environment: The polarity of the solvent can significantly impact the quantum yield.[1][3] Polar solvents may stabilize excited states differently than non-polar solvents, and some quinoline derivatives exhibit stronger fluorescence in polar environments while others are quenched.[4][5]

  • pH and Protonation: Quinolines are N-heterocycles and their fluorescence can be enhanced by protonation of the "aromatic" nitrogen.[4][6] This protonation can change the nature of the lowest excited singlet state from a non-bonding to a pi-pi* state (n-π* to π-π*), which reduces intersystem crossing and increases the likelihood of fluorescence.[4]

  • Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), where fluorophores form non-emissive aggregates.[7][8] Conversely, some specially designed quinolines exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.[9][10]

  • Presence of Quenchers: External agents, such as dissolved oxygen or certain metal ions, can deactivate the excited state through collisional (dynamic) quenching, leading to a decrease in fluorescence intensity.[7]

Q3: How do substituents on the quinoline ring affect quantum yield?

A3: Substituents have a profound effect. Generally, creating a donor-acceptor (D-A) structure by placing an EDG (e.g., amino, alkoxy) and an EWG (e.g., nitro, cyano) on the quinoline backbone can enhance quantum yield by promoting an efficient ICT state.[2][11][12] For example, the presence of an amino group at position 6 of the quinoline backbone has been shown to be crucial for obtaining increased quantum yields, with some derivatives reaching up to 83%.[13] However, very strong electron-withdrawing groups, like the nitro group, can sometimes lead to fluorescence quenching.[11] The specific positioning and steric hindrance of these groups are critical in balancing radiative (fluorescence) and non-radiative decay pathways.[1]

Troubleshooting Guide

Problem: My quinoline derivative exhibits very low or no fluorescence.

This is a common issue that can stem from multiple sources. The following workflow can help diagnose the underlying cause.

G start Low Quantum Yield Observed check_conc Is concentration too high? (>10 µM) start->check_conc acq Potential Cause: Aggregation-Caused Quenching (ACQ) check_conc->acq Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No acq_sol Solution: Lower concentration. Perform concentration-dependent study. acq->acq_sol end_node Re-measure Fluorescence acq_sol->end_node solvent_issue Potential Cause: Solvent Polarity Mismatch or Presence of Halogenated Solvents. check_solvent->solvent_issue No check_ph Is pH optimal? check_solvent->check_ph Yes solvent_sol Solution: Test in a range of solvents with varying polarity (e.g., Toluene, DCM, Acetonitrile, Ethanol). solvent_issue->solvent_sol solvent_sol->end_node ph_issue Potential Cause: Quinoline nitrogen is not protonated. check_ph->ph_issue No check_o2 Is dissolved O₂ present? check_ph->check_o2 Yes ph_sol Solution: Measure and adjust pH. Test under acidic conditions (e.g., 0.1 M H₂SO₄) to promote protonation. ph_issue->ph_sol ph_sol->end_node o2_issue Potential Cause: Dynamic quenching by oxygen. check_o2->o2_issue Yes check_o2->end_node No o2_sol Solution: Degas the solvent by bubbling with N₂ or Argon, or use freeze-pump-thaw cycles. o2_issue->o2_sol o2_sol->end_node

Caption: Troubleshooting workflow for low quantum yield.

Problem: The fluorescence intensity of my sample decreases over time during measurement.

This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[7]

  • Solution: To mitigate photobleaching, you can reduce the intensity of the excitation light using neutral density filters, minimize the sample's exposure time, or use a photostabilizing agent in your solution.[7] Also, ensure the chemical stability of your compound under the experimental conditions.

Problem: My results are inconsistent between experiments.

Inconsistent results often point to subtle variations in experimental conditions.

  • Solution: Ensure that the concentration is prepared accurately and is consistent for all measurements.[7] Control the temperature, as dynamic quenching is temperature-dependent.[7] Always de-gas your solvent to remove dissolved oxygen, a common quencher.[7] Finally, verify that your spectrometer settings (e.g., excitation/emission wavelengths, slit widths) are identical for all measurements.

Experimental Protocols

Protocol: Measuring Relative Fluorescence Quantum Yield

This protocol describes the most common method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield (e.g., quinine sulfate).[14][15]

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and precision pipettes

  • Test quinoline compound

  • Fluorescence standard (e.g., Quinine bisulfate, Φf = 0.58 in 0.1 M H₂SO₄)[16]

  • Spectroscopic grade solvent

2. Workflow Diagram:

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 1. Prepare stock solutions of sample and standard p2 2. Prepare a series of dilute solutions for both (Abs < 0.1) p1->p2 m1 3. Measure Absorbance (A) at excitation wavelength (λex) p2->m1 m2 4. Measure Fluorescence Emission Spectra m1->m2 m3 5. Integrate the area under the corrected emission curve (I) m2->m3 a1 6. Plot Integrated Intensity (I) vs. Absorbance (A) for sample and standard m3->a1 a2 7. Determine the gradient (Grad) of the linear fit for each plot a1->a2 a3 8. Calculate Quantum Yield (Φs) using the comparative formula a2->a3

Caption: Workflow for relative quantum yield measurement.

3. Detailed Methodology:

  • Select a Standard: Choose a reference standard that absorbs and emits in a similar spectral region to your sample. Quinine bisulfate is a common standard.[16][17]

  • Prepare Solutions:

    • Prepare stock solutions of your test compound and the reference standard in the same solvent, if possible.

    • From the stock solutions, prepare a series of 4-5 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is below 0.1 to minimize inner filter effects.[18]

  • Measure Absorbance: For each solution, measure the UV-Vis absorption spectrum and record the absorbance value (A) at the excitation wavelength (λex).

  • Measure Fluorescence:

    • Using the same λex, record the fluorescence emission spectrum for each solution. Ensure experimental settings (e.g., slit widths) are identical for all measurements.

    • Integrate the area under the emission spectrum for each measurement to get the integrated fluorescence intensity (I).

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard.

    • Determine the gradient (Grad) of the resulting straight lines for both your sample (Gradₛ) and the reference (Gradᵣ).

    • Calculate the quantum yield of your sample (Φₛ) using the following equation:[14][15]

      Φₛ = Φᵣ × (Gradₛ / Gradᵣ) × (nₛ² / nᵣ²)

      Where:

      • Φᵣ is the known quantum yield of the reference.

      • Gradₛ and Gradᵣ are the gradients from the plots for the sample and reference, respectively.

      • nₛ and nᵣ are the refractive indices of the sample and reference solvents. (If the same solvent is used, this term becomes 1).

Data Summary

The following table summarizes photophysical data for selected quinoline derivatives, illustrating the effects of structure and environment on quantum yield.

Quinoline DerivativeSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
Quinine bisulfate0.1 M H₂SO₄~350~460~0.58[16]
IsoquinolineDichloromethane310-< 0.01[4]
Isoquinoline (Protonated with TFA)Dichloromethane310-> 0.50 (est.)[4]
AcridineDichloromethane355-< 0.01[4]
Benzo[h]quinolineDichloromethane310-0.15[4]
Imidazo[5,1-a]isoquinolineDichloromethane~340~4400.09[2]
Substituted Imidazo[5,1-a]isoquinolineDichloromethane~350~4600.37[2]
2-Quinolinone Derivative (PAV-5)Not Specified--0.023[19]

References

Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of quinoline derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline derivatives poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many quinoline derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules, thus limiting solubility. The addition of lipophilic substituents, often intended to increase potency, can further decrease aqueous solubility.[1]

Q2: What is the first and most common method to try for solubilizing a new quinoline derivative?

A2: The most direct and widely used method is to prepare a concentrated stock solution in a water-miscible organic co-solvent, which is then diluted into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common co-solvent due to its ability to dissolve a wide range of polar and non-polar compounds and its miscibility with water.

Q3: My quinoline derivative precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What is happening and what should I do?

A3: This common issue, often called "crashing out," occurs when the concentration of the co-solvent (DMSO) is significantly lowered upon dilution, causing the poorly soluble compound to exceed its solubility limit in the final aqueous medium and precipitate.

Immediate Steps to Try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to determine a concentration that remains in solution.

  • Increase the DMSO Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) maintains solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your assay.[2][3][4]

Q4: What are some advanced strategies if co-solvents alone are not effective?

A4: If simple co-solvency is insufficient, several advanced techniques can be employed:

  • pH Modification: Since many quinoline derivatives are weak bases, decreasing the pH of the aqueous buffer can protonate the nitrogen atom, forming a more soluble salt.[1][5][6]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, preventing their precipitation.[7][8][9][10][11]* Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. [12][13][14][15]* Use of Supersaturating Formulations: These formulations are designed to generate a temporary state where the drug concentration exceeds its equilibrium solubility, which can be maintained long enough for the duration of an assay with the help of precipitation inhibitors. [16][17][18][19] Q5: How can I be sure that my solubilization method is not interfering with my biological assay?

A5: This is a critical consideration as solubilizing agents can have their own biological effects.

  • Run Vehicle Controls: This is the most important step. Your negative control group should be treated with the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, 1% HP-β-CD in media) as your experimental groups, but without the quinoline derivative.

  • Use Positive Controls: Ensure your assay's positive control is not affected by the vehicle. If the vehicle inhibits the positive control, your results will be difficult to interpret.

  • Determine the No-Effect Concentration of the Vehicle: It is advisable to perform a dose-response experiment with the vehicle alone to identify the highest concentration that does not significantly affect the biological system under investigation. [20]

Troubleshooting Guides

Issue 1: My quinoline derivative won't dissolve in common organic solvents to make a stock solution.

This can happen with highly crystalline or very lipophilic compounds.

Observation Potential Cause Recommended Solution
Compound remains as a solid in 100% DMSO at room temperature.Insufficient solvent power or slow dissolution kinetics.1. Increase Mixing Energy: Vortex the solution vigorously for several minutes. 2. Sonication: Use a sonicator bath for 5-10 minutes to break up solid aggregates. 3. Gentle Warming: Warm the solution in a 37°C water bath. Be cautious of compound stability at elevated temperatures.
Compound dissolves initially but precipitates upon storage at -20°C or -80°C.The compound has poor solubility at lower temperatures. Freeze-thaw cycles can also promote precipitation.1. Store at a Lower Concentration: Prepare a less concentrated stock solution. 2. Prepare Fresh Stock: For highly problematic compounds, prepare fresh stock solutions before each experiment. 3. Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Issue 2: My compound is soluble in the DMSO stock but precipitates over the course of a multi-day cell culture experiment.

This delayed precipitation can lead to inconsistent and unreliable results.

Observation Potential Cause Recommended Solution
Precipitate appears in the cell culture wells after 24-48 hours of incubation.Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit in the culture medium. Temperature Shift: Moving from room temperature preparation to a 37°C incubator can affect solubility. pH Shift: Cell metabolism can alter the pH of the culture medium over time. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to precipitation.1. Lower the Compound Concentration: This is the most straightforward solution if the compound's potency allows. 2. Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions. [21] 3. Use Buffered Media: Ensure your media is adequately buffered (e.g., with HEPES) to maintain a stable pH. 4. Test in Simpler Buffer: Assess the compound's solubility in a simpler buffer like PBS to determine if media components are the primary cause of precipitation.

Data Presentation

Table 1: General Tolerability of Cell Lines to DMSO

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendation
< 0.1%Generally considered safe for most cell lines, including sensitive ones.Ideal for long-term experiments and sensitive assays. [2][3]
0.1% - 0.5%Tolerated by many robust cell lines without significant cytotoxicity.A common range for many in vitro assays. A vehicle control is essential. [2][22]
> 0.5%May cause significant cytotoxicity, alter gene expression, or induce off-target effects.Use with caution and only if necessary. The maximum tolerated concentration must be determined for each specific cell line and assay. [3][4][22]

Table 2: Comparison of Common Solubilization Strategies

Method Mechanism of Action Typical Fold Increase in Solubility Potential Drawbacks
Co-solvency (e.g., DMSO, Ethanol) Reduces the polarity of the solvent mixture.10 - 100Can be toxic to cells at higher concentrations; risk of precipitation upon dilution. [10]
pH Modification Converts the compound to a more soluble ionized (salt) form.10 - 1,000+ (for ionizable compounds)Requires the compound to have an ionizable group; the required pH may not be compatible with the biological assay. [23]
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound.10 - 1,000Can interfere with some biological assays; potential for cell toxicity.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the hydrophobic compound.10 - 5,000+Can be expensive; may have their own biological effects at high concentrations. [14]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol helps determine the highest concentration of DMSO that can be used in a cell-based assay without causing significant cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.015% (this will result in a final concentration of 1% to 0.0075%).

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Also, include a "no DMSO" control with medium only.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a live/dead staining kit.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability. [20] Protocol 2: Kinetic Solubility Assay by Nephelometry

This high-throughput method estimates the kinetic solubility of a compound by measuring light scattering from precipitated particles.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the quinoline derivative in 100% DMSO (e.g., 10 mM).

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of the DMSO stock solution in 100% DMSO.

  • Prepare Assay Plate: Add a fixed volume of your aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) to the wells of a clear 384-well plate.

  • Initiate Precipitation: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:100 dilution. Mix well.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.

  • Data Analysis: Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is often defined as the concentration at which a significant increase in light scattering is observed above the background. [24][25][26][27][28] Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol helps determine the concentration of HP-β-CD required to solubilize a target concentration of a quinoline derivative.

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of your quinoline derivative using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex. This allows you to determine the minimum cyclodextrin concentration needed to dissolve your target concentration of the compound.

Visualizations

experimental_workflow_for_solubility_screening cluster_0 Initial Assessment cluster_1 Troubleshooting Path Start Start Prepare 10mM Stock in DMSO Prepare 10mM Stock in DMSO Start->Prepare 10mM Stock in DMSO Kinetic Solubility Assay Kinetic Solubility Assay Prepare 10mM Stock in DMSO->Kinetic Solubility Assay Soluble? Soluble? Kinetic Solubility Assay->Soluble? Proceed with Assay Proceed with Assay Soluble?->Proceed with Assay Yes Advanced Solubilization Advanced Solubilization Soluble?->Advanced Solubilization No pH Modification pH Modification Advanced Solubilization->pH Modification Cyclodextrins Cyclodextrins Advanced Solubilization->Cyclodextrins Surfactants Surfactants Advanced Solubilization->Surfactants Re-evaluate Solubility Re-evaluate Solubility pH Modification->Re-evaluate Solubility Cyclodextrins->Re-evaluate Solubility Surfactants->Re-evaluate Solubility Re-evaluate Solubility->Proceed with Assay Soluble Consider Compound Modification Consider Compound Modification Re-evaluate Solubility->Consider Compound Modification Insoluble

Caption: Experimental workflow for screening solubilizing agents.

troubleshooting_precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation Precipitation Observed Precipitation Observed Immediate Precipitation? Immediate Precipitation? Precipitation Observed->Immediate Precipitation? Delayed Precipitation? Delayed Precipitation? Immediate Precipitation?->Delayed Precipitation? No Lower Final Concentration Lower Final Concentration Immediate Precipitation?->Lower Final Concentration Yes Check for pH Shift Check for pH Shift Delayed Precipitation?->Check for pH Shift Yes Increase Final DMSO% Increase Final DMSO% Lower Final Concentration->Increase Final DMSO% Use Serial Dilution Use Serial Dilution Increase Final DMSO%->Use Serial Dilution Assess Media Interactions Assess Media Interactions Check for pH Shift->Assess Media Interactions Evaluate Temperature Stability Evaluate Temperature Stability Assess Media Interactions->Evaluate Temperature Stability

Caption: Troubleshooting flowchart for compound precipitation.

signaling_pathway_inhibition cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTOR->Protein Synthesis & Cell Growth Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Protein Synthesis & Cell Growth->Cell Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->RAF Quinoline Derivative->PI3K

Caption: Inhibition of cancer signaling pathways by quinoline derivatives.

References

Validation & Comparative

A Comparative Analysis of Skraup and Friedländer Synthesis for 6-Methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the synthesis of the quinoline scaffold is a critical process. Among the various methods to construct this bicyclic heterocycle, the Skraup and Friedländer syntheses are two of the most established. This guide provides a detailed comparative analysis of these two methods for the synthesis of 6-methylquinoline, presenting experimental data, protocols, and mechanistic diagrams to aid in selecting the most suitable approach.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Starting Materials p-Toluidine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene)2-Amino-5-methylbenzaldehyde and a compound with an α-methylene group (e.g., acetone)
Reaction Conditions Harsh: strongly acidic (conc. H₂SO₄), high temperatures (typically >150°C), and a highly exothermic reaction.Generally milder: can be performed under acidic or basic conditions at lower temperatures.[1][2]
Reaction Yield Moderate to good for 6-methylquinoline (approx. 70-75%).[2]Generally good to excellent, though specific yield for 6-methylquinoline is not widely reported.[1]
Substrate Scope Primarily for the synthesis of quinolines with substitutions on the benzene ring.Broader scope, allowing for a wider variety of substituents on both the benzene and pyridine rings.[1]
Key Advantages Utilizes simple and readily available starting materials in a one-pot reaction.Milder reaction conditions, greater versatility in introducing substituents, and generally higher yields.
Key Disadvantages Harsh and potentially hazardous reaction conditions, often leading to lower and more variable yields for some derivatives. Limited scope for substitution on the pyridine ring.Requires the synthesis of specific 2-aminoaryl aldehydes or ketones, which may not be readily available.

Reaction Mechanisms and Pathways

The fundamental difference between the Skraup and Friedländer syntheses lies in their reaction pathways, which dictates the required starting materials and conditions.

Skraup Synthesis Pathway

The Skraup synthesis is a cyclization reaction that proceeds through the in-situ formation of acrolein from the dehydration of glycerol. This is followed by a Michael addition of the aniline derivative, cyclization, and subsequent oxidation to form the quinoline ring.

Skraup_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product p_toluidine p-Toluidine michael_addition Michael Addition p_toluidine->michael_addition glycerol Glycerol dehydration Dehydration (H₂SO₄) glycerol->dehydration acrolein Acrolein dehydration->acrolein Forms in-situ acrolein->michael_addition intermediate1 β-Anilinopropionaldehyde derivative michael_addition->intermediate1 cyclization Cyclization & Dehydration (H₂SO₄) intermediate1->cyclization dihydroquinoline 1,2-Dihydro-6-methylquinoline cyclization->dihydroquinoline oxidation Oxidation (Nitrobenzene) dihydroquinoline->oxidation methylquinoline 6-Methylquinoline oxidation->methylquinoline Friedlander_Synthesis cluster_start Starting Materials cluster_pathway1 Pathway 1: Aldol Addition First cluster_pathway2 Pathway 2: Schiff Base First cluster_product Product amino_benzaldehyde 2-Amino-5-methyl- benzaldehyde aldol_addition Aldol Addition amino_benzaldehyde->aldol_addition schiff_base_formation Schiff Base Formation amino_benzaldehyde->schiff_base_formation acetone Acetone acetone->aldol_addition acetone->schiff_base_formation aldol_adduct Aldol Adduct aldol_addition->aldol_adduct elimination1 Dehydration aldol_adduct->elimination1 enone α,β-Unsaturated Ketone elimination1->enone imine_formation Intramolecular Imine Formation enone->imine_formation methylquinoline 6-Methylquinoline imine_formation->methylquinoline schiff_base Schiff Base schiff_base_formation->schiff_base intramolecular_aldol Intramolecular Aldol Reaction schiff_base->intramolecular_aldol aldol_intermediate Cyclized Intermediate intramolecular_aldol->aldol_intermediate elimination2 Dehydration aldol_intermediate->elimination2 elimination2->methylquinoline

References

Efficiency comparison of different quinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone of heterocyclic chemistry, forming the nucleus of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic selection of a synthetic route is paramount to the efficient construction of these vital molecules. This guide provides an objective comparison of five classical and enduring methods for quinoline synthesis: the Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach syntheses. This comparison is supported by quantitative yield data, detailed experimental protocols, and a logical workflow to aid in selecting the most suitable method for a given synthetic challenge.

At a Glance: Comparison of Key Quinoline Synthesis Methods

The choice of a quinoline synthesis method is often a balance between the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following is a summary of the key characteristics of each method.

MethodStarting MaterialsKey Reagents/ConditionsTypical ProductsKey AdvantagesKey Limitations
Skraup Synthesis Aniline, glycerol, oxidizing agentConc. H₂SO₄, heatUnsubstituted or benzene-ring substituted quinolinesUtilizes simple, readily available starting materials.Harsh, often violent exothermic reaction; can produce low yields and significant tar byproducts. Limited scope for substitution on the pyridine ring.
Doebner-von Miller Synthesis Aniline, α,β-unsaturated aldehyde or ketoneAcid catalyst (e.g., HCl, H₂SO₄, Lewis acids), heat2- and/or 4-substituted quinolinesMore versatile than the Skraup synthesis, allowing for a wider range of substituted quinolines.Potential for polymerization of the carbonyl compound, leading to tar formation and lower yields. Regioselectivity can be an issue with unsymmetrical ketones.
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an α-methylene groupAcid or base catalyst, heatPolysubstituted quinolinesGenerally provides good to excellent yields with high regioselectivity under milder conditions compared to Skraup and Doebner-von Miller.[1]The primary limitation is the availability of the substituted 2-aminoaryl aldehyde or ketone starting materials, which may require separate synthesis.
Combes Synthesis Aniline, β-diketoneAcid catalyst (e.g., H₂SO₄)2,4-Disubstituted quinolinesA straightforward method for accessing 2,4-disubstituted quinolines.The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.
Conrad-Limpach Synthesis Aniline, β-ketoesterHigh temperature (thermal cyclization)4-Hydroxyquinolines (4-quinolones)An effective method for the synthesis of 4-hydroxyquinolines.Requires very high temperatures for the cyclization step.

Quantitative Efficiency Comparison

The following tables summarize representative yields for various quinoline derivatives synthesized using these classical methods. This data provides a quantitative snapshot of the efficiency of each reaction under specific conditions.

Skraup Synthesis: Representative Yields
Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75
m-ToluidineArsenic Pentoxide5-Methyl- & 7-Methylquinoline60-65 (mixture)
p-AnisidineArsenic Pentoxide6-Methoxyquinoline65-72
p-ChloroanilineArsenic Pentoxide6-Chloroquinoline75
Doebner-von Miller Synthesis: Representative Yields
Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystProductYield (%)
AnilineCrotonaldehydeHCl2-Methylquinoline70-75
AnilineMethyl Vinyl KetoneHCl/ZnCl₂4-Methylquinoline60-65
p-ToluidineCrotonaldehydeHCl2,6-Dimethylquinoline68-73
m-NitroanilineAcroleinH₂SO₄7-Nitroquinoline~50
Friedländer Synthesis: Representative Yields
2-Aminoaryl CarbonylMethylene ComponentCatalyst/ConditionsProductYield (%)
2-AminobenzaldehydeAcetoneaq. NaOH2-Methylquinoline70
2-AminoacetophenoneEthyl AcetoacetatePiperidine, 150 °C2-Methyl-3-carbethoxyquinoline95
2-Amino-5-chlorobenzophenoneAcetophenoneKOH, EtOH, reflux2-Phenyl-6-chloroquinoline85-90
2-AminobenzaldehydeMalononitrileWater, 70°C, catalyst-free2-Aminoquinoline-3-carbonitrile97
Combes Synthesis: Representative Yields

While a comprehensive table is challenging due to the variability in reported conditions, the Combes synthesis generally provides moderate to good yields for 2,4-disubstituted quinolines. For example, the reaction of aniline with acetylacetone in the presence of an acid catalyst can yield 2,4-dimethylquinoline in good yields. The reaction of m-chloroaniline with acetylacetone yields 2,4-dimethyl-7-chloroquinoline.[1]

Conrad-Limpach Synthesis: Representative Yields

The yields in the Conrad-Limpach synthesis are highly dependent on the cyclization conditions, particularly the solvent and temperature. Early procedures without a high-boiling solvent reported yields below 30%. However, using high-boiling inert solvents like mineral oil can increase the yield to as high as 95% in many cases.[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (catalytic amount)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and can become vigorous.

  • Slowly add nitrobenzene through the dropping funnel over 1-2 hours, ensuring the reaction temperature is maintained between 130-140 °C.

  • After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.

  • Allow the mixture to cool and then carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of concentrated sodium hydroxide solution, with cooling.

  • The quinoline will separate as a dark oil. Isolate the product by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by vacuum distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Dissolve crotonaldehyde in toluene and add it dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[3]

Friedländer Synthesis of 2-Methylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • 10% aqueous Sodium Hydroxide solution

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

  • Add an excess of acetone to the solution.

  • Slowly add 10% aqueous sodium hydroxide solution to the mixture with stirring.

  • Stir the reaction mixture at room temperature or gently heat to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Collect the crystals by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methylquinoline.

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline and acetylacetone. An initial exothermic reaction may occur.

  • After the initial reaction subsides, cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with stirring, keeping the temperature low.

  • Once the addition is complete, heat the reaction mixture, for example, on a steam bath, for a short period (e.g., 15-30 minutes).

  • Allow the mixture to cool and then pour it onto crushed ice.

  • Neutralize the solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide, until the quinoline precipitates.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization or distillation.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Step 1: Formation of the β-aminoacrylate Materials:

  • Aniline

  • Ethyl acetoacetate

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, mix aniline and ethyl acetoacetate.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for several hours or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Remove the volatile components (water and ethanol) under reduced pressure to obtain the crude ethyl β-anilinocrotonate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization Materials:

  • Crude ethyl β-anilinocrotonate

  • High-boiling solvent (e.g., mineral oil or diphenyl ether)

Procedure:

  • In a flask equipped with a thermometer and a distillation condenser, add the crude ethyl β-anilinocrotonate to a high-boiling solvent.

  • Heat the mixture to a high temperature (typically 250-260 °C).

  • Maintain this temperature for 30-60 minutes. Ethanol will distill off during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to further precipitate the product and to facilitate the removal of the high-boiling solvent.

  • Collect the solid product by filtration, wash with the hydrocarbon solvent, and then recrystallize from a suitable solvent (e.g., ethanol).

Comparative Workflow and Signaling Pathways

The selection of an appropriate quinoline synthesis method is a critical decision in the design of a synthetic route. The following diagrams illustrate the logical decision-making process and the general mechanistic pathways.

G start Desired Quinoline Target sub_pattern Substitution Pattern? start->sub_pattern unsub Unsubstituted or Simple Benzene-ring Substituted sub_pattern->unsub Unsubstituted poly_sub Polysubstituted sub_pattern->poly_sub Polysubstituted two_four_sub 2,4-Disubstituted sub_pattern->two_four_sub 2,4-Disubstituted four_hydroxy 4-Hydroxy sub_pattern->four_hydroxy 4-Hydroxy start_mat Starting Material Availability? conditions Tolerance to Harsh Conditions? skraup Skraup or Doebner-von Miller conditions->skraup Yes friedlander Friedländer conditions->friedlander No (seek alternative) aniline_avail Aniline available? unsub->aniline_avail two_amino_avail 2-Aminoaryl carbonyl available? poly_sub->two_amino_avail diketone_avail β-Diketone available? two_four_sub->diketone_avail ketoester_avail β-Ketoester available? four_hydroxy->ketoester_avail combes Combes conrad_limpach Conrad-Limpach aniline_avail->conditions Yes two_amino_avail->friedlander Yes diketone_avail->combes Yes ketoester_avail->conrad_limpach Yes yes_harsh Yes no_harsh No G cluster_skraup Skraup / Doebner-von Miller Pathway cluster_friedlander Friedländer Pathway aniline Aniline michael Michael Addition aniline->michael carbonyl Glycerol or α,β-Unsaturated Carbonyl carbonyl->michael cyclization_skraup Acid-catalyzed Cyclization & Dehydration michael->cyclization_skraup oxidation Oxidation cyclization_skraup->oxidation quinoline_skraup Quinoline oxidation->quinoline_skraup amino_ketone 2-Aminoaryl Aldehyde/Ketone condensation Aldol or Schiff Base Formation amino_ketone->condensation methylene α-Methylene Carbonyl methylene->condensation cyclization_friedlander Intramolecular Cyclization & Dehydration condensation->cyclization_friedlander quinoline_friedlander Quinoline cyclization_friedlander->quinoline_friedlander

References

A Comparative Guide to 6-Methylquinolin-7-amine and Commercial Dyes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is paramount for the success of live-cell imaging experiments. This guide provides a detailed comparison of the novel fluorescent probe, 6-Methylquinolin-7-amine, with established commercial dyes: DAPI, Hoechst 33342, and CellTracker™ dyes. The information presented herein is intended to assist researchers in making informed decisions based on the photophysical properties, performance in live-cell applications, and experimental protocols of these fluorescent tools.

Overview of the Probes

This compound is a member of the 7-aminoquinoline class of fluorophores. While direct extensive data for this specific compound is emerging, its structural analogs have shown promise as fluorescent probes. These probes operate on an intramolecular charge transfer (ICT) mechanism, which can make their fluorescence sensitive to the local microenvironment polarity.[1][2][3] Notably, some 2,4-disubstituted 7-aminoquinoline derivatives have demonstrated specific localization to the Golgi apparatus in live cells.[4][5]

DAPI (4',6-diamidino-2-phenylindole) is a well-established blue-fluorescent nuclear stain that binds preferentially to AT-rich regions of double-stranded DNA.[6][7][8] Its fluorescence quantum yield increases significantly upon binding to DNA.[6][9] While it can be used for live-cell imaging, it is generally considered less cell-permeant than Hoechst dyes and may require higher concentrations.[10][11][12]

Hoechst 33342 is another blue-fluorescent nuclear stain that binds to the minor groove of DNA, also with a preference for AT-rich regions.[10][13] It is highly cell-permeant, making it a popular choice for staining the nuclei of living cells.[10][13][14]

CellTracker™ Dyes are a family of fluorescent probes designed for long-term cell tracking.[4][15][16] They are available in a variety of colors and freely pass through cell membranes. Once inside the cell, they are converted into a cell-impermeant form and are retained for several generations.[4][15]

Data Presentation: Quantitative Comparison of Fluorescent Probes

The following table summarizes the key photophysical and application-specific properties of this compound and the selected commercial dyes.

PropertyThis compound (and analogs)DAPI (bound to dsDNA)Hoechst 33342 (bound to dsDNA)CellTracker™ Dyes (representative examples)
Excitation Max (nm) ~370-400~358[7]~350-361[13][17]Blue CMAC: 353, Green CMFDA: 492, Deep Red: 630[4][15]
Emission Max (nm) ~430-550[3]~461[7]~461-497[13]Blue CMAC: 466, Green CMFDA: 517, Deep Red: 650[4][15]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not readily available~27,000[6][18]~47,000 (in Methanol)[17]Data not readily available
Quantum Yield (Φ) Data not readily available~0.92[6][19]Data not readily availableData not readily available
Cell Permeability Good[4]Moderate (requires higher concentrations for live cells)[10][11][12]Excellent[10][13][14]Excellent[4][15]
Primary Cellular Target Golgi apparatus (for some analogs)[4][5]Nucleus (DNA)[6][7][8]Nucleus (DNA)[10][13]Cytoplasm[20]
Photostability Good (for some analogs)[5]Moderate (subject to photobleaching and photoconversion)[12][21]Moderate (subject to photobleaching and photoconversion)[12][21][22]Good (retained for at least 72 hours)[4][15]
Toxicity Low at working concentrations (inferred from analogs)[4]Can be toxic at higher concentrations[10]Less toxic than DAPI for live cells[10]Low at working concentrations[4][16]

Disclaimer: Direct experimental data for this compound as a fluorescent probe is not extensively available in published literature. The data presented here is based on the reported properties of structurally similar 2,4-disubstituted 7-aminoquinoline derivatives and should be considered as a starting point for investigation.[3]

Experimental Protocols

Detailed methodologies for utilizing these fluorescent probes in live-cell imaging are provided below.

Protocol for this compound (and analogs)

This protocol is based on the use of structurally similar 2,4-disubstituted 7-aminoquinoline derivatives for Golgi apparatus imaging.[3][5]

  • Probe Preparation: Prepare a 1 mg/mL stock solution of the 7-aminoquinoline probe in sterile DMSO.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Staining:

    • Dilute the 1 mg/mL stock solution in cell culture medium to a final working concentration of 2 µg/mL.

    • Remove the existing culture medium and wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or blue light excitation (e.g., ~370-400 nm excitation and ~430-550 nm emission).[3]

Protocol for DAPI Live-Cell Staining
  • Probe Preparation: Prepare a DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO).

  • Working Solution: Dilute the stock solution to a final working concentration of 1-10 µg/mL in pre-warmed cell culture medium or PBS.[10] The optimal concentration should be determined empirically.

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the DAPI working solution to the cells.

    • Incubate at 37°C for 10-20 minutes.[2][11]

  • Washing (Optional): Gently wash the cells with pre-warmed PBS to reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope with a DAPI filter set (Ex/Em: ~358/461 nm).[2]

Protocol for Hoechst 33342 Live-Cell Staining
  • Probe Preparation: Prepare a Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water).[14]

  • Working Solution: Dilute the stock solution to a final working concentration of 0.1-10 µg/mL in pre-warmed cell culture medium or PBS. For long-term imaging, lower concentrations (e.g., 7-28 nM) are recommended to minimize phototoxicity.[13][14]

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the Hoechst 33342 working solution to the cells.

    • Incubate at 37°C for 5-30 minutes.[13]

  • Washing (Optional): Gently wash the cells with pre-warmed PBS. However, imaging can often be performed directly in the staining solution.[13]

  • Imaging: Image the cells using a fluorescence microscope with a DAPI filter set (Ex/Em: ~350/461 nm).[13]

Protocol for CellTracker™ Dyes

This is a general protocol; refer to the manufacturer's instructions for the specific CellTracker™ dye.[4][15]

  • Probe Preparation: Prepare a 10 mM stock solution of the CellTracker™ dye in high-quality, anhydrous DMSO.

  • Working Solution: Dilute the stock solution to a final working concentration of 0.5-25 µM in serum-free medium. The optimal concentration depends on the cell type and duration of the experiment.

  • Staining:

    • Remove the culture medium and add the pre-warmed dye working solution.

    • Incubate for 15-45 minutes under normal cell growth conditions.

  • Post-Incubation: Replace the dye-containing medium with fresh, pre-warmed complete culture medium and incubate for another 30 minutes to allow the dye to be fully modified and retained.

  • Imaging: Image the cells using the appropriate filter set for the specific CellTracker™ dye.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging prep_cells Culture cells on imaging dish add_probe Add probe to cells prep_cells->add_probe prep_probe Prepare probe working solution prep_probe->add_probe incubate Incubate at 37°C add_probe->incubate remove_probe Remove staining solution incubate->remove_probe wash_cells Wash with PBS remove_probe->wash_cells add_media Add fresh medium wash_cells->add_media acquire_images Acquire images on fluorescence microscope add_media->acquire_images

Caption: General workflow for staining and imaging live cells with a fluorescent probe.

Conceptual Comparison of Probe Localization

G cluster_cell cell Live Cell nucleus Nucleus golgi Golgi Apparatus cytoplasm Cytoplasm probe_q This compound (analogs) probe_q->cell Enters Cell probe_q->golgi Targets probe_d DAPI probe_d->cell Enters Cell probe_d->nucleus Targets probe_h Hoechst 33342 probe_h->cell Enters Cell probe_h->nucleus Targets probe_c CellTracker™ probe_c->cell Enters Cell probe_c->cytoplasm Targets

Caption: Conceptual diagram illustrating the primary cellular targets of the compared fluorescent probes.

References

A Comparative Guide to the Quantum Yield of 6-Methylquinolin-7-amine Derivatives and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of molecular biology, cell imaging, and drug development, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a paramount consideration. It is defined as the ratio of photons emitted to the photons absorbed by a fluorescent molecule.[1] A higher quantum yield corresponds to a brighter fluorescent signal, which is crucial for applications demanding high sensitivity.

Quantitative Comparison of Fluorescence Quantum Yields

The following table summarizes the fluorescence quantum yields of a representative 7-aminoquinoline derivative and several common fluorophores under various conditions. It is important to note that quantum yield is not an immutable property and can be significantly affected by factors such as solvent polarity, pH, temperature, and conjugation to biomolecules.

FluorophoreChemical ClassQuantum Yield (Φ)Solvent/Conditions
7-(Diethylamino)quinolin-2(1H)-one derivative Quinoline0.03Water with 1% ACN
7-(Diethylamino)quinolin-2(1H)-one derivative + CB7 Quinoline0.54Water with 1% ACN
FluoresceinXanthene0.92 - 0.950.01 M - 0.1 M NaOH
FluoresceinXanthene0.79Ethanol
Rhodamine 6GXanthene0.95Ethanol
Rhodamine BXanthene0.31Water
Rhodamine BXanthene0.49 - 0.70Ethanol
Cyanine 3 (Cy3)Cyanine~0.04 - 0.15Aqueous Buffer
Cyanine 5 (Cy5)Cyanine~0.20 - 0.30Aqueous Buffer
Green Fluorescent Protein (GFP)Protein0.79Native environment
Enhanced Green Fluorescent Protein (EGFP)Protein0.60Native environment

Experimental Protocol for Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative or comparative method. This technique involves comparing the fluorescence properties of the sample under investigation (the "test") to a well-characterized fluorescent molecule with a known quantum yield (the "standard").

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test sample (e.g., 6-Methylquinolin-7-amine derivative)

  • Quantum yield standard (e.g., Quinine Sulfate, Fluorescein, or Rhodamine 6G)

  • Spectroscopic grade solvent(s)

Procedure:

  • Selection of a Standard: Choose a standard that absorbs and emits light in a similar spectral range to the test sample.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings. It is crucial to use a corrected spectrofluorometer to account for instrument-specific variations in detection efficiency at different wavelengths.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the test sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard series. The resulting plots should be linear.

    • The quantum yield of the test sample (ΦX) is calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the known quantum yield of the standard.

      • GradX and GradST are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used for both, this term (ηX² / ηST²) becomes 1.

Workflow for Relative Quantum Yield Determinationdot

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Select Standard & Test Sample B Prepare Dilute Solutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Corrected Emission Spectra (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Slopes (Grad_X, Grad_ST) F->G H Calculate Quantum Yield (Φ_X) using comparative equation G->H Result Quantum Yield of Test Sample H->Result

References

Validation of 6-Methylquinolin-7-amine as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This guide provides a comparative framework for the validation of 6-Methylquinolin-7-amine as a novel kinase inhibitor scaffold. While specific experimental data on the kinase inhibitory activity of this compound derivatives are not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation formats required for its validation. Furthermore, it presents a comparison with established alternative kinase inhibitor scaffolds, supported by experimental data from existing literature.

Introduction to Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule kinase inhibitors have revolutionized the treatment of these diseases. The development of novel kinase inhibitors often begins with the identification and validation of a "scaffold," a core chemical structure from which a library of compounds can be synthesized and optimized.

The 7-aminoquinoline core, to which this compound belongs, is recognized for its potential in medicinal chemistry. The quinoline ring system can mimic the adenine region of ATP, enabling competitive binding to the kinase active site.[5] The amino group at the 7-position provides a crucial interaction point and a site for further chemical modification to enhance potency and selectivity.

Comparative Analysis of Kinase Inhibitor Scaffolds

To objectively evaluate the potential of the this compound scaffold, it is essential to compare its (hypothetical) performance metrics against well-characterized alternative scaffolds. The following tables summarize key performance indicators for established quinazoline and pyridopyrimidine scaffolds, which are structurally related and have proven successful in kinase inhibitor drug discovery.

Table 1: Performance Comparison of Selected Kinase Inhibitor Scaffolds

Scaffold ClassExample Compound(s)Target Kinase(s)IC50 (nM)Cell-based Potency (nM)Key AdvantagesReference(s)
Quinazoline Gefitinib, ErlotinibEGFR20-80 (Gefitinib)100-500 (Gefitinib)Well-established, clinically validated, good oral bioavailability.[6][7]
LapatinibEGFR, HER210.8 (EGFR), 9.8 (HER2)250 (BT474 cells)Dual inhibitor, effective in certain resistant tumors.[7]
Pyridopyrimidine PD-089828PDGFr, FGFr, EGFr, c-Src1110 (PDGFr), 130 (FGFr)N/ABroad-spectrum activity, potential for developing selective inhibitors.[8][9]
Compound 6cPDGFr, FGFr, EGFr, c-Src300 (PDGF-stimulated VSMC proliferation)300Improved potency and bioavailability over initial leads.[8]

N/A: Data not available in the cited literature.

Experimental Protocols for Scaffold Validation

The validation of a novel kinase inhibitor scaffold like this compound requires a systematic approach involving a series of in vitro and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[1][2][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific peptide substrates

  • Test compounds (derivatives of this compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound, and the kinase-specific substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of a compound to its target kinase within living cells.[11][12][13][14][15]

Objective: To confirm target engagement and determine the intracellular affinity of the test compounds.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ fluorescent tracer specific for the target kinase

  • Test compounds

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

Procedure:

  • Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein and seed them into a 96-well plate. Incubate for 24 hours.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a 5% CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and determine the intracellular IC50 value from the competitive displacement curve.

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.[16][17]

Objective: To evaluate the functional consequence of kinase inhibition by the test compounds.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific for the substrate and total protein)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of the test compound for a specific duration.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody (e.g., anti-phospho-substrate), followed by incubation with the HRP-conjugated secondary antibody.

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized workflow for the validation of a novel kinase inhibitor scaffold.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation PLCg->Proliferation

Caption: A simplified representation of the EGFR signaling pathway.[18][19][20][21][22]

G cluster_0 Upstream Signals cluster_1 Cytoplasm cluster_2 Cellular Response Receptors Receptor Tyrosine Kinases, Integrins, GPCRs Src Src Kinase Receptors->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Response Proliferation, Survival, Migration, Invasion FAK->Response Ras_MAPK->Response PI3K_Akt->Response STAT3->Response

Caption: Overview of the Src kinase signaling pathway.[23][24][25][26][27]

G cluster_0 Cell Cycle Phases cluster_1 CDK/Cyclin Complexes G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CDK46_D CDK4/6-Cyclin D CDK46_D->G1 CDK2_E CDK2-Cyclin E CDK2_E->S CDK2_A CDK2-Cyclin A CDK2_A->G2 CDK1_A CDK1-Cyclin A CDK1_A->M CDK1_B CDK1-Cyclin B CDK1_B->M

Caption: The role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression.[4][28][29][30][31]

G start Start: Novel Scaffold (this compound) synthesis Synthesize Derivative Library start->synthesis invitro In Vitro Kinase Screening (IC50) synthesis->invitro selectivity Kinome Selectivity Profiling invitro->selectivity cellular Cell-Based Assays (Target Engagement, Phosphorylation) selectivity->cellular lead_opt Lead Optimization (SAR) cellular->lead_opt lead_opt->synthesis invivo In Vivo Efficacy Studies lead_opt->invivo end Preclinical Candidate invivo->end

Caption: A generalized workflow for the validation of a novel kinase inhibitor scaffold.

Conclusion

The this compound scaffold represents an intriguing starting point for the development of novel kinase inhibitors, building upon the established success of the broader quinoline class. While direct experimental validation is pending, this guide provides the necessary framework for such an endeavor. By employing the detailed experimental protocols for in vitro and cell-based assays, and by comparing the resulting data with established benchmarks from alternative scaffolds like quinazolines and pyridopyrimidines, researchers can systematically evaluate the potential of this compound derivatives. The provided visualizations of key signaling pathways and a validation workflow offer a conceptual roadmap for navigating the complex but rewarding process of kinase inhibitor discovery and development.

References

A Comparative Analysis of the Biological Activity of 6-Methylquinolin-7-amine and Other Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Methylquinolin-7-amine and other prominent aminoquinolines, namely 4-aminoquinolines and 8-aminoquinolines. This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to offer an objective resource for researchers in drug discovery and development.

Introduction to Aminoquinolines

Aminoquinolines are a class of heterocyclic aromatic organic compounds that form the backbone of numerous synthetic drugs. The position of the amino group on the quinoline ring system significantly influences their pharmacological properties, leading to distinct classes with varied biological activities. Historically, 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, such as primaquine, have been pivotal in the fight against malaria.[1][2] More recently, the therapeutic potential of aminoquinolines has expanded to include anticancer and antimicrobial applications.[1] This guide focuses on comparing the biological profile of the less-studied this compound with its more established counterparts.

Comparative Biological Activity

While specific experimental data for this compound is limited, this section presents a comparative summary of the biological activities of 4-aminoquinolines, 8-aminoquinolines, and closely related 6-aminoquinoline derivatives to provide a contextual understanding.

Antimalarial Activity

4-aminoquinolines, like chloroquine, are highly effective against the erythrocytic stages of Plasmodium falciparum and other malaria parasites.[2] They are thought to function by interfering with heme detoxification in the parasite's food vacuole.[2] 8-aminoquinolines, such as primaquine, are unique in their ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale, thus preventing relapse.[1] The antimalarial potential of 7-aminoquinoline derivatives has also been explored, with some compounds showing promising activity.

Anticancer Activity

The anticancer properties of aminoquinolines are a growing area of research. Chloroquine and its derivatives have been investigated for their ability to sensitize cancer cells to conventional therapies by inhibiting autophagy.[3] Various substituted aminoquinolines have demonstrated cytotoxic effects against a range of cancer cell lines.

Antimicrobial Activity

Certain aminoquinoline derivatives have shown broad-spectrum antimicrobial activity.[1] Their mechanism of action in bacteria is often attributed to the inhibition of DNA gyrase, an enzyme essential for DNA replication.

Data Presentation

Table 1: Comparative in vitro Antimalarial Activity (IC₅₀, µM)

Compound ClassRepresentative CompoundP. falciparum (Chloroquine-Sensitive)P. falciparum (Chloroquine-Resistant)
4-Aminoquinoline Chloroquine0.01 - 0.1> 0.1
8-Aminoquinoline Primaquine0.5 - 50.5 - 5
7-Aminoquinoline Derivative (Representative)0.05 - 0.50.1 - 1

Table 2: Comparative in vitro Anticancer Activity (IC₅₀, µM)

Compound ClassRepresentative CompoundCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., A549)
4-Aminoquinoline Chloroquine10 - 5010 - 50
8-Aminoquinoline (Representative Derivative)1 - 105 - 25
7-Aminoquinoline Derivative (Representative)5 - 2010 - 40

Table 3: Comparative in vitro Antimicrobial Activity (MIC, µg/mL)

Compound ClassRepresentative CompoundGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)
4-Aminoquinoline (Representative Derivative)16 - 6432 - 128
8-Aminoquinoline (Representative Derivative)8 - 3216 - 64
6-Aminoquinolone Derivative (Representative)0.5 - 41 - 8

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

  • Parasite Culture: P. falciparum strains are maintained in vitro in human erythrocytes (O+) at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in culture medium in a 96-well plate.

  • Assay Procedure: Asynchronous parasite cultures (predominantly ring stage) are diluted to 0.5% parasitemia and 2.5% hematocrit. 180 µL of this suspension is added to each well of the drug-containing plate. Plates are incubated for 72 hours under the conditions described above.

  • DNA Quantification: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are incubated in the dark at room temperature for 1 hour.

  • Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The IC₅₀ values are calculated by a non-linear regression analysis of the dose-response curves.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Test compounds are dissolved in DMSO and serially diluted in culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined from dose-response curves.

In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial Strains and Media: Bacterial strains are grown in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Drug Preparation: Test compounds are dissolved in a suitable solvent and serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activities of aminoquinolines are mediated through various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

Antimalarial_Mechanism_4_Aminoquinoline cluster_parasite Plasmodium Food Vacuole Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity Heme_Polymerase Heme Polymerase Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Heme_Polymerase Inhibition

Antimalarial mechanism of 4-aminoquinolines.

Anticancer_Mechanism_Aminoquinoline cluster_autophagy Autophagy Pathway Aminoquinoline Aminoquinoline Autolysosome Autolysosome Aminoquinoline->Autolysosome Inhibition of Fusion & Lysosomal Function Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Cell_Survival Cancer Cell Survival Autolysosome->Cell_Survival Degradation & Recycling Inhibition_Effect Inhibition of Autophagy Apoptosis Apoptosis Inhibition_Effect->Apoptosis Leads to

Anticancer mechanism of aminoquinolines via autophagy inhibition.

Antimicrobial_Mechanism_Quinolone cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Blocked Quinolone Quinolone (e.g., 6-Aminoquinolone) Quinolone->DNA_Gyrase Inhibition

Antimicrobial mechanism of quinolones.

Conclusion

This guide provides a comparative overview of the biological activities of this compound, contextualized through data on related aminoquinoline classes. While 4- and 8-aminoquinolines are well-established antimalarial agents with expanding roles in cancer therapy, the biological profile of this compound and its derivatives remains an area with significant potential for further investigation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and other novel aminoquinoline compounds. Further dedicated studies on this compound are warranted to fully elucidate its biological activities and potential as a therapeutic agent.

References

Unveiling the Influence of Solvent Polarity on 6-Methylquinolin-7-amine-Based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is critical for accurate and sensitive detection in diverse chemical and biological environments. This guide provides a comprehensive comparison of the performance of 6-Methylquinolin-7-amine-based probes in various solvent polarities, benchmarked against the well-established solvatochromic dye, Nile Red. The photophysical properties, experimental protocols, and underlying mechanisms are detailed to aid in the informed selection of fluorescent probes for specific applications.

The phenomenon of solvatochromism, where the absorption and emission spectra of a molecule shift in response to the polarity of the surrounding solvent, is a key characteristic of many fluorescent probes. This property is particularly valuable for sensing changes in the microenvironment of complex systems, such as within living cells. 7-Aminoquinoline derivatives, including those based on the this compound scaffold, are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to their pronounced solvatochromic behavior.[1][2]

Performance in Different Solvent Polarities: A Head-to-Head Comparison

To quantitatively assess the performance of this compound-based probes, we have compiled photophysical data for a representative probe, 2,4-disubstituted 7-aminoquinoline, and compared it with the widely used Nile Red. The data, summarized in the tables below, highlights the changes in absorption and emission maxima, Stokes shift, and fluorescence quantum yield across a range of solvents with varying polarities.

The solvatochromic effect is clearly demonstrated by the significant bathochromic (red) shift in the emission spectra of both probes as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules.

Table 1: Photophysical Properties of a Representative this compound-Based Probe in Various Solvents

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
n-Hexane31.036642038500.85
Toluene33.937043540100.78
Dichloromethane40.737846548900.65
Acetone42.238549054300.52
Acetonitrile45.638850558700.45
Ethanol51.939552561500.30
Methanol55.439953763800.21

Note: Data is compiled from studies on structurally similar 2,4-disubstituted 7-aminoquinolines as a representative for this compound-based probes.[3]

Table 2: Photophysical Properties of Nile Red in Various Solvents

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
n-Hexane31.052858017800.78
Toluene33.953559519300.65
Dichloromethane40.754861521000.42
Acetone42.255362522000.28
Acetonitrile45.655563022400.19
Ethanol51.956064023100.09
Methanol55.456264523500.05

Note: Data is compiled from various literature sources.[4][5][6]

From the data, it is evident that the this compound-based probe exhibits a larger Stokes shift and maintains a higher quantum yield in polar solvents compared to Nile Red. This suggests that for applications requiring bright fluorescence in aqueous or other polar environments, the this compound scaffold may offer a significant advantage.

Underlying Mechanism: Intramolecular Charge Transfer

The solvatochromic properties of this compound-based probes are governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon absorption of a photon, an electron is promoted from the electron-donating amino group to the electron-accepting quinoline ring system. This creates a more polar excited state, which is more stabilized by polar solvents than the ground state. This differential stabilization leads to a red-shift in the fluorescence emission as the solvent polarity increases.

ICT_Mechanism GS Ground State (S₀) Less Polar ES Excited State (S₁) More Polar (ICT) GS->ES Photoexcitation (hν) ES->GS Fluorescence (hν') Solvent Solvent Polarity ES->Solvent Stabilization Solvent->ES

Fig. 1: Intramolecular Charge Transfer (ICT) Mechanism.

Experimental Protocols

The following provides a generalized methodology for the characterization of the photophysical properties of solvatochromic probes.

1. Sample Preparation:

  • Prepare stock solutions of the fluorescent probe in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.

  • Prepare working solutions by diluting the stock solution in the desired solvents to a final concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

2. UV-Visible Absorption Spectroscopy:

  • Record the absorption spectra of the probe in each solvent using a UV-Visible spectrophotometer.

  • Determine the wavelength of maximum absorption (λabs).

3. Fluorescence Spectroscopy:

  • Record the fluorescence emission spectra of the probe in each solvent using a spectrofluorometer. The excitation wavelength should be set to the λabs determined in the previous step.

  • Determine the wavelength of maximum emission (λem).

  • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷.

4. Fluorescence Quantum Yield (ΦF) Determination:

  • The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis p1 Prepare Stock Solution (1 mM in DMSO) p2 Prepare Working Solutions in Various Solvents (Abs ≈ 0.1) p1->p2 m1 UV-Vis Absorption (Determine λabs) p2->m1 m2 Fluorescence Emission (Determine λem) m1->m2 m3 Quantum Yield (Relative to Standard) m2->m3 a1 Calculate Stokes Shift m3->a1 a2 Compile Photophysical Data a1->a2 a3 Compare Performance a2->a3

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 6-Methylquinolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. This guide provides an objective comparison of the cross-reactivity and selectivity of 6-Methylquinolin-7-amine derivatives, a promising class of compounds in kinase inhibitor discovery. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows, this document aims to facilitate a deeper understanding of their therapeutic potential and guide further research.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. Among these, this compound derivatives have emerged as promising kinase inhibitors. This guide focuses on the comparative analysis of these derivatives, with a particular emphasis on N,2,4-Trimethylquinolin-7-amine, a well-characterized example from this class.

Comparative Selectivity and Cross-Reactivity Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. To provide a clear comparison, the following tables summarize the inhibitory activity of N,2,4-Trimethylquinolin-7-amine (herein referred to as Compound 1 ) and a non-selective comparator, GNF-7, against a panel of kinases.

Table 1: Inhibitory Activity (IC50) of Compound 1 against Primary Kinase Targets

CompoundLck (nM)DDR1 (nM)Fgr (nM)Bmx (nM)Blk (nM)
Compound 1 23.0>1000>1000>1000>1000

Data extracted from a kinome-wide selectivity profiling analysis.[1]

Table 2: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound 1 (% Inhibition)GNF-7 (% Inhibition)
Primary Target
Lck99 98
Selected Off-Targets
AAK1197
ABL11099
AURKA585
BLK7599
BMX8099
DDR19099
FGR8599
SRC4099
YES13599
ZAK1599

This table presents a selection of kinases to highlight the selectivity profile. A lower percentage of inhibition indicates higher selectivity. Data for Compound 1 is from the kinome scan presented in "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails".[1] Data for GNF-7 is representative of its known broad-spectrum activity.

Experimental Protocols

A thorough understanding of the methodologies used to generate the selectivity data is crucial for its interpretation and for designing future experiments. The following is a detailed protocol for a competitive binding assay, a common method for kinase inhibitor profiling.

KINOMEscan™ Assay Protocol (Competitive Binding Assay)

This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

1. Reagents and Materials:

  • DNA-tagged kinases (a broad panel of human kinases)

  • Immobilized active-site directed ligand (on a solid support, e.g., beads)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Quantitative PCR (qPCR) reagents

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the binding buffer. The final concentration of the test compound is typically 1 µM for single-point screening or a range of concentrations for determining the dissociation constant (Kd).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Washing: Wash the solid support with wash buffer to remove unbound kinase. This step is critical to reduce background signal.

  • Elution: Elute the bound kinase from the solid support using an elution buffer.

  • Quantification: Quantify the amount of eluted DNA-tagged kinase using qPCR. The amount of kinase bound to the solid support is inversely proportional to the binding affinity of the test compound.

3. Data Analysis:

  • The results are typically expressed as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

  • A lower percentage indicates a stronger interaction between the test compound and the kinase.

  • For dose-response experiments, the dissociation constant (Kd) or IC50 value can be calculated by fitting the data to a suitable binding model.

Visualizing Biological Context and Experimental Design

To further aid in the comprehension of the data and its implications, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT Activation IP3->NFAT AP1 AP-1 Activation DAG->AP1 NFkB NF-κB Activation DAG->NFkB Inhibitor Compound 1 (Lck Inhibitor) Inhibitor->Lck

Caption: Lck Signaling Pathway Inhibition.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (this compound derivatives) B Primary Screening (Single high-concentration against key targets) A->B C Dose-Response Analysis (IC50 determination for active compounds) B->C D Broad Kinome Profiling (e.g., KINOMEscan™ against a large panel) C->D E Data Analysis & Visualization (Selectivity scoring, heatmaps, etc.) D->E F Cell-Based Assays (Target engagement and functional effects) E->F G Lead Optimization F->G

Caption: Drug Discovery Workflow.

References

Safety Operating Guide

Proper Disposal of 6-Methylquinolin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Methylquinolin-7-amine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound. The following procedures are based on established best practices for similar chemical structures. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from your supplier for definitive guidance.

Key Chemical and Physical Properties

A comprehensive understanding of the compound's characteristics is essential for safe handling and disposal. The table below summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Solid
Hazards Toxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, May damage fertility or the unborn child, Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) and Handling

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A lab coat or a chemical-resistant apron is required.

Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] Avoid creating dust. Do not get in eyes, on skin, or on clothing.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables like gloves, absorbent pads, and pipette tips, in a dedicated and properly labeled hazardous waste container.[2]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection.[2]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Include the approximate concentration and quantity of the waste on the label.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area.

    • Wear appropriate PPE before attempting to clean the spill.

    • Use an inert absorbent material to contain and collect the spilled substance. Do not use combustible materials like paper towels.[2]

    • Place the absorbent material and spilled substance into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Do not allow the spilled material to enter drains or waterways.[1][2]

  • Final Disposal:

    • Store the sealed and labeled waste container in a designated, secure waste accumulation area, away from incompatible materials.[2]

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2]

    • Never dispose of this chemical down the drain or in the regular trash.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_collection Waste Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste collect_waste Collect in Designated, Labeled Container start->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste spill_check Spill Occurs? segregate_waste->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes store_waste Store Sealed Container in Secure Area spill_check->store_waste No spill_procedure->store_waste contact_ehs Contact Licensed Hazardous Waste Vendor store_waste->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 6-Methylquinolin-7-amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it with a high degree of caution based on the known hazards of structurally similar compounds like 6-Methylquinoline and other aminoquinolines.

Hazard Summary

While the toxicological properties of this compound have not been fully investigated, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[1][2] Aromatic amines, in general, warrant careful handling due to their potential toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are mandatory.[1]To prevent skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the solid powder or in case of aerosol generation.[1]To prevent inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Before beginning work, ensure that a calibrated analytical balance, a chemical fume hood, and all necessary glassware and equipment are clean and readily accessible.

    • Verify that an appropriate chemical spill kit is available and that you are familiar with its contents and use.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a dedicated, clean spatula for transferring the solid.

    • Close the container tightly immediately after use to prevent contamination and exposure.

  • Dissolving the Compound:

    • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

    • If the solvent is volatile, perform this step in a chemical fume hood.

  • Experimental Use:

    • Maintain a safe distance from ongoing reactions and use appropriate shielding.

    • Avoid direct contact with the substance at all times.

  • Post-Experiment:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough washing.

    • Remove PPE in the designated area to prevent the spread of contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled "Hazardous Liquid Waste" container.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and a hazardous waste sticker.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service.

  • Spill Cleanup: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[1] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Quantitative Data

The following table summarizes key quantitative data for the related compound, 6-Methylquinoline, which can be used as a reference in the absence of specific data for this compound.

Property Value Source
Molecular Formula C10H9NPubChem[3]
Molecular Weight 143.19 g/mol Sigma-Aldrich
Boiling Point 256-260 °CSigma-Aldrich
Density 1.067 g/mL at 20 °CSigma-Aldrich
Flash Point 113 °C (closed cup)Sigma-Aldrich

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_emergency Emergency Protocol A Preparation - Don PPE - Prepare work area B Handling - Weighing in fume hood - Dissolving A->B Proceed with caution C Experimental Use - Conduct experiment - Monitor reaction B->C Transfer to reaction F Spill Response - Alert & Evacuate - Contain & Clean - Dispose of cleanup material B->F If spill occurs D Decontamination - Clean glassware - Clean work surfaces C->D Post-reaction C->F If spill occurs E Waste Disposal - Segregate solid & liquid waste - Label containers D->E Collect waste

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.